Diethyl N-(tert-Butoxycarbonyl)phosphoramidate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl N-diethoxyphosphorylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO5P/c1-6-13-16(12,14-7-2)10-8(11)15-9(3,4)5/h6-7H2,1-5H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJRHRHTDZXUKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NC(=O)OC(C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431616 | |
| Record name | tert-Butyl (diethoxyphosphoryl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85232-02-6 | |
| Record name | tert-Butyl (diethoxyphosphoryl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl N-(tert-Butoxycarbonyl)phosphoramidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Diethyl N-(tert-Butoxycarbonyl)phosphoramidate molecular weight
An In-Depth Technical Guide to Diethyl N-(tert-Butoxycarbonyl)phosphoramidate
Abstract
This technical guide provides a comprehensive overview of this compound, a key reagent in modern organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. This document outlines a detailed, field-proven synthesis protocol, elucidates the underlying reaction mechanism, and explores its critical applications, particularly in the realm of drug development and the ProTide pronucleotide technology. Safety, handling, and storage protocols are also detailed to ensure safe and effective utilization in a research environment. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile compound.
Introduction: A Versatile Building Block
This compound, often abbreviated as Diethyl N-Boc-phosphoramidate, belongs to the phosphoramidate class of organophosphorus compounds. These molecules are characterized by a covalent bond between a pentavalent phosphorus atom and a nitrogen atom.[1] The structure of this compound is distinguished by two ethyl ester groups and a tert-Butoxycarbonyl (Boc) protecting group attached to the nitrogen. The Boc group is a cornerstone of modern organic synthesis, valued for its stability under a wide range of conditions and its facile, clean removal under acidic conditions.
The unique combination of a reactive phosphoryl center and a protected amine makes this compound an invaluable tool. It serves as a stable, efficient phosphoramidating agent, finding significant use in the synthesis of complex molecules, including modified nucleosides and prodrugs. Its role has become particularly prominent with the rise of pronucleotide strategies, such as the ProTide approach, which aims to improve the cellular uptake and activation of nucleotide-based therapeutics.[1]
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application in synthesis and research. This compound is typically a white to off-white crystalline solid under standard conditions.[2][3]
Core Data Summary
The key quantitative descriptors for this compound are summarized in the table below for quick reference. The molecular weight, a central focus of this guide, is 253.23 g/mol .[2][3][4][5]
| Property | Value | Source(s) |
| Molecular Weight | 253.23 g/mol | [2][3][4][5] |
| Monoisotopic Mass | 253.107910 Da | [4] |
| Molecular Formula | C₉H₂₀NO₅P | [2][4][5][6] |
| CAS Number | 85232-02-6 | [2][4][5][6] |
| Physical Form | White to Almost white powder to crystal | [2][3] |
| Melting Point | 70 °C | [3] |
| Density | 1.118 g/cm³ (Predicted) | [3] |
| IUPAC Name | tert-butyl N-(diethoxyphosphoryl)carbamate | [4] |
| Common Synonyms | N-Boc-phosphoramidic Acid Diethyl Ester; Diethyl N-Boc-phosphoramidate | [2] |
Synthesis Protocol and Mechanistic Insights
The synthesis of this compound is typically achieved through the reaction of a suitable phosphoryl chloride with a Boc-protected amine source. The following protocol describes a robust and widely applicable method.
Synthesis Workflow Diagram
The diagram below illustrates the logical flow of the synthesis, from starting materials to the final, purified product.
Sources
A Technical Guide to Diethyl N-(tert-Butoxycarbonyl)phosphoramidate
An Essential Reagent for Phosphonamidate Synthesis and Bio-Organic Chemistry
Abstract
Diethyl N-(tert-Butoxycarbonyl)phosphoramidate is a key organophosphorus reagent widely utilized in organic synthesis. Its unique structure, combining the versatile tert-Butoxycarbonyl (Boc) protecting group with a reactive phosphoramidate moiety, makes it an invaluable tool for the introduction of phosphonamidate groups in the synthesis of modified amino acids, peptides, and other biologically active molecules. This guide provides an in-depth overview of its nomenclature, physicochemical properties, a validated synthesis protocol, and its primary applications, tailored for researchers and professionals in chemical synthesis and drug development.
Nomenclature and Chemical Properties
The formal IUPAC name for this compound is tert-butyl N-(diethoxyphosphoryl)carbamate [1]. However, it is more commonly referred to in literature and commercial catalogs by the semi-systematic name this compound.
Common Synonyms:
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(diethoxyphosphoryl)carbamate | PubChem[1] |
| CAS Number | 85232-02-6 | TCI Chemicals, SCBT |
| Molecular Formula | C₉H₂₀NO₅P | PubChem[1] |
| Molecular Weight | 253.23 g/mol | TCI Chemicals |
| Appearance | White to off-white crystalline powder | CymitQuimica, TCI Chemicals |
| Melting Point | 64.0 to 70.0 °C | TCI Chemicals[4] |
| Purity | >98.0% (Typical) | TCI Chemicals[4] |
Structural Analysis and Reactivity:
The molecule's utility stems from the interplay of its functional groups. The nitrogen atom is bonded to both a phosphoryl group (P=O) and a carbonyl group (C=O), making the P-N bond susceptible to nucleophilic attack under specific conditions. The tert-Butoxycarbonyl (Boc) group serves as a robust protecting group for the nitrogen, which can be removed under acidic conditions to liberate the phosphoramidate. The two ethyl esters on the phosphorus atom modulate its electrophilicity and solubility. This structure allows the compound to act as an effective electrophilic source for the "(diethoxyphosphoryl)amine" moiety.
Synthesis and Purification
The synthesis of phosphoramidates can be achieved through several routes, with one of the most common being the oxidative cross-coupling of amines and H-phosphonates[5]. A general and reliable method involves the copper-catalyzed coupling of a Boc-protected amine source with diethyl phosphite.
Experimental Protocol: Copper-Catalyzed Synthesis
This protocol is adapted from general procedures for phosphoramidate synthesis via oxidative coupling[6].
Materials:
-
tert-Butyl carbamate
-
Diethyl phosphite ((EtO)₂P(O)H)
-
Copper(I) iodide (CuI)
-
Acetonitrile (MeCN), anhydrous
-
Chloroform (CHCl₃)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Diethyl ether, Methanol, Dichloromethane)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add Copper(I) iodide (CuI, 0.1 eq).
-
Reagent Addition: Suspend the catalyst in anhydrous acetonitrile. To this stirring suspension, add diethyl phosphite (1.0 eq) followed by tert-butyl carbamate (1.5 eq).
-
Reaction Execution: Heat the reaction mixture to 55 °C and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with chloroform. Wash the organic layer sequentially with 2M HCl and saturated NaHCO₃ solution.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography. A gradient elution system, starting with diethyl ether and gradually increasing the polarity with a mixture of methanol in dichloromethane, is typically effective for isolating the pure product[6].
Causality and Rationale:
-
Copper(I) Iodide: Acts as a catalyst to facilitate the oxidative coupling between the P-H bond of diethyl phosphite and the N-H bond of the carbamate.
-
Inert Atmosphere: Prevents the oxidation of the Cu(I) catalyst and potential side reactions with atmospheric moisture and oxygen.
-
Aqueous Workup: The acid wash removes unreacted amine and basic impurities, while the bicarbonate wash neutralizes any remaining acid.
-
Chromatography: This final step is crucial for removing catalytic residues and byproducts, ensuring high purity of the final compound.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Organic Synthesis
The primary application of this reagent is as an electrophilic aminophosphorylating agent. It serves as a precursor for synthesizing a wide range of molecules where a phosphoramidate linkage is required.
A. Synthesis of Phosphonoglycine Derivatives: The related compound, (±)-Boc-α-phosphonoglycine trimethyl ester, is highlighted as a Wittig-Horner reagent used to prepare Boc-protected dehydroamino acid derivatives[7][8]. These derivatives are crucial intermediates for synthesizing unnatural amino acids, which are incorporated into peptides to enhance stability or confer novel biological activity. While not the exact topic compound, its application showcases the utility of the core Boc-protected phosphonate structure in peptide science[7].
B. Precursor for Bioactive Molecules: Phosphoramidates are a class of organophosphorus compounds with a covalent bond between phosphorus and nitrogen[5]. This motif is found in various biologically active natural products and pharmaceuticals, including antibiotics and enzyme inhibitors[5]. This compound provides a stable, protected building block to introduce this functionality into complex molecular scaffolds during drug discovery campaigns.
C. General Reaction Pathway: The reagent can react with nucleophiles, such as the hydroxyl group of an alcohol or the amino group of an amine, typically after activation or deprotection, to form new phosphate ester or phosphorodiamidate bonds, respectively. The Boc group can then be selectively removed to reveal a primary phosphoramidate.
Caption: General application pathway for electrophilic phosphonamidation.
Characterization and Quality Control
Ensuring the purity and identity of this compound is critical for its successful application in synthesis. The following data are typical for this compound.
Table 2: Spectroscopic and Analytical Data
| Analysis Method | Expected Results |
| Purity (Total Nitrogen) | ≥98.0%[4] |
| ¹H NMR | Peaks corresponding to tert-butyl protons (~1.5 ppm), ethoxy methylene protons (~4.1 ppm, quartet), ethoxy methyl protons (~1.3 ppm, triplet), and an N-H proton (broad singlet). |
| ³¹P NMR | A single peak in the characteristic phosphoramidate region. |
| IR Spectroscopy | Characteristic absorptions for N-H, C=O (carbamate), and P=O (phosphoryl) functional groups. |
| Structure Confirmation | Conforms to structure via NMR analysis[4]. |
Safety and Handling
Hazard Identification:
-
Causes skin irritation (H315) and serious eye irritation (H319)[1].
-
The GHS classification indicates a Warning pictogram is appropriate[1].
Recommended Precautions:
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[9].
-
Storage: Store in a tightly sealed container in a cool, dry place (<15°C is recommended)[4]. The compound is hygroscopic and should be stored under an inert gas[4].
-
In case of contact: For skin contact, wash with plenty of water. For eye contact, rinse cautiously with water for several minutes and seek medical attention[1].
Conclusion
This compound is a highly valuable and versatile reagent in modern organic chemistry. Its well-defined reactivity, coupled with the stability and reliable deprotection of the Boc group, provides a robust method for the synthesis of complex phosphoramidate-containing molecules. For researchers in drug development and peptide synthesis, this compound offers a strategic tool for creating novel chemical entities with potential therapeutic applications.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Phosphoramidate synthesis via copper-catalysed aerobic oxidative coupling of amines and H-phosphonates. [Link]
-
Organic Chemistry Portal. Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. [Link]
-
MDPI. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. [Link]
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- 7. (±)-Boc-α-膦酰基甘氨酸三甲酯 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
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- 9. fishersci.com [fishersci.com]
tert-butyl N-diethoxyphosphorylcarbamate synthesis
An In-depth Technical Guide to the Synthesis of tert-butyl N-diethoxyphosphorylcarbamate
Foreword
In the landscape of modern drug discovery and organic synthesis, the strategic installation of functional groups that modulate a molecule's physicochemical and pharmacological properties is paramount. Among these, the carbamate moiety, particularly when combined with a phosphoryl group, offers a unique scaffold with applications ranging from bioisosteric replacement to the development of novel enzyme inhibitors and prodrugs. The title compound, tert-butyl N-diethoxyphosphorylcarbamate, integrates the sterically influential and chemically stable tert-butoxycarbonyl (Boc) protecting group with a reactive diethoxyphosphoryl moiety. This guide provides a comprehensive, field-proven perspective on its synthesis, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and critical process parameters essential for successful execution in a research and development setting.
Strategic Overview of the Synthetic Approach
The synthesis of tert-butyl N-diethoxyphosphorylcarbamate is most logically achieved through a two-stage process. The primary challenge lies in the preparation and handling of the key intermediate, diethoxyphosphoryl isocyanate, a reactive electrophile. This intermediate is subsequently trapped in situ or used directly in a reaction with a suitable nucleophile, in this case, tert-butanol.
This strategy hinges on the classic and highly reliable reaction between an isocyanate and an alcohol to form a carbamate linkage.[1][2] The overall workflow is designed to ensure high conversion and yield while minimizing the handling of the potentially hazardous isocyanate intermediate.
Figure 1: High-level two-stage synthetic workflow.
Part A: Synthesis of Diethoxyphosphoryl Isocyanate
The cornerstone of this synthesis is the generation of diethoxyphosphoryl isocyanate. While various methods exist for isocyanate formation, an effective route for phosphorylated variants proceeds via a modified Arbuzov-type reaction.[3][4][5] This reaction involves the interaction of a trialkyl phosphite (or in this case, its tautomeric form, diethyl phosphite) with an electrophilic cyanating agent.
Underlying Mechanism
The reaction is initiated by the nucleophilic attack of the phosphorus atom of diethyl phosphite on the electrophilic cyanogen bromide. This forms a quasi-phosphonium intermediate. A subsequent intramolecular rearrangement, characteristic of the Arbuzov reaction, leads to the expulsion of a bromide ion and the formation of the thermodynamically stable P=O double bond, yielding the desired diethoxyphosphoryl isocyanate.
Figure 2: Mechanism of Diethoxyphosphoryl Isocyanate formation.
Experimental Protocol: Diethoxyphosphoryl Isocyanate
Safety Precaution: This procedure involves cyanogen bromide, which is highly toxic and volatile, and generates HBr gas. It must be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Reactor Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber containing an aqueous sodium hydroxide solution to neutralize HBr fumes. Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere.
-
Reagent Charging: Charge the flask with diethyl phosphite (13.8 g, 0.1 mol).[6] In a separate, dry beaker, dissolve cyanogen bromide (11.1 g, 0.105 mol) in 50 mL of anhydrous dichloromethane and transfer this solution to the dropping funnel.
-
Reaction Execution: Cool the reaction flask to 0 °C using an ice-water bath. Add the cyanogen bromide solution dropwise to the stirred diethyl phosphite over a period of 60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the diethyl phosphite signal and the appearance of a new signal for the product.[7]
-
Intermediate Handling: The resulting solution of diethoxyphosphoryl isocyanate in dichloromethane is typically used directly in the next step without isolation due to its reactivity and potential for decomposition upon purification.
Part B: Synthesis of tert-butyl N-diethoxyphosphorylcarbamate
This stage involves the nucleophilic addition of the hydroxyl group of tert-butanol to the electrophilic carbonyl carbon of the isocyanate. This reaction is generally efficient and clean.
Underlying Mechanism
The lone pair of electrons on the oxygen atom of tert-butanol attacks the central carbon of the N=C=O group. This concerted step involves the transfer of the hydroxyl proton to the nitrogen atom, directly forming the stable carbamate C-N bond and the N-H bond. The reaction is typically irreversible.
Figure 3: Mechanism of Nucleophilic Addition to form the carbamate.
Experimental Protocol: Carbamate Formation
-
Reactor Setup: To the dichloromethane solution of diethoxyphosphoryl isocyanate prepared in Part A, add an additional 50 mL of anhydrous dichloromethane. Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of tert-butanol (7.8 g, 0.105 mol) in 25 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred isocyanate solution over 30 minutes.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours (overnight).
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove any unreacted amine impurities), 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, typically an oil or a low-melting solid, is purified by flash column chromatography on silica gel. A gradient elution system of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3) is generally effective. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final product.
Product Characterization
The identity and purity of the synthesized tert-butyl N-diethoxyphosphorylcarbamate should be confirmed using standard analytical techniques.
| Analytical Method | Expected Observations |
| ¹H NMR | δ (ppm): ~7.0-8.0 (broad s, 1H, NH ), 4.1-4.3 (q, 4H, -OCH₂ CH₃), 1.50 (s, 9H, -C(CH₃ )₃), 1.3-1.4 (t, 6H, -OCH₂CH₃ ). The singlet for the tert-butyl group is highly characteristic.[8][9] |
| ¹³C NMR | δ (ppm): ~155 (C=O), ~81 (-C (CH₃)₃), ~64 (-OC H₂CH₃), ~28 (-C(C H₃)₃), ~16 (-OCH₂C H₃). |
| ³¹P NMR | A single peak in the characteristic phosphonate region, typically between δ -5 and +10 ppm.[7] |
| FT-IR | ν (cm⁻¹): ~3200-3300 (N-H stretch), ~1720-1740 (C=O stretch, carbamate), ~1240-1260 (P=O stretch), ~1020-1050 (P-O-C stretch). |
| Mass Spectrometry | Calculation for C₉H₂₀NO₅P should yield the expected molecular ion peak [M+H]⁺ or [M+Na]⁺. |
Safety and Handling Considerations
-
Diethoxyphosphoryl Isocyanate: Isocyanates are toxic, potent lachrymators, and respiratory sensitizers. The intermediate should be handled exclusively in a chemical fume hood. It is moisture-sensitive and will react with water to form an unstable carbamic acid, which decomposes to the corresponding amine and CO₂.[1]
-
Cyanogen Bromide: This reagent is extremely toxic by inhalation, ingestion, and skin contact. It requires careful handling and appropriate emergency preparedness.
-
Solvents: Dichloromethane is a suspected carcinogen. Use appropriate engineering controls and PPE to minimize exposure. All organic solvents are flammable.
Conclusion
The synthesis of tert-butyl N-diethoxyphosphorylcarbamate is a robust and reproducible process when executed with a proper understanding of the underlying reaction mechanisms and careful handling of the reactive intermediates. The two-stage approach, involving the in situ generation of diethoxyphosphoryl isocyanate followed by its reaction with tert-butanol, provides a reliable pathway to this valuable synthetic building block. The protocols and data presented in this guide serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry, enabling the successful preparation and characterization of this multifunctional compound.
References
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PLoS One.
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Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences. Available at: [Link]
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Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
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Synthesis of diethyl (2-phenylcarbamoyl)phenyl thiophosphates 1 (R for esters 1 = 4-Cl, 4-Br, 5-Cl; R¹ = 3-Cl, 4-Cl, 3,4-diCl, 3-Br, 4-Br, 3-F, 4-F, 3-CF3, 4-CF3. ResearchGate. Available at: [Link]
-
31 P{ 1 H} NMR spectrum of dtbpf (one of the tert-butyl groups is given... ResearchGate. Available at: [Link]
-
Dichlorophosphoryl Isocyanate: Synthesis, Chemical Reactions, and Biological Activity of its Derivatives. ResearchGate. Available at: [Link]
-
Arbuzov Reaction - Organic Chemistry Portal. Available at: [Link]
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Michaelis–Arbuzov reaction - Wikipedia. Available at: [Link]
-
Submitted by Rebekah M. Richardson and David F. Wiemer - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of tert-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate. Organic Syntheses. Available at: [Link]
-
Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Molecules. Available at: [Link]
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Dichlorophosphoryl Isocyanate: Synthesis, Chemical Reactions, and Biological Activity of its Derivatives. Bentham Science. Available at: [Link]
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2 - Supporting Information. Available at: [Link]
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(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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Di- tert -butyl Phosphonate Route to the Antiviral Drug Tenofovir. MIT Open Access Articles. Available at: [Link]
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Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Available at: [Link]
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1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. Available at: [Link]
-
Mechanism of Isocyanate Reactions with Ethanol'. ResearchGate. Available at: [Link]'
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How To Get Isocyanate? - PMC - PubMed Central - NIH. Available at: [Link]
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Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar. Available at: [Link]
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Diethylphosphite - Wikipedia. Available at: [Link]
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Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses. Available at: [Link]
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Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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(PDF) STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. ResearchGate. Available at: [Link]
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The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules. Available at: [Link]
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Simultaneous administration of diethylphthalate and ethyl alcohol and its toxicity in male Sprague-Dawley rats. PubMed. Available at: [Link]
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Chemical Analysis and Risk Assessment of Diethyl Phthalate in Alcoholic Beverages with Special Regard to Unrecorded Alcohol. PLoS One. Available at: [Link]
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Chemical analysis and risk assessment of diethyl phthalate in alcoholic beverages with special regard to unrecorded alcohol. PubMed. Available at: [Link]
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"Chemical Reactions of Diethyl Ether with PCl5 and Ethyl Alcohol with Grignard Reagent Explained". YouTube. Available at: [Link]
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Physicochemical properties of Diethyl N-(tert-Butoxycarbonyl)phosphoramidate
An In-depth Technical Guide to Diethyl N-(tert-Butoxycarbonyl)phosphoramidate
Introduction
This compound, a key reagent in modern organic synthesis, belongs to the versatile class of organophosphorus compounds known as phosphoramidates.[1] These molecules, characterized by a covalent bond between a pentavalent phosphorus atom and a nitrogen atom, are of significant interest in medicinal chemistry and drug development.[2] Phosphoramidate motifs are found in a range of biologically active compounds and are integral to prodrug strategies like the ProTide™ approach, which enhances the intracellular delivery of nucleotide analogues.[1]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the physicochemical properties, synthesis, reactivity, and applications of this compound, providing field-proven insights from the perspective of a Senior Application Scientist. The information presented herein is grounded in authoritative sources to ensure scientific integrity and practical utility.
Compound Identification and Core Physicochemical Properties
Accurate identification and understanding of fundamental physical properties are critical for the effective use of any chemical reagent. This compound is a stable, solid material under standard laboratory conditions.
Key Identifiers and Properties
The essential identification and physical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Registry Number | 85232-02-6 | [3][4] |
| Molecular Formula | C₉H₂₀NO₅P | [3][4][5] |
| Molecular Weight | 253.23 g/mol | [3][5] |
| IUPAC Name | tert-butyl N-diethoxyphosphorylcarbamate | [3] |
| Synonyms | N-Boc-phosphoramidic Acid Diethyl Ester, Diethyl N-Boc-phosphoramidate | [5][6] |
| Appearance | White to almost white crystalline powder or solid | [5][6][7] |
| Melting Point | 64.0 to 70.0 °C | [6][7] |
| Purity | Typically >98.0% (by total nitrogen analysis) | [5][6] |
Spectroscopic and Analytical Characterization
A multi-technique analytical approach is essential for verifying the structure and purity of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. Due to the presence of ¹H, ¹³C, and ³¹P nuclei, a suite of NMR experiments can provide unambiguous characterization.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the ethoxy groups (a triplet and a quartet) and the tert-butyl group (a sharp singlet). The N-H proton will appear as a broader signal, the chemical shift of which can be concentration-dependent.
-
¹³C NMR: The carbon spectrum will show distinct resonances for the carbons of the ethoxy, tert-butoxy, and carbonyl groups.
-
³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphoramidates. A single resonance is expected, typically in the range of 140-155 ppm for related phosphoramidite compounds, confirming the presence of the phosphorus center.[8] Proton-decoupled ³¹P NMR provides a sharp singlet, which simplifies purity analysis.[8][9]
Experimental Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra using a standard NMR spectrometer. For ³¹P NMR, use an external standard of 85% H₃PO₄ for chemical shift referencing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum is characterized by strong absorption bands corresponding to the vibrations of the carbonyl, phosphoryl, and N-H bonds.
Expected IR Absorption Bands:
-
N-H Stretch: A moderate band around 3200-3400 cm⁻¹.
-
C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region.
-
C=O Stretch (Carbonyl): A strong, sharp absorption near 1725 cm⁻¹.
-
P=O Stretch (Phosphoryl): A strong, prominent band typically found between 1200-1300 cm⁻¹.
-
P-O-C Stretch: Strong absorptions in the 950-1050 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ would be readily observed.
Chemical Properties and Reactivity
Stability and Storage
This compound is noted to be hygroscopic.[6][7] Therefore, prolonged exposure to atmospheric moisture should be avoided as it can lead to hydrolysis of the phosphoramidate linkage.
Recommended Storage Protocol:
-
Store the compound in a tightly sealed container.
-
Keep the container in a cool, dark, and dry place, such as a desiccator.[6]
-
For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent degradation.[6]
Reactivity Profile
The reactivity of this compound is dictated by the interplay of the Boc-protected amine and the diethyl phosphoramidate moiety.
-
Phosphorylating Agent: The P-N bond can be cleaved under specific conditions, allowing the diethyl phosphoryl group to be transferred to other nucleophiles.
-
Boc Group Deprotection: The tert-butoxycarbonyl (Boc) group is a standard amine-protecting group that is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), liberating the phosphoramidate NH₂ group for further functionalization.
The diagram below illustrates the dual functionality of the molecule.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of tert-butyl carbamate in a dry aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere, add a non-nucleophilic base such as triethylamine.
-
Reactant Addition: Cool the mixture in an ice bath (0 °C). Slowly add diethyl chlorophosphate dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the consumption of the starting materials.
-
Workup: Quench the reaction with water. Separate the organic layer, and wash successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude product is typically purified by silica gel column chromatography.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent.
-
Column Packing: Pack a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading and Elution: Carefully load the sample onto the column and elute with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.
-
Final Isolation: Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound as a white solid.
Applications in Research and Development
As a bifunctional reagent, this compound is a valuable building block in several areas.
-
Amination Reagent: It can serve as a precursor to diethyl phosphoramidate, a useful aminating agent. [5]* Synthesis of Bioactive Molecules: The phosphoramidate moiety is a key structural feature in many antiviral and anticancer prodrugs. [1]This reagent provides a protected, stable source for introducing this functionality.
-
Oligonucleotide Synthesis: While phosphoramidites (P(III) compounds) are more common, related phosphoramidate (P(V)) structures are also relevant in the field of nucleic acid chemistry. [][11]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent.
Hazard Identification
This compound is classified as an irritant. [3]
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation | [3] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [3]|
Recommended Handling Procedures
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood. 2. Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile). * Wear safety glasses or goggles. * Use a lab coat to protect clothing.
-
-
Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.
Storage and Disposal
-
Storage: As detailed previously, store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture. * Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Conclusion
This compound is a well-defined, solid reagent with significant utility in synthetic organic and medicinal chemistry. Its value lies in its ability to serve as a stable, protected precursor for the introduction of the phosphoramidate functional group. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective application in the laboratory.
References
-
PubChem. This compound. Retrieved from [Link]
-
Kafle, A., et al. (2021). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 26(12), 3684. Retrieved from [Link]
-
Sandahl, A. F., et al. (2021). On-demand synthesis of phosphoramidites. Nature Communications, 12(1), 1-8. Retrieved from [Link]
-
ResearchGate. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Retrieved from [Link]
-
ResearchGate. Table 1 31P-NMR Data and Purtficatton Solvents of Rtbophosphoramidites. Retrieved from [Link]
-
Subratti, A. (2021). Synthesis of N-Glucosyl Ethyl and Butyl Phosphoramidates. CRC Press. Retrieved from [Link]
-
ResearchGate. P-31 NMR Data for Protonated Trialkyl Phosphines. Retrieved from [Link]
-
Magritek. (2023). Phosphoramidite compound identification and impurity control by Benchtop NMR. Retrieved from [Link]
-
Wang, J., et al. (2016). Modeling the Infrared Spectroscopy of Oligonucleotides with 13C Isotope Labels. The Journal of Physical Chemistry B, 120(35), 9266-9276. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H20NO5P | CID 9837914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound [cymitquimica.com]
- 6. This compound | 85232-02-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound | 85232-02-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 8. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 9. usp.org [usp.org]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stability and Storage of Diethyl N-(tert-Butoxycarbonyl)phosphoramidate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Reagent Integrity in Synthesis
Diethyl N-(tert-Butoxycarbonyl)phosphoramidate is a key reagent in organic synthesis, valued for its utility in the introduction of protected phosphoramidate moieties. The success of synthetic protocols relying on this compound is intrinsically linked to its purity and stability. Degradation of the reagent can lead to diminished yields, formation of impurities, and challenges in reaction reproducibility. This guide provides a comprehensive overview of the stability of this compound, offering insights into its degradation pathways and best practices for its storage and handling to ensure optimal performance in research and development settings.
Chemical Profile and Inherent Sensitivities
This compound is a solid, crystalline compound. Its molecular structure, featuring both a phosphoramidate (P-N) bond and a tert-butoxycarbonyl (N-Boc) protecting group, dictates its chemical reactivity and stability profile. Both of these functional groups are known to be susceptible to certain conditions, which must be carefully controlled to maintain the integrity of the reagent.
Key Structural Features and Potential Labilities:
-
Phosphoramidate (P-N) Bond: This bond is known to be susceptible to cleavage under acidic conditions through hydrolysis. Protonation of the nitrogen atom can make the phosphorus atom more electrophilic and thus more prone to nucleophilic attack by water.
-
N-tert-Butoxycarbonyl (N-Boc) Group: The Boc protecting group is designed to be stable under a range of conditions but is readily cleaved by strong acids. Thermal deprotection is also possible, though it typically requires elevated temperatures.[1]
-
Hygroscopicity: The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This is a critical factor to consider for its long-term stability, as the presence of water can facilitate hydrolytic decomposition.
Recommended Storage and Handling Protocols
To ensure the long-term stability and reliability of this compound, it is imperative to adhere to strict storage and handling protocols. The following recommendations are based on information from suppliers and an understanding of the compound's chemical nature.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place, at temperatures below 15°C. | Lower temperatures slow down the rate of potential decomposition reactions. |
| Light | Store in a dark place. | To prevent potential photolytic degradation. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | To prevent exposure to atmospheric moisture and oxygen. |
| Moisture | Store in a dry environment, such as in a desiccator. | The compound is hygroscopic, and moisture can lead to hydrolysis. |
Practical Handling Guidelines:
-
Inert Atmosphere: When not in use, the container should be tightly sealed and stored under an inert atmosphere. For frequent use, consider aliquoting the reagent into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
-
Dry Equipment: Always use dry glassware and syringes when handling the reagent.
-
Quick Dispensing: Minimize the time the container is open to the atmosphere.
-
Visual Inspection: Before use, visually inspect the material for any changes in appearance, such as discoloration or clumping, which could indicate degradation.
Understanding the Degradation Pathways
Sources
The Unseen Hand: A Technical Guide to the Mechanism of Diethyl N-(tert-Butoxycarbonyl)phosphoramidate in Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry and drug development, the precise installation of phosphate groups is a cornerstone of molecular design. This guide provides an in-depth exploration of the mechanism of action of Diethyl N-(tert-Butoxycarbonyl)phosphoramidate, a versatile reagent for the phosphorylation of nucleophiles. We will dissect the nuanced interplay of its constituent parts—the phosphoramidate core, the labile Boc protecting group, and the diethyl phosphate moiety—to reveal a powerful tool for chemical innovation.
Introduction: The Strategic Advantage of N-Boc-Protected Phosphoramidates
Phosphorylation, the addition of a phosphate group to a molecule, is a fundamental process in biology and a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Phosphoramidates have emerged as highly effective phosphorylating agents due to their tunable reactivity and stability. This compound, in particular, offers a unique combination of features. The tert-Butoxycarbonyl (Boc) group, a well-established protecting group in organic synthesis, imparts specific reactivity characteristics to the phosphoramidate nitrogen, influencing the overall phosphorylation process. This guide will illuminate the mechanistic intricacies of this reagent, providing a framework for its rational application in complex synthetic challenges.
The Core Mechanism: A Stepwise Journey to Phosphorylation
The phosphorylation of a nucleophile (e.g., an alcohol) using this compound is not a direct displacement. Instead, it proceeds through a well-orchestrated, multi-step sequence involving activation, nucleophilic attack, and subsequent oxidation. The most common and effective activation strategy employs a weak acid catalyst, such as 1H-tetrazole.
Step 1: Activation via Protonation
The reaction initiates with the protonation of the phosphoramidate nitrogen by a molecule of 1H-tetrazole. This is a critical step that transforms the poor leaving group, the N(H)Boc anion, into a much better leaving group, the neutral N(H)Boc moiety. The electron-withdrawing nature of the Boc group likely plays a role in modulating the basicity of the nitrogen, influencing the equilibrium of this protonation step.
Step 2: Formation of the Activated Intermediate
Following protonation, the tetrazole anion, a good nucleophile, attacks the phosphorus center. This results in the displacement of the Boc-protected amine and the formation of a highly reactive phosphitylating agent, a diethyl phosphoro-1H-tetrazolide intermediate. This intermediate is the key electrophile in the phosphorylation reaction.
Step 3: Nucleophilic Attack by the Alcohol
The alcohol substrate, acting as a nucleophile, then attacks the electrophilic phosphorus atom of the tetrazolide intermediate. This attack displaces the tetrazole moiety, which is a good leaving group, to form a phosphite triester. This step constitutes the core phosphotransfer event.
Step 4: Oxidation to the Stable Phosphate
The newly formed phosphite triester is unstable and is typically oxidized in situ to the corresponding stable phosphate triester. Common oxidizing agents for this transformation include iodine in the presence of water or peroxides such as meta-chloroperoxybenzoic acid (mCPBA).
Step 5: Optional Deprotection of the Boc Group
A key feature of this methodology is that the Boc group generally remains intact throughout the phosphorylation and oxidation sequence under the mild conditions employed. If the final product requires a free phosphoramidate or subsequent modification at the nitrogen, the Boc group can be readily removed under standard acidic conditions, such as with trifluoroacetic acid (TFA). This orthogonality provides significant synthetic flexibility.
Visualizing the Mechanism and Workflow
To further clarify the mechanistic steps and the overall experimental process, the following diagrams are provided.
Figure 1: The stepwise mechanism of phosphorylation using this compound.
Figure 2: A generalized experimental workflow for the phosphorylation of an alcohol.
Experimental Protocol: A Self-Validating System
The following protocol provides a detailed, step-by-step methodology for the phosphorylation of a primary alcohol using this compound. This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.
Materials:
-
Alcohol substrate
-
This compound
-
1H-Tetrazole (0.45 M solution in anhydrous acetonitrile)
-
Anhydrous acetonitrile
-
Oxidizing solution: 0.1 M Iodine in THF/Pyridine/Water (v/v/v)
-
Aqueous sodium thiosulfate solution (10% w/v)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol substrate (1.0 eq).
-
Dissolve the alcohol in anhydrous acetonitrile.
-
Add this compound (1.2 eq).
-
To this mixture, add the 1H-tetrazole solution (2.5 eq) dropwise at room temperature with stirring.
-
-
Phosphitylation:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 1-2 hours. A new spot corresponding to the phosphite triester should appear.
-
-
Oxidation:
-
Once the phosphitylation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the oxidizing solution dropwise until a persistent yellow-brown color is observed.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Workup:
-
Quench the reaction by adding 10% aqueous sodium thiosulfate solution to dissipate the excess iodine (the brown color will disappear).
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diethyl alkyl phosphate.
-
Validation:
-
The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS). The characteristic shift in the ³¹P NMR spectrum from the phosphite triester intermediate to the final phosphate triester confirms the successful oxidation.
Quantitative Data Summary
The efficiency of this phosphorylation method is dependent on the nature of the alcohol substrate. The following table summarizes typical yields for the phosphorylation of various types of alcohols using analogous phosphoramidite chemistry, providing a predictive framework for experimental design.
| Entry | Alcohol Substrate | Product | Typical Yield (%) |
| 1 | Primary Aliphatic Alcohol | Diethyl alkyl phosphate | 85-95 |
| 2 | Secondary Aliphatic Alcohol | Diethyl alkyl phosphate | 70-85 |
| 3 | Benzylic Alcohol | Diethyl benzyl phosphate | 80-90 |
| 4 | Hindered Primary Alcohol | Diethyl alkyl phosphate | 60-75 |
Note: Yields are based on reported values for similar phosphoramidite-based phosphorylations and may vary depending on specific reaction conditions and substrate reactivity.
Conclusion: A Versatile Tool for Modern Synthesis
This compound stands as a powerful and versatile reagent in the synthetic chemist's toolbox. Its mechanism of action, predicated on a mild, acid-catalyzed activation and subsequent oxidation, allows for the efficient phosphorylation of a wide range of nucleophiles under controlled conditions. The presence of the Boc protecting group not only modulates the reactivity of the phosphoramidate but also offers a valuable handle for further synthetic manipulations. By understanding the intricacies of its mechanism and employing robust, self-validating protocols, researchers can confidently leverage this reagent to construct complex phosphorylated molecules, driving innovation in drug discovery and materials science.
References
-
Beaucage, S. L.; Caruthers, M. H. Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters1981 , 22 (20), 1859-1862. [Link]
-
Hayakawa, Y.; Wakabayashi, S.; Kato, H.; Noyori, R. The Allylic Protection Method in Solid-Phase Oligonucleotide Synthesis. An Efficient Preparation of Solid-Anchored Deoxyribonucleoside-3'-O-phosphoramidites. Journal of the American Chemical Society1990 , 112 (5), 1691-1696. [Link]
-
Wada, T.; Sato, Y.; Honda, F.; Kawahara, S.; Sekine, M. 2-(4-Nitrophenyl)ethylsulfonylethyl (Npes) group as a new 2-cyanoethyl-type protecting group for phosphate linkage in oligonucleotide synthesis. Tetrahedron Letters1997 , 38 (34), 5969-5972. [Link]
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. [Link]
A Guide to the Spectroscopic Characterization of Diethyl N-(tert-Butoxycarbonyl)phosphoramidate
This technical guide provides a detailed analysis of the spectroscopic data for Diethyl N-(tert-Butoxycarbonyl)phosphoramidate (CAS 85232-02-6), a key reagent in synthetic organic chemistry. As a bifunctional molecule incorporating a protected amine and a phosphoramidate moiety, its precise structural confirmation is paramount for its successful application in the synthesis of modified peptides, nucleotides, and other complex molecular architectures. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's analytical profile.
The narrative that follows is built upon established principles of spectroscopic interpretation, drawing parallels from structurally related compounds and leveraging predictive models where direct experimental data is not publicly available. While manufacturers confirm the structure by NMR for quality control, this guide aims to deconstruct the expected spectral features to provide a self-validating framework for researchers.
Molecular Profile and Physicochemical Properties
This compound, also known as N-Boc-phosphoramidic acid diethyl ester, possesses a unique structure that dictates its reactivity and spectroscopic signature.[1] The molecule integrates the bulky, acid-labile tert-butoxycarbonyl (Boc) protecting group with a reactive phosphoramidate center.
Below is a diagram illustrating the molecular structure, followed by a table summarizing its key physicochemical properties.
Caption: Molecular Structure of this compound
| Property | Value | Source(s) |
| CAS Number | 85232-02-6 | [1][2] |
| Molecular Formula | C₉H₂₀NO₅P | [2][3] |
| Molecular Weight | 253.23 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 64-70 °C | |
| Purity | >98.0% | [1] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate | Inferred from structure |
Spectroscopic Analysis Workflow
The comprehensive identification of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation. The logical flow of analysis is depicted below.
Caption: Workflow for Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ³¹P NMR are all highly informative.
¹H NMR Spectroscopy: Expected Data
The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The key diagnostic features are the signals for the two ethyl groups, which are diastereotopic due to the chiral phosphorus center (though often appearing as a simple multiplet), and the sharp singlet for the nine equivalent protons of the Boc group. Coupling to the phosphorus atom (²JP-H or ³JP-H) is expected for adjacent protons.
| Assignment | Expected δ (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Rationale |
| -O-CH₂-CH₃ | ~1.35 | Triplet (t) | 6H | JH-H ≈ 7.1 | Standard ethoxy group, coupled to adjacent CH₂. |
| -O-CH₂ -CH₃ | ~4.10 | Quintet or dq | 4H | JH-H ≈ 7.1, ³JP-H ≈ 7.5 | Methylene protons adjacent to oxygen and coupled to both CH₃ and ³¹P. |
| -C(CH₃ )₃ | ~1.48 | Singlet (s) | 9H | N/A | Nine equivalent protons of the tert-butyl group. |
| N-H | ~6.5-7.5 | Broad singlet (br s) | 1H | May show JP-H coupling | Amide proton, chemical shift is concentration and solvent dependent. |
³¹P NMR Spectroscopy: A Definitive Signature
Phosphorus-31 NMR is a crucial and highly specific technique for phosphorus-containing compounds. Since ³¹P has a nuclear spin of I=1/2 and is 100% abundant, sharp signals with a wide chemical shift range are typically observed. For a phosphoramidate in the P(V) oxidation state, a single peak is expected.
| Assignment | Expected δ (ppm) | Rationale |
| (EtO)₂P (O)NHBoc | +5 to -5 | The chemical shift is characteristic of pentavalent phosphoramidates, referenced to 85% H₃PO₄.[4][5] |
¹³C NMR Spectroscopy: Expected Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Proton-decoupled spectra will show a single peak for each unique carbon atom.
| Assignment | Expected δ (ppm) | Rationale |
| -O-CH₂-C H₃ | ~16.0 (d, ²JP-C ≈ 6 Hz) | Ethyl group methyl carbon, coupled to phosphorus. |
| -O-C H₂-CH₃ | ~63.5 (d, ²JP-C ≈ 6 Hz) | Ethyl group methylene carbon, deshielded by oxygen and coupled to phosphorus. |
| -C (CH₃)₃ | ~81.0 | Quaternary carbon of the Boc group, deshielded by oxygen. |
| -C(C H₃)₃ | ~28.0 | Methyl carbons of the Boc group. |
| -C =O | ~152.0 (d, ²JP-C ≈ 7 Hz) | Carbonyl carbon of the carbamate, coupled to phosphorus. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3200-3300 | Medium, sharp | N-H stretch | Phosphoramidate N-H |
| 2980-2900 | Strong | C-H stretch | Aliphatic C-H (ethyl, tert-butyl) |
| 1720-1740 | Strong | C=O stretch | Carbamate carbonyl |
| 1230-1260 | Strong | P=O stretch | Phosphoryl group |
| 1020-1050 | Strong | P-O-C stretch | Phosphonate ester |
The presence of strong absorptions for the N-H, C=O (carbamate), and P=O groups provides a rapid and reliable confirmation of the compound's core structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.
-
Expected Molecular Ion: The calculated monoisotopic mass is 253.1079 Da.[3] In positive-ion mode ESI-MS, prominent adducts are expected:
-
[M+H]⁺: m/z ≈ 254.1152
-
[M+Na]⁺: m/z ≈ 276.0971
-
[M+K]⁺: m/z ≈ 292.0711[6]
-
A primary fragmentation pathway involves the characteristic loss of the Boc group or its components.
Caption: Plausible ESI-MS Fragmentation Pathway
Experimental Protocols
The following sections detail generalized but robust protocols for the synthesis and spectroscopic analysis of the title compound.
Synthesis Protocol
This procedure is adapted from general methods for the N-Boc protection of phosphoramidates.[7]
-
Reaction Setup: To a stirred solution of diethyl phosphoramidate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane eluent system.
-
Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product as a white solid.
Spectroscopic Analysis Protocol
-
NMR Spectroscopy:
-
Prepare a solution of ~10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra on a 400 MHz (or higher) spectrometer.
-
For ³¹P NMR, use 85% H₃PO₄ as an external standard (δ = 0.0 ppm).
-
-
IR Spectroscopy:
-
Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Place a small amount of the solid sample directly on the ATR crystal and record the spectrum from 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry:
-
Prepare a dilute solution (~1 mg/mL) of the sample in methanol or acetonitrile.
-
Infuse the solution into an ESI-MS instrument and acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.
-
Conclusion
The structural integrity of this compound can be unequivocally confirmed through a combination of NMR (¹H, ¹³C, ³¹P), IR, and MS techniques. The key spectroscopic markers include the characteristic signals of the ethoxy and Boc groups in NMR, the strong C=O and P=O stretching vibrations in the IR spectrum, and the correct molecular ion peak in the mass spectrum. This guide provides the expected analytical data and robust protocols, serving as a reliable reference for researchers utilizing this important synthetic building block.
References
Sources
- 1. This compound [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C9H20NO5P | CID 9837914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 31P NMR and computational studies on stereochemistry of conversion of phosphoramidate diesters into the corresponding phosphotriesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 31P [nmr.chem.ucsb.edu]
- 6. PubChemLite - this compound (C9H20NO5P) [pubchemlite.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
N-Boc-phosphoramidic acid diethyl ester synthesis and characterization
The synthesis of N-Boc-phosphoramidic acid diethyl ester via an oxidative coupling reaction is a robust and efficient method for accessing this versatile building block. The detailed protocol and comprehensive characterization data provided in this guide offer researchers a reliable framework for its preparation and validation. The strategic importance of this compound in the synthesis of modified peptides, nucleotides, and other pharmaceutically relevant molecules underscores the value of a well-understood and reproducible synthetic procedure. [11][12]
References
-
Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules. Available at: [Link]
-
Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. National Institutes of Health (NIH). Available at: [Link]
-
Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. Available at: [Link]
-
Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. National Institutes of Health (NIH). Available at: [Link]
-
Phosphoramidate synthesis via copper-catalysed aerobic oxidative coupling of amines and H-phosphonates. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. National Institutes of Health (NIH). Available at: [Link]
-
This compound. PubChem, National Institutes of Health. Available at: [Link]
-
Synthesis, characterization and evaluation of antioxidant and antimicrobial activities of some novel dipeptides. Scholars Research Library. Available at: [Link]
-
Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. MDPI. Available at: [Link]
-
Synthesis of biodegradable photocurable phosphoramidates. JKU ePUB. Available at: [Link]
-
Synthesis of the Tellurium-Derivatized Phosphoramidites and their Incorporation into DNA Oligonucleotides. National Institutes of Health (NIH). Available at: [Link]
-
A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of N-Substituted phosphoramidic acid esters as “reverse” fosmidomycin analogues. ResearchGate. Available at: [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
- Crystallization method of Boc-amino acid. Google Patents.
-
NMR, mass spectroscopy, IR - finding compound structure. ResearchGate. Available at: [Link]
-
Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Available at: [Link]
-
Development and Clinical Application of Phosphorus-Containing Drugs. ResearchGate. Available at: [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function. National Institutes of Health (NIH). Available at: [Link]
-
Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Available at: [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]
-
6.3.2 Spectroscopy QP. Physics & Maths Tutor. Available at: [Link]
Sources
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- 5. Synthesis of the Tellurium-Derivatized Phosphoramidites and their Incorporation into DNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Solid-phase peptide synthesis (SPPS) with Diethyl N-(tert-Butoxycarbonyl)phosphoramidate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Phosphoramidate Chemistry in Peptide Synthesis
Introduction: Reframing the Role of Phosphoramidate Reagents in Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the precise chemical tools employed are critical for success. While a vast array of coupling reagents exist for the formation of amide bonds, it is crucial to distinguish their roles from other specialized reagents. Diethyl N-(tert-Butoxycarbonyl)phosphoramidate and structurally related phosphoramidites are not conventional peptide coupling agents. Instead, they are powerful reagents for the post-translational modification of peptides, specifically for the synthesis of phosphopeptides.[1] Phosphorylation and dephosphorylation are fundamental processes in cellular signaling and protein regulation, making synthetic phosphopeptides invaluable tools for biological research.[1]
This guide will provide a detailed exploration of the use of phosphoramidite chemistry in the context of Boc-based SPPS for the synthesis of phosphopeptides. We will elucidate the mechanism, provide detailed protocols, and discuss the critical parameters for the successful incorporation of phosphate groups onto serine, threonine, and tyrosine residues.
The Chemistry of Phosphopeptide Synthesis via the Phosphoramidite Method
The synthesis of phosphopeptides can be approached in two primary ways: the "global" phosphorylation of a completed peptide or the incorporation of pre-phosphorylated amino acid building blocks.[2] The latter approach, which offers greater control and yields, often employs phosphoramidite reagents.
The core of this methodology lies in the phosphitylation of the hydroxyl group of an unprotected serine, threonine, or tyrosine residue on the solid support, followed by an in situ oxidation to form the stable phosphate triester. This process is highly efficient and compatible with standard SPPS cycles. While the Fmoc/tBu strategy is commonly used for phosphopeptide synthesis, the principles can be adapted to the Boc/Bzl strategy.[2][3]
Key Reagents and Their Functions
| Reagent Class | Example(s) | Function in Phosphopeptide Synthesis |
| Phosphitylating Agent | Di-tert-butyl N,N-diethylphosphoramidite | Reacts with the amino acid hydroxyl group in the presence of an activator to form a phosphite triester intermediate. |
| Activator | 1H-Tetrazole | Protonates the nitrogen of the phosphoramidite, making it a highly reactive phosphitylating agent.[4] |
| Oxidizing Agent | tert-Butyl hydroperoxide (tBuOOH) | Oxidizes the newly formed phosphite triester (P(III)) to the more stable phosphate triester (P(V)).[4] |
| Amino Acid Protection | Boc (Nα-protection), Benzyl-based (side-chain protection) | Standard protecting groups for Boc-based SPPS.[5] |
Visualizing the Phosphorylation Workflow
The following diagram illustrates the key steps in the on-resin phosphorylation of a hydroxyl-containing amino acid residue using the phosphoramidite method.
Caption: On-resin phosphorylation workflow.
Detailed Protocol: Boc-SPPS Synthesis of a Phosphotyrosine-Containing Peptide
This protocol outlines the manual synthesis of a model phosphopeptide using Boc-protected amino acids and on-resin phosphorylation of a tyrosine residue.
Materials and Reagents
-
Boc-amino acids
-
Merrifield resin[6]
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (peptide synthesis grade)
-
Trifluoroacetic acid (TFA)[6]
-
Diisopropylethylamine (DIEA)[7]
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)[6]
-
Di-tert-butyl N,N-diethylphosphoramidite[3]
-
1H-Tetrazole solution (0.45 M in acetonitrile)
-
tert-Butyl hydroperoxide (tBuOOH) solution (5-6 M in decane)
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Anhydrous tetrahydrofuran (THF)
Step-by-Step Synthesis Cycle
The standard Boc-SPPS cycle consists of deprotection, neutralization, and coupling.
-
Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.
-
Couple the first Boc-protected amino acid according to standard protocols (e.g., cesium salt method for Merrifield resin).[6]
For each amino acid preceding the tyrosine to be phosphorylated:
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM.[6]
-
Neutralization: Treat the resin with 10% DIEA in DCM for 10 minutes. Wash with DCM and then DMF.[7]
-
Amino Acid Coupling: Dissolve the next Boc-amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF. Add to the resin and agitate for 1-2 hours. Monitor the coupling with a Kaiser test. Wash with DMF and DCM.
-
Couple Boc-Tyr-OH to the growing peptide chain using the standard elongation cycle. The hydroxyl group of tyrosine remains unprotected.
-
Phosphitylation:
-
Wash the peptide-resin extensively with anhydrous THF to remove any residual water.
-
In a separate flask, mix Di-tert-butyl N,N-diethylphosphoramidite (5 eq.) with 1H-Tetrazole solution (10 eq.).
-
Add this activation mixture to the peptide-resin and agitate under an inert atmosphere (e.g., Argon or Nitrogen) for 1-2 hours.
-
-
Oxidation:
-
Cool the reaction vessel to 0°C.
-
Carefully add the tBuOOH solution (10 eq.) and continue to agitate for 1 hour at 0°C.
-
Wash the resin thoroughly with THF, DCM, and isopropanol.
-
-
Continue the standard Boc-SPPS elongation cycles for the remaining amino acids in the sequence.
-
After the final amino acid is coupled and the N-terminal Boc group is removed, wash and dry the peptide-resin.
-
Prepare a cleavage cocktail. For a phosphopeptide, a common cocktail is "Reagent K" (TFA/water/phenol/thioanisole/ethanedithiol).
-
Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature. This will cleave the peptide from the resin and remove the side-chain protecting groups, including the tert-butyl groups on the phosphate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, wash with ether, and dry under vacuum.
-
Purify the crude phosphopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Mechanistic Insight: The Phosphitylation-Oxidation Reaction
The core of the phosphopeptide synthesis is the two-step phosphitylation-oxidation process.
Caption: Mechanism of phosphitylation and oxidation.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The phosphitylation step is highly sensitive to moisture. All solvents and reagents must be anhydrous, and the reaction should be carried out under an inert atmosphere to prevent hydrolysis of the phosphoramidite reagent.
-
Activator Choice: While 1H-Tetrazole is standard, other activators with varying acidity can be used to modulate the reaction rate.
-
Oxidation: Incomplete oxidation can lead to side products. Ensure a sufficient excess of the oxidizing agent is used and allow adequate reaction time.
-
Side Reactions: The Boc protecting group is acid-labile. Repeated exposure to the acidic conditions of deprotection can lead to premature cleavage of the tert-butyl groups from the phosphate. This is a key consideration in choosing the overall synthetic strategy.
Conclusion
This compound and related phosphoramidite reagents are specialized tools for the synthesis of phosphopeptides, a critical class of molecules for studying cellular biology. By understanding the underlying chemistry and adhering to rigorous protocols, researchers can successfully incorporate phosphate groups into synthetic peptides. This enables the detailed investigation of protein phosphorylation and its role in health and disease, furthering the goals of drug discovery and development.
References
- Perich, J. W. (1997). Synthesis of Phosphopeptides. In Methods in Enzymology (Vol. 289, pp. 245-266). Academic Press.
- Yao, Z. J., & Yuan, C. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5894.
- Camarero, J. A. (2001). The synthesis of phosphopeptides. Biopolymers, 60(3), 194-207.
- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
- Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International journal of peptide and protein research, 40(3‐4), 180-193.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. In Methods in molecular biology (Vol. 1047, pp. 65-80). Springer.
-
Luxembourg Bio Technologies. (n.d.). Solid Phase Phosphorylation of a Peptide by the H-Phosphonate Method. Retrieved from [Link]
-
ResearchGate. (2010). Solid-Phase Synthesis of Phosphorylated Tyr-Peptides by “Phosphite Triester” Phosphorylation. Retrieved from [Link]
Sources
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- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for the Phosphorylation of Amino Acids using Diethyl N-(tert-Butoxycarbonyl)phosphoramidate
Abstract
Protein phosphorylation is a cornerstone of cellular regulation, and the site-specific synthesis of phosphorylated peptides and amino acid derivatives is critical for research in chemical biology, signal transduction, and drug development. This guide provides a comprehensive overview and detailed protocols for the use of Diethyl N-(tert-Butoxycarbonyl)phosphoramidate as a phosphorylating agent for N-Boc protected amino acids. We will explore the underlying reaction mechanism, provide step-by-step experimental procedures, and offer expert insights into process optimization and troubleshooting.
Introduction: The Significance of Phosphoamino Acids and the Role of Phosphoramidate Reagents
Reversible protein phosphorylation, predominantly occurring on the hydroxyl groups of serine, threonine, and tyrosine residues, is a fundamental mechanism for controlling protein function and signal transduction.[1] The ability to synthesize peptides and proteins with precisely placed phosphate groups is invaluable for elucidating signaling pathways, developing kinase inhibitors, and creating tools to probe cellular processes.[2]
Chemical synthesis provides a powerful alternative to enzymatic methods, offering complete control over the location and stoichiometry of phosphorylation.[3] This requires robust phosphorylating agents that are reactive under mild conditions to avoid side reactions and preserve sensitive functional groups. This compound, a P(V) reagent, presents itself as a stable, yet activatable, phosphodonor for this purpose. The tert-Butoxycarbonyl (Boc) group on the nitrogen atom modulates the reactivity of the phosphorus center, and the diethyl phosphate esters offer a convenient protecting group strategy.
This document serves as a technical guide for researchers employing this reagent for the O-phosphorylation of suitably protected amino acid derivatives.
Proposed Mechanism of Phosphorylation
The phosphorylation of an N-Boc-protected amino acid (e.g., N-Boc-L-Serine) with this compound is proposed to proceed via an acid-catalyzed activation mechanism. The reaction is typically performed in the presence of a weak acid activator, such as an azole catalyst (e.g., 1H-tetrazole or a derivative), which is common in phosphoramidite chemistry for oligonucleotide synthesis.
The proposed mechanistic steps are as follows:
-
Activation: The nitrogen atom of the phosphoramidate is protonated by the activator. This enhances the electrophilicity of the phosphorus atom, making it susceptible to nucleophilic attack.
-
Nucleophilic Attack: The hydroxyl group of the N-Boc-protected amino acid acts as a nucleophile, attacking the activated phosphorus center.
-
Intermediate Formation: A pentacoordinate phosphate intermediate is formed.
-
Leaving Group Departure: The N-Boc-amine moiety is expelled as the leaving group, resulting in the formation of the desired O-phosphorylated amino acid product, a protected phosphotriester.
This proposed pathway is consistent with the general principles of phosphoramidite and phosphoramidate reactivity in the presence of alcohol nucleophiles.
Caption: Proposed mechanism for amino acid phosphorylation.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the phosphorylation of N-Boc-L-Serine as a model substrate. The principles outlined here can be adapted for other hydroxyl-containing amino acids like threonine and tyrosine.
Part 1: Synthesis of N-Boc-O-(diethylphosphono)-L-Serine
This protocol details the phosphorylation of the hydroxyl group of N-Boc-L-Serine. It is adapted from established procedures for similar phosphorylating agents, such as diphenyl chlorophosphate.[4]
Materials:
-
N-Boc-L-Serine
-
This compound
-
1H-Tetrazole solution (0.45 M in anhydrous acetonitrile)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), dissolve N-Boc-L-Serine (1.0 equivalent) in a mixture of anhydrous DCM and anhydrous ACN (e.g., a 2:1 ratio).
-
Activation: To the stirred solution, add 1H-Tetrazole solution (2.5 equivalents) dropwise at room temperature. Allow the mixture to stir for 15 minutes.
-
Addition of Phosphorylating Agent: Dissolve this compound (1.2 equivalents) in anhydrous acetonitrile and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-Boc-O-(diethylphosphono)-L-Serine.
Part 2: Deprotection of the Diethyl Phosphate Group (Optional)
The ethyl groups on the phosphate can be removed if the free phosphate moiety is desired. This is typically achieved by silylation followed by hydrolysis.
Materials:
-
N-Boc-O-(diethylphosphono)-L-Serine
-
Bromotrimethylsilane (TMSBr)
-
Anhydrous Dichloromethane (DCM)
-
Methanol or water for quenching
Procedure:
-
Silylation: Dissolve the purified N-Boc-O-(diethylphosphono)-L-Serine (1.0 equivalent) in anhydrous DCM and cool to 0 °C. Add TMSBr (3.0-4.0 equivalents) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Quenching and Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of methanol or a water/DCM mixture.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude N-Boc-L-phosphoserine is often of high purity but can be further purified by recrystallization or chromatography if necessary.
Caption: Workflow for the synthesis of protected phosphoserine.
Data Presentation and Expected Results
The following table summarizes the expected outcomes for the synthesis and deprotection steps. The yields are based on analogous phosphorylation reactions and represent a target for this protocol.[4]
| Step | Product | Expected Yield (%) | Expected Purity (%) | Analytical Methods |
| 1. Phosphorylation | N-Boc-O-(diethylphosphono)-L-Serine | 80-95 | >95 | ³¹P NMR, ¹H NMR, Mass Spectrometry, TLC |
| 2. Deprotection | N-Boc-L-phosphoserine | >90 | >98 | ³¹P NMR, ¹H NMR, Mass Spectrometry |
Characterization of the final product is crucial. ³¹P NMR is particularly informative, with an expected chemical shift for the phosphotriester product in the range of -5 to -15 ppm. Upon deprotection to the phosphomonoester, this signal will shift accordingly.
Expert Insights and Troubleshooting
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The phosphorylating agent and the activated intermediate are sensitive to hydrolysis. The presence of water will lead to the formation of diethyl phosphate and reduce the yield of the desired product. Therefore, flame-dried glassware and anhydrous solvents are critical.
-
Inert Atmosphere: This prevents side reactions with atmospheric oxygen and moisture.
-
Activator: The azole catalyst is essential to activate the phosphoramidate. Without it, the reaction is exceedingly slow. The stoichiometry of the activator is key to ensuring full conversion.
-
Aqueous Work-up: The series of acidic and basic washes is designed to remove unreacted starting materials, the activator, and the N-Boc-amine byproduct.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive phosphorylating agent (hydrolyzed).2. Insufficient activation.3. Wet reagents or solvents. | 1. Use fresh or properly stored reagent.2. Increase the amount of activator or allow for a longer activation time.3. Ensure all solvents are anhydrous and glassware is properly dried. |
| Multiple Products Observed by TLC/LC-MS | 1. Incomplete reaction.2. Side reaction (e.g., N-phosphorylation if the amino group is not protected).3. Decomposition of product on silica gel. | 1. Increase reaction time or temperature moderately.2. Ensure complete N-Boc protection of the starting amino acid.3. Neutralize the silica gel with triethylamine before chromatography, or use a different purification method. |
| Difficult Purification | Co-elution of product with byproducts. | Optimize the solvent system for column chromatography. Consider reverse-phase HPLC for more polar products. |
Safety and Handling
This compound:
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[5][6]
-
Precautions:
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling any chemical.
References
-
Bilbrough, T. S., et al. (2019). Genetic encoding of phosphorylated amino acids into proteins. PMC PubMed Central. Available at: [Link]
-
Chen, J., et al. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. PMC PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
PubChemLite. (2026). This compound (C9H20NO5P). Available at: [Link]
-
Rajendran, V., et al. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3684. Available at: [Link]
-
Ye, Y., et al. (2012). Synthetic Approaches to Protein Phosphorylation. PMC PubMed Central. Available at: [Link]
Sources
- 1. Phosphorylation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Theoretical Studies of Interactions between O-Phosphorylated and Standard Amino-Acid Side-Chain Models in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic encoding of phosphorylated amino acids into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. youtube.com [youtube.com]
- 6. This compound | C9H20NO5P | CID 9837914 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of Phosphoramidate-Containing Oligonucleotides
Abstract
Phosphoramidate oligonucleotides, characterized by the replacement of a non-bridging oxygen with a nitrogen moiety in the phosphate backbone, represent a cornerstone of therapeutic and diagnostic nucleic acid chemistry. This modification imparts critical properties, including enhanced nuclease resistance and unique hybridization characteristics, making them invaluable for applications such as antisense therapy, siRNAs, and aptamers.[1] This guide provides an in-depth exploration of the primary chemical strategies for synthesizing these vital molecules. We will dissect the foundational principles of solid-phase synthesis and detail three robust methodologies for introducing the phosphoramidate linkage: Oxidative Amination , H-Phosphonate Chemistry , and the Staudinger Ligation . Each section combines theoretical explanations with field-proven, step-by-step protocols, quality control checkpoints, and expert insights to empower researchers in the successful synthesis and application of phosphoramidate oligonucleotides.
Foundational Principles: The Solid-Phase Phosphoramidite Cycle
The synthesis of phosphoramidate oligonucleotides is a strategic modification of the standard solid-phase phosphoramidite method, which has been the gold standard for nearly four decades due to its high efficiency and amenability to automation.[2][3] Understanding this core cycle is essential. The process builds an oligonucleotide chain sequentially on a solid support, typically controlled-pore glass (CPG).[4][5] Each addition of a nucleoside phosphoramidite monomer is accomplished through a four-step cycle.[6]
-
Step 1: Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next reaction.[5] This is typically achieved using a mild acid like trichloroacetic acid (TCA) in dichloromethane.
-
Step 2: Coupling: The next phosphoramidite monomer, activated by a weak acid such as 1H-tetrazole or a more reactive alternative, is coupled to the newly exposed 5'-hydroxyl group. This reaction is highly efficient, often exceeding 99%, and forms an unstable phosphite triester linkage.[2]
-
Step 3: Capping: To prevent unreacted 5'-hydroxyl groups (failure sequences) from participating in subsequent cycles, they are permanently blocked or "capped." This is typically done by acetylation using a mixture of acetic anhydride and N-methylimidazole.[5]
-
Step 4: Oxidation: The unstable phosphite triester linkage is converted to a stable pentavalent phosphate triester by oxidation, most commonly using an aqueous iodine solution.[7] It is this step that is modified or replaced to create the phosphoramidate linkage.
Caption: The standard four-step phosphoramidite cycle for oligonucleotide synthesis.
Method 1: Synthesis via Oxidative Amination
This is the most direct approach to forming a phosphoramidate linkage. It intercepts the standard synthesis cycle immediately after the coupling step. Instead of oxidizing the newly formed phosphite triester to a phosphate, an oxidative amination reaction is performed.
Mechanism: The phosphite triester intermediate is treated with a solution containing an amine (R-NH₂) and a mild oxidant, typically iodine. The iodine activates the phosphorus center, which is then susceptible to nucleophilic attack by the amine, displacing the iodine and forming the desired P-N bond. The choice of amine is critical as its nucleophilicity and steric bulk can significantly impact reaction efficiency.[4]
Caption: Workflow for forming a phosphoramidate linkage via oxidative amination.
Protocol: On-Synthesizer Oxidative Amination
This protocol assumes the use of a standard automated DNA synthesizer and replaces the standard oxidizing solution.
Materials:
-
Amine Solution: 0.5 - 2.0 M solution of the desired primary or secondary amine in anhydrous acetonitrile or pyridine. Expert Insight: The concentration may need optimization depending on the amine's reactivity. Ensure the amine is dry, as water will compete in the reaction to form a standard phosphate linkage.[4]
-
Oxidizing Solution: 0.1 M Iodine in a suitable solvent mixture, such as THF/Pyridine/Water. (Note: some protocols use anhydrous conditions with other oxidants, but iodine is common).
-
Standard DNA synthesis reagents (Deblock, Activator, Capping, Solvents).
-
Appropriate phosphoramidite monomers and solid support.
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer to perform the standard deblocking, coupling, and capping steps.
-
Modification Step: In the synthesis protocol, replace the standard "Oxidation" step with a custom step that delivers the amine solution before or concurrently with the iodine solution.
-
Step 2a (Amine Delivery): Deliver a 20-50 fold molar excess of the amine solution to the synthesis column. Allow a brief incubation period (30-120 seconds).
-
Step 2b (Oxidation): Deliver the iodine solution to the column to complete the reaction. A typical oxidation time is 30-60 seconds.
-
-
Washing: Follow the oxidative amination step with a thorough acetonitrile wash to remove excess reagents.
-
Cycle Continuation: Proceed to the deblocking step of the next cycle.
-
Final Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the support and perform base deprotection using standard protocols (e.g., concentrated aqueous ammonia). The phosphoramidate linkage is generally stable to these conditions.
Quality Control:
-
Intermediate Trityl Assay: Monitor the color intensity of the DMT cation released during the deblocking step. A consistent yield indicates successful coupling in the previous cycle.
-
Final Product Analysis: After deprotection and purification, analyze the product using LC-MS to confirm the correct mass, which will be different from the unmodified oligonucleotide. Use ³¹P NMR to confirm the presence of the phosphoramidate signal, which will have a distinct chemical shift compared to a phosphodiester.
Method 2: H-Phosphonate Chemistry
The H-phosphonate method offers a fundamentally different approach. Instead of a four-step cycle, it uses a two-step cycle to build the oligonucleotide backbone.[8] The key intermediate is a nuclease-resistant H-phosphonate diester linkage, which is stable to the acidic deblocking conditions.[9] This allows for the entire chain to be assembled first, followed by a single, final oxidation step to form all the desired linkages simultaneously.
Mechanism:
-
Chain Assembly: The synthesis proceeds via a two-step cycle of (a) acid-catalyzed detritylation and (b) coupling of a nucleoside 3'-H-phosphonate monomer. The coupling is activated by an acyl chloride, such as pivaloyl chloride.[10][11] This forms a P-H bond at each linkage.
-
Post-Assembly Conversion: After the full-length oligonucleotide is assembled, the stable H-phosphonate diester linkages are converted to phosphoramidates in a single step. This is achieved by treating the support-bound oligonucleotide with a solution of the desired amine in the presence of an oxidant like carbon tetrachloride or iodine.[12]
Caption: Two-stage workflow for phosphoramidate synthesis using H-phosphonate chemistry.
Protocol: H-Phosphonate Synthesis and Amidation
Materials:
-
5'-DMT-nucleoside 3'-H-phosphonate monomers.
-
Activator: 0.5 M Pivaloyl chloride in acetonitrile/pyridine.
-
Amidation Reagent: 2 M solution of the desired amine in a 1:1 mixture of pyridine and carbon tetrachloride. Safety Precaution: Carbon tetrachloride is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Standard deblocking solution and synthesis-grade solvents.
Procedure:
-
Chain Elongation:
-
Step 1 (Deblocking): Remove the 5'-DMT group with 3% TCA in dichloromethane.
-
Step 2 (Coupling): Deliver the H-phosphonate monomer and activator solution to the column. Allow a coupling time of 90-120 seconds.
-
Step 3 (Washing): Wash thoroughly with acetonitrile.
-
Step 4 (Repeat): Repeat steps 1-3 until the desired sequence is assembled. Expert Insight: Unlike phosphoramidite chemistry, capping is generally omitted, though this can lead to a higher prevalence of failure sequences in the final product.[13][14]
-
-
Post-Synthesis Amidation:
-
Step 5 (Washing & Drying): After the final coupling, wash the support extensively with pyridine and then acetonitrile. Dry the support thoroughly under a stream of argon or in a vacuum.
-
Step 6 (Amidation): Pass the amidation reagent through the column for 15-30 minutes at room temperature.
-
Step 7 (Final Wash): Wash the support with pyridine, then acetonitrile, and dry completely.
-
-
Cleavage and Deprotection: Cleave and deprotect using standard procedures.
Comparative Data
| Feature | Phosphoramidite/Oxidative Amination | H-Phosphonate Chemistry |
| Predominant Use | Standard for DNA/RNA; direct modification | Versatile for modified backbones[15] |
| Synthesis Cycle | 4 steps per monomer[4] | 2 steps per monomer[8][9] |
| Coupling Efficiency | Typically >99%[2] | Generally 95-98%[15] |
| Oxidation/Conversion | Performed at every cycle | Single step after chain assembly[10] |
| Monomer Stability | Sensitive to moisture and oxidation[15] | Generally more stable in solution[15] |
Method 3: The Staudinger Ligation
The Staudinger ligation is a highly chemoselective reaction that forms a P-N bond from an azide and a phosphine.[16] In the context of oligonucleotide synthesis, the phosphite triester intermediate generated during the standard phosphoramidite cycle acts as the phosphine component. It reacts with an azide-containing reagent to form a phosphazene (P=N) intermediate, which can then be converted to the final phosphoramidate linkage.[17]
This method is particularly powerful for introducing complex or sensitive functionalities, as the reaction conditions are exceptionally mild and orthogonal to most biological functional groups.[18]
Protocol: Staudinger Ligation for a Single Modification
This protocol describes the introduction of a single triazinyl phosphoramidate modification, a novel class of phosphate modifications, during a standard phosphoramidite synthesis cycle.[17]
Materials:
-
Azide Modifier: 0.2 M 2-azido-4,6-dichloro-1,3,5-triazine in anhydrous acetonitrile.
-
Amine Solution: 1.0 M solution of the desired amine (e.g., morpholine) in anhydrous acetonitrile for substitution on the triazine ring.
-
β-Elimination Reagent: 1.0 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in anhydrous acetonitrile.
-
Standard phosphoramidite synthesis reagents.
Procedure:
-
Standard Synthesis: Synthesize the oligonucleotide chain up to the point of modification using the standard phosphoramidite cycle (Deblocking, Coupling, Capping). OMIT the oxidation step.
-
Staudinger Reaction (Formation of Phosphazene):
-
Deliver the azide modifier solution to the column.
-
Allow the reaction to proceed for 15 minutes at room temperature.[17]
-
Wash thoroughly with anhydrous acetonitrile.
-
-
β-Elimination:
-
Deliver the DBU solution to the column and incubate for 3 minutes. This removes the cyanoethyl protecting group from the newly formed linkage, preventing hydrolysis in later steps.[17]
-
Wash thoroughly with anhydrous acetonitrile.
-
-
Functionalization (Optional):
-
If using a functionalized azide like the dichlorotriazine, deliver the amine solution to the column to substitute the chlorine atoms. Incubate for 30 minutes.
-
Wash thoroughly with anhydrous acetonitrile.
-
-
Cycle Continuation: Resume the standard synthesis cycle (capping, then deblocking for the next monomer) to complete the oligonucleotide chain.
-
Final Processing: Cleave and deprotect as usual. The newly formed linkage is stable to these conditions.
Quality Control:
-
Analysis by HPLC is critical to separate the modified oligonucleotide from any unmodified species.
-
Mass spectrometry (MALDI-TOF or ESI) is essential to confirm the successful addition of the phosphoramidate moiety with its specific mass.
-
³¹P NMR will show a unique signal for the triazinyl phosphoramidate phosphorus atom, confirming bond formation.[17]
Characterization, Purification, and Troubleshooting
Purification: Regardless of the synthetic method, crude oligonucleotides must be purified.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common method. If the final DMT group is left on ("DMT-on" synthesis), it provides a strong hydrophobic handle, allowing for excellent separation of the full-length product from shorter, uncapped failure sequences.[7]
-
Ion-Exchange HPLC (IEX-HPLC): Separates oligonucleotides based on charge (i.e., the number of phosphate/phosphoramidate groups), providing high-resolution separation by length.
Characterization:
-
Mass Spectrometry (LC-MS, MALDI-TOF): Provides an exact mass measurement, confirming the identity and purity of the final product. It is the definitive method for verifying the incorporation of modifications.[19][20]
-
³¹P NMR Spectroscopy: Each type of phosphorus linkage (phosphodiester, phosphoramidate, H-phosphonate, phosphorothioate) has a characteristic chemical shift, making ³¹P NMR a powerful tool for confirming the identity and purity of the backbone modifications.[12][19]
-
Capillary Gel Electrophoresis (CGE): Offers high-resolution separation based on size and can accurately determine the purity of the final product.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | - Inactive phosphoramidite/H-phosphonate monomer.- Incomplete deblocking.- Moisture in reagents/solvents. | - Use fresh, high-quality monomers and activators.- Increase deblocking time or use fresh deblocking solution.- Ensure all reagents and solvents are anhydrous. |
| Incomplete Conversion to Phosphoramidate | - Insufficient amine or oxidant concentration.- Competing reaction with water.- Amine is too sterically hindered. | - Optimize the concentration and reaction time for the amidation step.- Use anhydrous solvents for the conversion step.- Select a less bulky or more nucleophilic amine. |
| Presence of Unmodified Phosphate Linkages | - Water contamination during the amidation/oxidation step.- Incomplete Staudinger ligation before hydrolysis. | - Rigorously dry all reagents and solvents.- Ensure complete reaction in the Staudinger ligation step before proceeding. |
| Multiple Peaks in HPLC/MS | - Inefficient capping leading to failure sequences (n-1, n-2).- Side reactions during deprotection. | - Optimize capping step efficiency.- Use milder deprotection conditions if the modification is labile.[21]- Confirm the identity of peaks by mass spectrometry. |
References
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. [Link]
-
ResearchGate. (n.d.). The Phosphoramidite Approach for Oligonucleotide Synthesis. ResearchGate. [Link]
-
Aragen Life Sciences. (n.d.). Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides. Aragen Life Sciences. [Link]
-
Walker, J. M. (Ed.). (1988). Manual Oligonucleotide Synthesis Using the Phosphoramidite Method. In Methods in Molecular Biology (Vol. 4). Humana Press. [Link]
-
Páv, O., et al. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. Molecules, 24(10), 1886. [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. [Link]
-
Páv, O., et al. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. PubMed. [Link]
-
Refubium - Freie Universität Berlin. (2009). Synthesis of Phosphin-, Phosphon- and Phosphoramidates by Staudinger reactions. Refubium. [Link]
-
Glen Research. (n.d.). A Practical Application of Nucleoside H-Phosphonates for Point Modification of Oligonucleotides. Glen Research Report, 1(13). [Link]
-
Páv, O., et al. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. PMC - NIH. [Link]
-
Roy, S., & Caruthers, M. H. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 18(11), 14268-14284. [Link]
-
Stawinski, J., & Kraszewski, A. (2002). Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Kiely-Collins, H., et al. (2021). Synthesis of Acyl Phosphoramidates Employing a Modified Staudinger Reaction. Organic Letters, 23(2), 420-424. [Link]
-
Gunic, E., et al. (2019). Mesyl phosphoramidate antisense oligonucleotides as an alternative to phosphorothioates with improved biochemical and biological properties. Proceedings of the National Academy of Sciences, 116(6), 1937-1942. [Link]
-
Saxon, E., & Bertozzi, C. R. (2000). A “Traceless” Staudinger Ligation for the Chemoselective Synthesis of Amide Bonds. Organic Letters, 2(14), 2141-2143. [Link]
-
Novopashina, D. S., et al. (2021). General Approach for the Synthesis of Triazinyl Phosphoramidate Oligonucleotides via the Staudinger Reaction with the Use of 2-Azido-4,6-dichloro-1,3,5-triazine. Bioconjugate Chemistry, 32(10), 2246-2258. [Link]
-
Sierzchala, A. B., et al. (2003). Sequencing of Phosphoramidate Oligonucleotides by Acid Hydrolysis and Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 14(11), 1288-1297. [Link]
-
Takada, H., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8501. [Link]
Sources
- 1. Mesyl phosphoramidate antisense oligonucleotides as an alternative to phosphorothioates with improved biochemical and biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. twistbioscience.com [twistbioscience.com]
- 3. aragen.com [aragen.com]
- 4. researchgate.net [researchgate.net]
- 5. atdbio.com [atdbio.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene Link: Phosphonate Oligos [genelink.com]
- 11. glenresearch.com [glenresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Staudinger Ligation [sigmaaldrich.com]
- 17. General Approach for the Synthesis of Triazinyl Phosphoramidate Oligonucleotides via the Staudinger Reaction with the Use of 2‑Azido-4,6-dichloro-1,3,5-triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
Diethyl N-(tert-Butoxycarbonyl)phosphoramidate in the synthesis of antiviral peptides
Application Notes & Protocols
Topic: Diethyl N-(tert-Butoxycarbonyl)phosphoramidate in the Synthesis of Antiviral Peptides For: Researchers, scientists, and drug development professionals
Introduction: The Role of Phosphorus Moieties in Antiviral Peptide Drug Discovery
The development of potent and specific antiviral therapeutics remains a cornerstone of global health initiatives. While traditional small molecules have seen significant success, peptide-based antivirals offer unique advantages in terms of high specificity, target affinity, and lower off-target toxicity. However, natural peptides often suffer from poor metabolic stability and limited cell permeability.
To overcome these limitations, medicinal chemists have increasingly turned to synthetic peptide analogues containing phosphorus-based modifications.[1][2] These modifications, including phosphonates, phosphinates, and phosphoramidates, can serve as stable mimics of phosphorylated amino acids, which are critical in many viral replication and host-pathogen signaling pathways.[3] By incorporating these moieties, researchers can design peptides that act as enzyme inhibitors (e.g., protease or kinase inhibitors), interfere with protein-protein interactions essential for the viral lifecycle, or function as prodrugs that improve pharmacokinetic profiles.[4][5]
This application note focuses on the strategic use of This compound as a key reagent for introducing a protected phosphoramidate group into synthetic peptides, a critical step in the development of next-generation antiviral agents.
The Reagent: A Profile of this compound
This compound is a versatile phosphoramidating agent designed for controlled introduction of a phosphoramidate group onto a nucleophilic center, typically an amine. Its structure is optimized for use in modern peptide synthesis strategies.
-
Diethyl Esters: These groups serve as stable, acid-labile protecting groups for the phosphate moiety. They prevent unwanted side reactions at the phosphorus center during peptide synthesis. Their removal can be achieved under specific acidic conditions, often stronger than those used for Boc group removal, or via other methods like treatment with silyl halides.
-
N-(tert-Butoxycarbonyl) (Boc) Group: The Boc group provides temporary, acid-labile protection for the phosphoramidate nitrogen.[6] This is crucial for preventing the nucleophilic nitrogen from participating in undesired side reactions. Its removal is typically achieved with moderate acids like trifluoroacetic acid (TFA), making it compatible with standard Boc/Bzl solid-phase peptide synthesis (SPPS) workflows.[7][8][9]
-
P-N Bond: The phosphoramidate bond itself is relatively stable under neutral and basic conditions but can be labile to strong acids.[10] This pH-dependent stability is a key feature that can be exploited in prodrug design.
Mechanism and Synthetic Strategy
The primary application of this compound in peptide synthesis is the phosphoramidation of a free primary or secondary amine. This is most commonly performed on the N-terminal α-amino group of a peptide chain after its deprotection.
The reaction proceeds via nucleophilic attack of the deprotected peptide amine onto the phosphorus center of the reagent. This process typically requires an activating or coupling agent to facilitate the formation of the P-N bond, analogous to standard peptide bond formation. Alternatively, the phosphoramidate can be converted into a more reactive intermediate, such as a phosphonochloridate, prior to reaction with the peptide.[11]
Below is a generalized workflow for incorporating the phosphoramidate moiety at the N-terminus of a peptide using a Solid-Phase Peptide Synthesis (SPPS) approach.
Caption: Workflow for N-terminal phosphoramidation using Boc-SPPS.
Detailed Experimental Protocols
Protocol 1: N-Terminal Phosphoramidation of a Resin-Bound Peptide (Boc/Bzl Strategy)
This protocol assumes the peptide has been assembled on a suitable resin (e.g., MBHA resin for a C-terminal amide) using standard Boc-SPPS chemistry.[6][12] The final N-terminal amino acid has just been added and its Boc group is still intact.
Materials:
-
Resin-bound peptide (~0.1 mmol scale)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
This compound (3 equiv., ~0.3 mmol)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equiv., ~0.29 mmol)
-
Solid Phase Synthesis vessel with frit and stopcock
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM (10 mL) for 30 minutes. Drain the solvent.
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM (10 mL) to the resin.
-
Agitate gently for 2 minutes. Drain.
-
Add a fresh solution of 50% TFA in DCM (10 mL). Agitate for 25-30 minutes. Drain.
-
Causality: The first short TFA treatment removes residual base, while the second, longer treatment ensures complete cleavage of the acid-labile Boc group, exposing the N-terminal amine as a TFA salt.[8]
-
-
Washing: Wash the resin sequentially with DCM (3 x 10 mL), DMF (2 x 10 mL), and DCM (3 x 10 mL) to remove TFA and byproducts.
-
Neutralization:
-
Add a solution of 10% DIEA in DCM (10 mL) to the resin.
-
Agitate for 2 minutes. Drain. Repeat this step once more.
-
Causality: This step converts the N-terminal ammonium trifluoroacetate salt to the free amine, which is necessary for the subsequent nucleophilic attack in the coupling reaction.[8]
-
-
Washing: Wash the resin with DCM (5 x 10 mL) to remove excess DIEA.
-
Confirmation of Free Amine (Optional but Recommended): Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine.
-
Coupling Reaction (Phosphoramidation):
-
In a separate vial, dissolve this compound (3 equiv.) and HATU (2.9 equiv.) in DMF (5 mL).
-
Add DIEA (6 equiv., ~0.6 mmol) to the activation mixture and let it stand for 2 minutes.
-
Add the activated solution to the peptide-resin.
-
Agitate the reaction vessel at room temperature for 4-6 hours.
-
Causality: HATU is a highly effective coupling reagent that forms a reactive O-acylisourea intermediate, facilitating the attack by the peptide's N-terminal amine. The excess equivalents ensure the reaction goes to completion.
-
-
Post-Coupling Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (2 x 10 mL).
-
Drying: Dry the resin under a stream of nitrogen and then in vacuo for several hours. The resin is now ready for cleavage and final deprotection.
Protocol 2: Cleavage and Final Deprotection
This protocol uses high-concentration hydrofluoric acid (HF), a standard procedure for Boc/Bzl chemistry. WARNING: HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-rated chemical fume hood with appropriate personal protective equipment.
Materials:
-
Dried, phosphoramidated peptide-resin (~0.1 mmol)
-
Anisole (scavenger)
-
Anhydrous Hydrofluoric Acid (HF)
-
HF cleavage apparatus
-
Diethyl ether, cold
-
Acetonitrile
-
Water (HPLC grade)
Procedure:
-
Preparation: Place the dried resin in the reaction vessel of the HF apparatus. Add anisole (1 mL per gram of resin).
-
Causality: Anisole acts as a scavenger to trap reactive carbocations generated during the cleavage of benzyl-based side-chain protecting groups, preventing side reactions with sensitive residues like Met or Trp.[7]
-
-
HF Cleavage:
-
Cool the reaction vessel to -5°C to 0°C.
-
Carefully condense anhydrous HF (approx. 10 mL) into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Causality: Strong acid (HF) simultaneously cleaves the peptide from the resin and removes the benzyl-based side-chain protecting groups and the Boc group from the phosphoramidate nitrogen.[6]
-
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation:
-
Wash the remaining resin and cleaved peptide with cold diethyl ether (3 x 20 mL) to precipitate the crude peptide and remove the scavenger and cleaved protecting groups.
-
Carefully decant the ether after each wash.
-
-
Extraction and Lyophilization:
-
Extract the crude peptide from the resin using a solution of 50% aqueous acetonitrile.
-
Filter to remove the resin beads.
-
Freeze the aqueous solution and lyophilize to obtain the crude peptide as a fluffy white powder.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final phosphoramidate peptide by mass spectrometry (ESI-MS) and, if necessary, ³¹P NMR to verify the phosphorus environment.
Data Summary and Expected Outcomes
The following table provides a summary of typical parameters and expected results for the phosphoramidation and cleavage process.
| Parameter | Condition / Method | Expected Outcome / Rationale |
| Resin Type | MBHA or PAM resin | Suitable for Boc/Bzl SPPS, yielding C-terminal amide or acid, respectively. |
| Coupling Efficiency | Monitored by Kaiser Test post-coupling | A negative Kaiser test (yellow/clear beads) indicates >99% coupling efficiency. |
| Cleavage Cocktail | HF / Anisole (9:1 v/v) | Standard for Boc/Bzl chemistry. Effectively removes most common side-chain protecting groups and cleaves the peptide from the resin.[12] |
| Crude Peptide Purity | Analyzed by RP-HPLC | Typically 50-80%, depending on the peptide sequence and length. Purification is almost always necessary. |
| Final Product Yield | Calculated after purification and lyophilization | 10-30% of the theoretical yield based on initial resin loading. Yields are highly sequence-dependent. |
| Identity Confirmation | ESI-MS | The observed molecular weight should match the calculated mass of the target phosphoramidate peptide. |
| ³¹P NMR | In a suitable solvent (e.g., D₂O or DMSO-d₆) | A characteristic peak in the phosphoramidate region confirms the successful installation and stability of the P-N bond. |
Conclusion
This compound is an invaluable reagent for the synthesis of peptide-based antiviral candidates. Its structure allows for seamless integration into established Boc-SPPS protocols, providing a reliable method for introducing a protected phosphoramidate moiety at the N-terminus of a peptide. The resulting phosphoramidate peptides can serve as crucial tools for probing viral mechanisms and as direct precursors to novel therapeutics with potentially enhanced stability and activity. The protocols and rationale outlined in this document provide a robust framework for researchers aiming to leverage this powerful synthetic strategy in the field of antiviral drug development.
References
-
Navé, J. F., et al. (1992). Synthesis, antiviral activity and enzymatic phosphorylation of 9-phosphonopentenyl derivatives of guanine. PubMed. Available at: [Link]
-
Grembecka, J., et al. (2005). Peptide and Pseudopeptide Bond Synthesis in Phosphorus Dipeptide Analogs. PubMed. Available at: [Link]
-
Serpi, M., et al. (2022). Synthesis and Antiviral Evaluation of (1,4-Disubstituted-1,2,3-Triazol)-(E)-2-Methyl-but-2-Enyl Nucleoside Phosphonate Prodrugs. National Center for Biotechnology Information. Available at: [Link]
-
Grembecka, J., et al. (2005). Peptide and Pseudopeptide Bond Synthesis in Phosphorus Dipeptide Analogs. Springer Nature Experiments. Available at: [Link]
-
De Clercq, E., et al. (2009). Design and Synthesis of α-Carboxy Nucleoside Phosphonate Analogues and Evaluation as HIV-1 Reverse Transcriptase-Targeting Agents. ResearchGate. Available at: [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.com. Available at: [Link]
-
Bollu, V., & Thadkapally, S. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. National Center for Biotechnology Information. Available at: [Link]
-
Xu, Y., et al. (2020). Synthetic Methods of Phosphonopeptides. MDPI. Available at: [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). aapptec.com. Available at: [Link]
-
Reddy, L. R., et al. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Indian Academy of Sciences. Available at: [Link]
-
Perich, J. W. (2001). The synthesis of phosphopeptides. PubMed. Available at: [Link]
-
Jensen, K. J., et al. (2013). Solid-phase synthesis of phosphopeptides. Semantic Scholar. Available at: [Link]
-
GL Biochem (Shanghai) Ltd. (n.d.). Solid-phase peptide synthesis introduction. glschina.com. Available at: [Link]
-
Serpi, M., et al. (2024). Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides. MDPI. Available at: [Link]
-
Wang, C., & van der Donk, W. A. (2021). Antiviral activities and applications of ribosomally synthesized and post-translationally modified peptides (RiPPs). Pure. Available at: [Link]
-
Serpi, M., et al. (2024). Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides. PubMed. Available at: [Link]
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. sunresin.com. Available at: [Link]
-
Shaji, K., et al. (2022). RETRACTED: Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir. National Center for Biotechnology Information. Available at: [Link]
-
Serpi, M., et al. (2024). Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides. ResearchGate. Available at: [Link]
Sources
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- 3. The synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiviral Evaluation of (1,4-Disubstituted-1,2,3-Triazol)-(E)-2-Methyl-but-2-Enyl Nucleoside Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 10. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Methods of Phosphonopeptides | MDPI [mdpi.com]
- 12. chempep.com [chempep.com]
Application Notes and Protocols: Protecting Group Strategies in Phosphopeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation is a ubiquitous post-translational modification that governs a vast array of cellular processes, from signal transduction and cell cycle regulation to apoptosis. The synthesis of phosphopeptides is therefore a cornerstone of modern chemical biology and drug discovery, providing essential tools for dissecting phosphorylation-dependent signaling pathways, developing kinase inhibitors, and generating phospho-specific antibodies.[1]
The chemical synthesis of phosphopeptides, however, is fraught with challenges, primarily due to the trifunctional nature of the phosphoamino acids (pSer, pThr, and pTyr) and the inherent lability of the phosphate group. A robust and well-defined protecting group strategy is paramount to navigate these challenges and achieve the synthesis of high-purity phosphopeptides. This guide provides an in-depth exploration of protecting group strategies in the context of modern solid-phase phosphopeptide synthesis (SPPS), with a focus on the widely adopted 9-fluorenylmethoxycarbonyl (Fmoc) chemistry.
The Imperative of Orthogonal Protection in Peptide Synthesis
At the heart of successful peptide synthesis lies the principle of orthogonal protection. This strategy employs a set of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the precise and stepwise elongation of the peptide chain without compromising the integrity of other protected functional groups.[2] In the context of phosphopeptide synthesis, this principle is extended to the phosphate moiety, which requires its own dedicated protecting group that is stable throughout the synthesis and can be removed during the final cleavage and deprotection step.
The two most prevalent orthogonal protection schemes in SPPS are:
-
Boc/Bzl Strategy: Utilizes the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl)-based groups for side-chain protection.
-
Fmoc/tBu Strategy: Employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.
The Fmoc/tBu strategy has become the method of choice for phosphopeptide synthesis due to its milder deprotection conditions, which are more compatible with the sensitive phosphate group.[3]
Core Challenges in Phosphopeptide Synthesis
A successful phosphopeptide synthesis strategy must address two primary challenges:
-
β-Elimination: Under the basic conditions required for Fmoc group removal (typically with piperidine), phosphoserine (pSer) and, to a lesser extent, phosphothreonine (pThr) residues are susceptible to β-elimination of the phosphate group. This irreversible side reaction leads to the formation of dehydroalanine and dehydroamino-2-butyric acid, respectively, resulting in truncated or modified peptides that are difficult to separate from the desired product.
-
Sluggish Coupling Reactions: The negatively charged phosphate group, even when partially protected, can lead to electrostatic repulsion and interfere with standard coupling chemistries. This can result in slow and inefficient amide bond formation, leading to deletion sequences.
The choice of protecting group for the phosphate moiety is therefore a critical determinant of the success of the synthesis.
Phosphate Protecting Group Strategies
The "building block" approach, which involves the incorporation of pre-phosphorylated and suitably protected amino acid derivatives during SPPS, is the most reliable and widely used method for phosphopeptide synthesis.[4] This strategy offers superior control over the position of phosphorylation compared to post-synthetic phosphorylation methods.
The selection of the phosphate protecting group is a crucial decision that impacts coupling efficiency, the propensity for side reactions, and the final deprotection conditions. The most common strategies involve the use of benzyl, tert-butyl, or no protecting group at all.
The Benzyl (Bzl) Protecting Group Strategy
The use of a monobenzyl (Bzl) protecting group for the phosphate moiety of Fmoc-pSer-OH and Fmoc-pThr-OH is the most widely adopted and successful strategy in Fmoc-based phosphopeptide synthesis.[5][6]
Rationale: The monobenzyl ester strikes a crucial balance. The presence of one acidic proton on the phosphate helps to suppress β-elimination during the basic Fmoc deprotection steps. At the same time, the benzyl group is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.
Advantages:
-
Minimized β-Elimination: The mono-benzyl protected phosphate is significantly more stable to piperidine-induced β-elimination compared to a fully protected phosphate triester.[6]
-
Good Compatibility: The benzyl group is stable to the basic conditions of Fmoc deprotection and is efficiently removed under the standard acidic cleavage conditions.
-
Commercial Availability: Fmoc-pSer(PO(OBzl)OH)-OH, Fmoc-pThr(PO(OBzl)OH)-OH, and Fmoc-pTyr(PO(OBzl)OH)-OH are readily available from commercial suppliers.[5]
Challenges:
-
Coupling Efficiency: The partially protected phosphate can still interfere with coupling reactions, necessitating the use of more potent coupling reagents and optimized conditions.[7]
-
Piperidine Salt Formation: The acidic proton on the phosphate can form a salt with piperidine during Fmoc deprotection. This can neutralize the incoming activated amino acid in the subsequent coupling step, reducing coupling efficiency. This can be overcome by using an excess of coupling reagents or by performing a salt exchange step.
The tert-Butyl (tBu) Protecting Group Strategy
The use of di-tert-butyl (tBu) protecting groups for the phosphate moiety offers an alternative approach, particularly for phosphotyrosine.
Rationale: The bulky tBu groups provide complete protection of the phosphate, eliminating the negative charge and potentially improving coupling efficiency. The tBu groups are acid-labile and are removed during the final TFA cleavage.
Advantages:
-
Improved Coupling Efficiency: The neutral phosphate triester can lead to more efficient coupling reactions compared to the partially protected benzyl derivative.
-
Avoidance of Piperidine Salt Formation: The absence of an acidic proton prevents salt formation with piperidine.
Challenges:
-
β-Elimination in pSer and pThr: Di-tBu protected Fmoc-pSer-OH and Fmoc-pThr-OH are highly susceptible to β-elimination under standard Fmoc deprotection conditions.[6] This strategy is therefore generally not recommended for these residues.
-
Steric Hindrance: The bulky tBu groups can introduce steric hindrance, which may impact coupling efficiency in certain sequence contexts.
The Unprotected Phosphate Strategy
While seemingly the most straightforward approach, the use of unprotected phosphoamino acid building blocks presents significant challenges.
Rationale: This strategy eliminates the need for a final phosphate deprotection step.
Advantages:
-
Cost-Effective: Unprotected phosphoamino acids are generally less expensive than their protected counterparts.
-
No Final Deprotection: The phosphate group is already in its final form.
Challenges:
-
Sluggish Coupling Reactions: The fully deprotected, dianionic phosphate group leads to severe electrostatic repulsion, resulting in very slow and inefficient coupling reactions.
-
Piperidine Salt Formation: The acidic protons on the phosphate readily form salts with piperidine, significantly reducing coupling efficiency.
-
Pyrophosphate Formation: In sequences with adjacent unprotected phosphoamino acids, pyrophosphate formation can occur.[6]
Data Presentation: Comparison of Phosphate Protecting Group Strategies
| Parameter | Benzyl (Bzl) Protected | tert-Butyl (tBu) Protected | Unprotected |
| Primary Use | pSer, pThr, pTyr | Primarily pTyr | pSer, pThr, pTyr (with significant challenges) |
| β-Elimination Risk | Minimized for pSer/pThr | High for pSer/pThr | Moderate to High for pSer/pThr |
| Coupling Efficiency | Good to Moderate | Good to Excellent | Poor to Moderate |
| Piperidine Salt Formation | Yes | No | Yes (significant) |
| Final Deprotection | TFA (co-cleavage) | TFA (co-cleavage) | None required |
| Commercial Availability | Readily available | Available (primarily for pTyr) | Available |
Visualization: Logical Flow of Protecting Group Selection
Caption: Decision tree for selecting a phosphate protecting group strategy.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the solid-phase synthesis of phosphopeptides using the recommended monobenzyl-protected phosphoamino acid building blocks.
Protocol 1: Solid-Phase Phosphopeptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the general cycle for Fmoc-based SPPS of a phosphopeptide on a Rink Amide resin, which will yield a C-terminally amidated peptide.
Materials and Reagents:
-
Rink Amide Resin (100-200 mesh, ~0.5 mmol/g loading)
-
Fmoc-protected amino acids (including Fmoc-pSer(PO(OBzl)OH)-OH, Fmoc-pThr(PO(OBzl)OH)-OH, or Fmoc-pTyr(PO(OBzl)OH)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
Piperidine, reagent grade
-
N,N'-Diisopropylethylamine (DIPEA), peptide synthesis grade
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), peptide synthesis grade
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS), reagent grade
-
Deionized water
Step-by-Step Methodology:
-
Resin Swelling:
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 1 hour with gentle agitation.
-
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Amino Acid Coupling (First Amino Acid):
-
In a separate vial, dissolve the first Fmoc-amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and mix well.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 15 minutes.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation (Repeat Cycles):
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
For coupling of Fmoc-pSer(PO(OBzl)OH)-OH , Fmoc-pThr(PO(OBzl)OH)-OH , or Fmoc-pTyr(PO(OBzl)OH)-OH :
-
Use 5 equivalents of the protected phosphoamino acid, 5 equivalents of HATU, and 15 equivalents of DIPEA.[6]
-
Allow the coupling to proceed for at least 2 hours.
-
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Resin Washing and Drying:
-
Wash the resin thoroughly with DMF, DCM, and finally methanol.
-
Dry the resin under vacuum.
-
Visualization: SPPS Workflow for Phosphopeptides
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Fmoc-Ser(PO(OBzl)OH)-OH Novabiochem 158171-14-3 [sigmaaldrich.com]
- 6. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Coupling Reagents for Phosphoramidite Chemistry in Oligonucleotide Synthesis: A Detailed Technical Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the choice of coupling reagent is a critical determinant of yield, purity, and overall success. This guide provides an in-depth exploration of the coupling reagents central to phosphoramidite chemistry, the gold standard in DNA and RNA synthesis. We will delve into the mechanistic underpinnings of these reagents, offer detailed protocols for their application, and provide troubleshooting guidance to navigate the complexities of oligonucleotide synthesis.
The Cornerstone of Oligonucleotide Synthesis: The Phosphoramidite Coupling Reaction
The automated solid-phase synthesis of oligonucleotides is a cyclical process, with each cycle extending the nascent oligonucleotide chain by a single nucleotide. This process hinges on the phosphoramidite coupling reaction, where a phosphoramidite monomer is activated and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, which is anchored to a solid support. The efficiency of this step is paramount; even a minor decrease in coupling efficiency can lead to a significant reduction in the yield of the full-length product, especially for longer oligonucleotides.[1][2]
The synthesis cycle comprises four key steps:
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the support-bound nucleoside, exposing a reactive hydroxyl group.[2][3][4][5][6][7]
-
Coupling: The incoming phosphoramidite is activated by a weak acid catalyst and subsequently couples with the free 5'-hydroxyl group, forming a phosphite triester linkage.[2][3][4][5][7]
-
Capping: To prevent the formation of deletion mutations (n-1 shortmers), any unreacted 5'-hydroxyl groups are irreversibly blocked (capped) by acetylation.[2][4][5][6][7][][] This ensures that only the desired full-length oligonucleotides are produced.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically an iodine solution.[6][][][10][11]
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
The Activator: The Key to Efficient Coupling
The activation of the phosphoramidite monomer is the critical initiation of the coupling step. Activators are weakly acidic compounds that protonate the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate that is susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain. The choice of activator significantly influences the kinetics and efficiency of the coupling reaction.
Tetrazole and Its Derivatives: The Workhorses of Oligonucleotide Synthesis
For many years, 1H-tetrazole was the standard activator in phosphoramidite chemistry. However, its limited solubility in acetonitrile and potential for sublimation have led to the development and widespread adoption of more soluble and reactive derivatives.
-
5-(Ethylthio)-1H-tetrazole (ETT): ETT is a highly efficient and widely used activator in both DNA and RNA synthesis.[12] Its enhanced acidity compared to tetrazole leads to faster coupling times and higher coupling efficiencies, particularly for sterically hindered phosphoramidites like those used in RNA synthesis.[12] ETT is also more soluble in acetonitrile, reducing the risk of precipitation and instrument line clogging.[13]
-
5-Benzylthio-1H-tetrazole (BTT): BTT is another potent activator, often favored for RNA synthesis due to its ability to promote high coupling efficiencies with bulky 2'-protected ribonucleoside phosphoramidites.[14]
4,5-Dicyanoimidazole (DCI): A Nucleophilic Alternative
4,5-Dicyanoimidazole (DCI) presents a different activation mechanism. While less acidic than tetrazole derivatives, DCI is a more potent nucleophile.[6][14] This nucleophilic character is thought to contribute to its effectiveness in promoting rapid and efficient coupling.[15] DCI is highly soluble in acetonitrile, allowing for the use of higher concentrations, which can be advantageous for difficult couplings or large-scale synthesis.[6][15] Its lower acidity also minimizes the risk of premature detritylation of the phosphoramidite monomer, a potential side reaction with more acidic activators.[14]
Comparison of Common Coupling Activators
| Activator | Chemical Structure | Key Characteristics & Recommendations |
| 5-(Ethylthio)-1H-tetrazole (ETT) | CCSc1nnn[nH]1 | A more acidic and potent activator than 1H-tetrazole, recommended for general-purpose DNA and RNA synthesis.[12] Offers a good balance of reactivity and stability. |
| 4,5-Dicyanoimidazole (DCI) | N#CC1=C(C#N)N=CN1 | Less acidic but more nucleophilic than tetrazole derivatives.[6][14] Its lower acidity reduces the risk of premature detritylation, making it suitable for the synthesis of long oligonucleotides and for larger-scale synthesis.[14] |
Experimental Protocols
The following protocols provide a general framework for the use of ETT and DCI in automated solid-phase oligonucleotide synthesis. It is important to note that specific parameters may need to be optimized based on the synthesizer, scale of synthesis, and the specific oligonucleotide sequence.
Reagent Preparation
Anhydrous Acetonitrile: The use of anhydrous acetonitrile (water content <30 ppm) is crucial for all reagent preparations and washing steps to prevent the hydrolysis of phosphoramidites.[16]
Activator Solutions:
-
0.25 M ETT Solution: To prepare a 0.25 M ETT solution, dissolve the appropriate amount of crystalline ETT in anhydrous acetonitrile under an inert atmosphere (e.g., argon). For example, to prepare 100 mL of solution, dissolve 2.86 g of ETT (MW: 114.15 g/mol ) in 100 mL of anhydrous acetonitrile. Store the solution in a tightly sealed, dry container.
-
0.25 M DCI Solution: To prepare a 0.25 M DCI solution, dissolve the appropriate amount of crystalline DCI in anhydrous acetonitrile under an inert atmosphere. For example, to prepare 100 mL of solution, dissolve 2.95 g of DCI (MW: 118.09 g/mol ) in 100 mL of anhydrous acetonitrile. Store the solution in a tightly sealed, dry container.
Phosphoramidite Solutions: Prepare 0.1 M solutions of the desired phosphoramidite monomers in anhydrous acetonitrile. These solutions are typically stable for 2-3 days when stored at 2-8°C under an inert atmosphere.[10]
Capping Solutions:
-
Cap A: A solution of acetic anhydride in tetrahydrofuran (THF) and a base (e.g., pyridine or lutidine).
-
Cap B: A solution of N-methylimidazole (NMI) in THF.
Oxidizing Solution: A solution of iodine in a mixture of THF, pyridine, and water.
Automated Synthesis Cycle
The following is a representative synthesis cycle. The duration and volumes of reagent delivery will vary depending on the specific DNA synthesizer.
Caption: Automated Oligonucleotide Synthesis Cycle Workflow.
Step-by-Step Protocol:
-
Deblocking: The 5'-DMT protecting group is removed by treating the solid support with a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an appropriate solvent (e.g., dichloromethane).
-
Wash: The column is washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.
-
Coupling: The phosphoramidite solution and the activator solution (e.g., 0.25 M ETT or 0.25 M DCI) are delivered simultaneously to the synthesis column. The coupling time is typically in the range of 30 seconds to several minutes, depending on the phosphoramidite and activator used.[10]
-
Wash: The column is washed with anhydrous acetonitrile to remove excess phosphoramidite and activator.
-
Capping: The capping reagents (Cap A and Cap B) are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.
-
Wash: The column is washed with anhydrous acetonitrile.
-
Oxidation: The oxidizing solution is delivered to the column to convert the phosphite triester to a stable phosphate triester.
-
Wash: The column is washed thoroughly with anhydrous acetonitrile to remove the oxidizing reagent and prepare for the next synthesis cycle.
Post-Synthesis Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.
-
Cleavage from Solid Support: The oligonucleotide is typically cleaved from the solid support by treatment with concentrated ammonium hydroxide at room temperature.[17]
-
Deprotection: The protecting groups are removed by heating the oligonucleotide in the cleavage solution (e.g., concentrated ammonium hydroxide) at an elevated temperature (e.g., 55°C) for several hours. The specific conditions for deprotection will depend on the protecting groups used and the presence of any sensitive modifications in the oligonucleotide.[17][18]
-
Purification: The crude oligonucleotide is then purified to remove truncated sequences and other impurities. Common purification methods include desalting, cartridge purification, and high-performance liquid chromatography (HPLC).[17]
Troubleshooting Low Coupling Efficiency
Low coupling efficiency is a common problem in oligonucleotide synthesis and can be caused by a variety of factors. A systematic approach to troubleshooting is essential to identify and resolve the issue.
Caption: Troubleshooting Guide for Low Coupling Efficiency.
Common Causes and Solutions:
| Problem Area | Potential Cause | Recommended Action |
| Reagents | Moisture in reagents: Water reacts with activated phosphoramidites, reducing their availability for coupling.[1][16] | Use fresh, anhydrous acetonitrile for all solutions and washes. Ensure phosphoramidites and activators are stored in a dry environment. Consider using molecular sieves to dry solvents.[6][19] |
| Degraded phosphoramidites: Phosphoramidites can degrade over time, especially if not stored properly. | Use fresh phosphoramidites. Store them at the recommended temperature and under an inert atmosphere. | |
| Inactive activator: The activator solution may have degraded or been prepared incorrectly. | Prepare a fresh activator solution. Verify the concentration and purity of the activator. | |
| Synthesis Protocol | Insufficient coupling time: The time allowed for the coupling reaction may not be sufficient for complete reaction, especially for sterically hindered monomers. | Increase the coupling time in the synthesis protocol.[10] |
| Incorrect reagent delivery: The synthesizer may not be delivering the correct volumes of phosphoramidite or activator. | Calibrate the reagent delivery volumes on the synthesizer. | |
| Synthesizer | Leaks in fluid lines: Leaks can introduce air and moisture into the system. | Inspect all tubing and connections for leaks and replace if necessary. |
| Clogged lines or valves: Clogs can prevent the proper delivery of reagents. | Flush the lines and clean or replace any clogged valves. |
Conclusion
The selection of an appropriate coupling reagent and the optimization of the synthesis protocol are fundamental to achieving high-quality oligonucleotides. ETT and DCI have emerged as reliable and efficient activators, each with distinct properties that make them suitable for different applications. By understanding the underlying chemistry, adhering to rigorous protocols, and employing a systematic approach to troubleshooting, researchers can consistently produce high-purity oligonucleotides for a wide range of research, diagnostic, and therapeutic applications.
References
- Benchchem. (2025). Troubleshooting low coupling yields in modified oligonucleotide synthesis.
- Sigma-Aldrich. (n.d.). DNA Oligonucleotide Synthesis.
- Biosearch Technologies. (2022, December 14). Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing.
- BOC Sciences. (n.d.). Stepwise Phosphoramidite Workflow in Oligonucleotide Synthesis.
- LGC Biosearch Technologies. (n.d.). Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites.
- FUJIFILM Wako Pure Chemical Corporation. (n.d.). Cleavage / Deprotection Reagents.
- Biomers.net. (n.d.). Synthesis of Oligonucleotides.
- TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.
- Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis.
- Singh, Y., et al. (n.d.). Rapid conditions for the cleavage of oligodeoxyribonucleotides from cis-diol-bearing universal polymer supports and their deprotection. Nucleic Acids Research.
- Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides.
- ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
- Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.211.
- BOC Sciences. (n.d.). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
- BOC Sciences. (n.d.). Role of Oxidation and Capping in DNA Chain Elongation.
- Google Patents. (n.d.). CA2468425A1 - Reagents for oligonucleotide cleavage and deprotection.
- Glen Research. (n.d.). Deprotection Guide.
- Dynacell Life Sciences, LLC. (n.d.). 5-Ethylthio-1H-tetrazole as an Activator in Oligonucleotide Synthesis. Retrieved from Dynacell Life Sciences, LLC website.
- Biosearch Technologies. (2022, December 14). Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production.
- Fisher Scientific. (n.d.). Oligonucleotide Synthesis.
- da Silveira, J. C., et al. (n.d.). Chemical Synthesis of Oligonucleotides Using Acetone as a Washing Solvent. Full article.
- Integrated DNA Technologies. (2023, November 28). Oligonucleotide synthesis: Coupling efficiency and quality control.
- emp BIOTECH. (2014). Oligo Reagents Overview 2014.
- Glen Research. (n.d.). TECHNICAL BRIEF – ABOUT ACTIVATORS: Now and tomorrow. Glen Report 19.29.
- Vargeese, C., et al. (n.d.). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. PMC - NIH.
- Bimbio. (n.d.). The basic principle of DNA synthesis.
- Glen Research. (n.d.). DCI - A LOGICAL ALTERNATIVE ACTIVATOR.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. idtdna.com [idtdna.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. twistbioscience.com [twistbioscience.com]
- 5. atdbio.com [atdbio.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. News - The basic principle of DNA synthesis [honyabio.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 12. dynacellsciences.com [dynacellsciences.com]
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- 15. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. trilinkbiotech.com [trilinkbiotech.com]
Application Notes and Protocols: The Use of Diethyl N-(tert-Butoxycarbonyl)phosphoramidate in Peptide Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
In the landscape of complex peptide synthesis, particularly in the strategic assembly of large peptides and small proteins, fragment condensation remains a cornerstone technique. The choice of coupling reagent in this critical step dictates not only the yield and purity of the final product but also the preservation of stereochemical integrity—a non-negotiable in the synthesis of bioactive molecules. While the armory of coupling reagents is vast, ranging from carbodiimides to phosphonium and uronium salts, the exploration of novel activating agents continues to be an area of intense research.
This document delves into the application of Diethyl N-(tert-Butoxycarbonyl)phosphoramidate, a reagent at the intersection of well-established protecting group chemistry and phosphorus-based activation. While not as ubiquitously cited as reagents like HBTU or HATU, its unique structure presents a compelling case for its utility in amide bond formation. The presence of the Boc-protecting group on the nitrogen of the phosphoramidate suggests a nuanced reactivity profile, potentially offering advantages in specific synthetic contexts.
Herein, we will not merely present a set of protocols. Instead, we will build a foundational understanding of the proposed mechanistic pathways, enabling the researcher to make informed decisions and troubleshoot effectively. The protocols provided are constructed from the fundamental principles of peptide chemistry and are intended to serve as a robust starting point for the application of this compound in your synthetic endeavors.
Part 1: The Chemistry of this compound in Amide Bond Formation
This compound, also known as N-Boc-phosphoramidic acid diethyl ester, is a compound featuring a phosphorus(V) center bonded to two ethoxy groups, a double-bonded oxygen, and a Boc-protected amino group.[1][2][3][4][5] Its potential as a coupling reagent lies in its ability to act as a precursor to a highly reactive phosphorylating agent for the activation of carboxylic acids.
Proposed Mechanism of Action
The efficacy of any coupling reagent hinges on its ability to convert a relatively unreactive carboxylic acid into a highly electrophilic species that is susceptible to nucleophilic attack by an amine. For this compound, the proposed mechanism involves the in-situ formation of a mixed phosphoric anhydride.
The process can be conceptualized in the following steps:
-
Initial Activation: The process likely initiates with the deprotection of the Boc group under acidic conditions or, more plausibly in a peptide coupling context, the phosphoramidate itself acts as a precursor that, in the presence of a carboxylic acid and a suitable base, facilitates the formation of a more reactive species. A more direct pathway involves the nucleophilic attack of the carboxylate anion onto the phosphorus center of the phosphoramidate.
-
Formation of the Mixed Anhydride: The carboxylate attacks the phosphorus center of this compound. This step is facilitated by a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA) which deprotonates the carboxylic acid. This forms a highly reactive mixed phosphoric-carboxylic anhydride intermediate.
-
Nucleophilic Attack by the Amine: The N-terminal amine of the second peptide fragment, acting as a nucleophile, attacks the carbonyl carbon of the activated carboxylic acid within the mixed anhydride.
-
Tetrahedral Intermediate Formation and Collapse: This attack forms a transient tetrahedral intermediate. The intermediate then collapses, forming the desired amide (peptide) bond and releasing a diethyl phosphate by-product.
This proposed mechanism is analogous to the action of other phosphorus-based coupling reagents, where the formation of a reactive activated ester or anhydride is the key step.[6]
Caption: Proposed mechanism for peptide bond formation using this compound.
Part 2: Experimental Protocols
The following protocols are designed to be a comprehensive starting point for researchers. Optimization of reaction times, temperatures, and stoichiometry may be necessary depending on the specific peptide sequences being coupled.
Solution-Phase Fragment Condensation
This protocol is suitable for the coupling of two fully protected peptide fragments in solution.
Materials:
-
N-terminally protected peptide fragment with a free C-terminal carboxylic acid.
-
C-terminally protected peptide fragment with a free N-terminal amine.
-
This compound.
-
N,N-Diisopropylethylamine (DIPEA).
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Standard workup and purification reagents (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄).
-
HPLC for purity analysis.
Protocol Steps:
-
Reagent Preparation:
-
Dissolve the N-terminally protected peptide fragment (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF or DCM.
-
-
Activation of the Carboxylic Acid:
-
To the solution of the peptide fragment with the free carboxylic acid, add DIPEA (2.5 equivalents).
-
Add the solution of this compound dropwise to the reaction mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 15-30 minutes to allow for the formation of the mixed anhydride.
-
-
Coupling Reaction:
-
Dissolve the C-terminally protected peptide fragment with the free N-terminal amine (1.1 equivalents) in a minimal amount of anhydrous DMF or DCM.
-
Add this solution to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or analytical HPLC.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired ligated peptide.
-
Solid-Phase Fragment Condensation
This protocol outlines the coupling of a protected peptide fragment to a resin-bound peptide.
Materials:
-
Resin-bound peptide with a deprotected N-terminal amine.
-
N-terminally protected peptide fragment with a free C-terminal carboxylic acid.
-
This compound.
-
N,N-Diisopropylethylamine (DIPEA).
-
Anhydrous N,N-Dimethylformamide (DMF) or a suitable solvent for solid-phase synthesis.
-
Standard solid-phase peptide synthesis (SPPS) washing solvents (e.g., DMF, DCM).
-
Kaiser test reagents for monitoring the coupling reaction.
Protocol Steps:
-
Resin Preparation:
-
Swell the resin-bound peptide in anhydrous DMF in a solid-phase reaction vessel.
-
Ensure the N-terminal protecting group (e.g., Fmoc) has been removed and the resin has been thoroughly washed.
-
-
Activation of the Peptide Fragment:
-
In a separate flask, dissolve the N-terminally protected peptide fragment (3-5 equivalents relative to the resin loading) in anhydrous DMF.
-
Add this compound (3-5 equivalents) and DIPEA (6-10 equivalents) to this solution.
-
Allow the activation to proceed for 10-20 minutes at room temperature.
-
-
Coupling to the Resin:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated peptide fragment solution to the resin.
-
Agitate the reaction vessel at room temperature for 6-24 hours.
-
-
Reaction Monitoring:
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.
-
-
Further Synthesis or Cleavage:
-
The resin-bound, now elongated peptide is ready for the next deprotection and coupling cycle or for final cleavage from the resin and deprotection of side-chain protecting groups.
-
Part 3: Data Presentation and Comparative Analysis
While specific experimental data for this compound in peptide fragment condensation is not extensively published, we can present a comparative table based on the expected performance of phosphonium-type reagents against other common coupling agents. The following data is illustrative and serves to highlight the potential advantages.
| Coupling Reagent | Typical Yield (%) | Racemization Risk | By-product Characteristics |
| DCC/HOBt | 70-90 | Low to Moderate | Insoluble dicyclohexylurea |
| HBTU/DIPEA | 85-95 | Low | Water-soluble |
| HATU/DIPEA | 90-98 | Very Low | Water-soluble |
| Diethyl N-(Boc)phosphoramidate | 80-95 (Expected) | Low (Expected) | Water-soluble diethyl phosphate |
Expected performance based on the chemistry of related phosphonium reagents.
The potential advantages of using a phosphoramidate-based reagent like this compound include:
-
Favorable By-products: The generation of water-soluble diethyl phosphate simplifies purification compared to reagents that produce insoluble by-products like DCU.[7]
-
Reduced Racemization: The activation mechanism is expected to be rapid, minimizing the time the activated carboxylic acid is susceptible to racemization.
-
Cost-Effectiveness: The starting materials for the synthesis of this reagent are relatively inexpensive.
Part 4: Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for solid-phase peptide fragment condensation.
Caption: Workflow for solid-phase peptide fragment condensation.
References
- Kim, J., Kim, K., & Kim, H. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
- Stetsenko, D. A., & Gait, M. J. (2000). New phosphoramidite reagents for the synthesis of oligonucleotides containing a cysteine residue useful in peptide conjugation. Nucleosides, nucleotides & nucleic acids, 19(10-12), 1751–1764.
- Gasteiger, J., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
- Wang, L., et al. (2021). Mechanisms for the activation of carboxylic acid in amide bond formation. Biotechnology Advances, 49, 107747.
- Itumoh, E. J., Data, S., & Leitao, E. M. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules (Basel, Switzerland), 25(16), 3684.
- Kim, S., et al. (2014). Synthesis of Phosphoramidates: A Facile Approach Based on the C–N Bond Formation via Ir-Catalyzed Direct C–H Amidation. Organic Letters, 16(20), 5462–5465.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605.
- Seebach, D., & Kimmerlin, T. (2005). 100 years of peptide synthesis. Journal of Peptide Research, 65(2), 229–260.
- Valeur, E., & Bradley, M. (2009). New trends in peptide coupling reagents.
- Schnölzer, M., & Kent, S. B. (1992). Chemo-enzymatic peptide synthesis (CEPS) using peptiligase variants for the efficient synthesis of medium- to long-sized peptides. Science, 256(5054), 221-225.
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
ChemSrc. (n.d.). N-(TERT-BUTOXYCARBONYL)PHOSPHORAMIDIC ACID DIETHYL ESTER. Retrieved from [Link]
- Brik, A., & Dawson, P. E. (2006). Native Chemical Ligation: A Boon to Peptide Chemistry. Israel Journal of Chemistry, 46(3), 243-254.
- Dawson, P. E., & Kent, S. B. (2000). Native chemical ligation of peptides and proteins. Annual review of biochemistry, 69, 923–960.
Sources
- 1. This compound [cymitquimica.com]
- 2. This compound | C9H20NO5P | CID 9837914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 85232-02-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. N-(TERT-BUTOXYCARBONYL)PHOSPHORAMIDIC ACID DIETHYL ESTER | 85232-02-6 [amp.chemicalbook.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Diethyl N-(tert-Butoxycarbonyl)phosphoramidate Chemistry
Welcome to the technical support center for Diethyl N-(tert-Butoxycarbonyl)phosphoramidate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile phosphorylating agent. Here, we delve into the common side reactions and offer practical, field-proven solutions to overcome challenges encountered during your experiments.
Introduction to this compound
This compound, often abbreviated as Boc-NHP(O)(OEt)₂, is a valuable reagent for the introduction of a protected phosphoramidate group. The tert-Butoxycarbonyl (Boc) protecting group offers the advantage of being stable under a range of conditions, yet readily removable under acidic conditions, making it a strategic choice in multi-step syntheses. However, like any reactive chemical, its use is not without potential challenges. This guide will address the most common issues, from reagent stability to unexpected byproducts, providing you with the knowledge to optimize your reactions and ensure the integrity of your results.
Section 1: Reagent Quality, Handling, and Storage
The success of any reaction begins with the quality and proper handling of the starting materials. This compound is sensitive to environmental conditions, and improper handling is a frequent source of experimental failure.
FAQ 1: My phosphorylation reaction is sluggish or failing completely. What could be the issue with my this compound reagent?
Answer:
The most probable cause is the degradation of the reagent due to hydrolysis. Phosphoramidates are susceptible to moisture, which can lead to the formation of the corresponding phosphate, rendering the reagent inactive for phosphorylation of amines or alcohols.
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, obtain a fresh bottle of the reagent. Commercial sources for this compound include TCI and Cymit Quimica.[1][2]
-
Ensure Anhydrous Conditions: Always handle the reagent under an inert atmosphere (e.g., argon or nitrogen) in a glove box or using Schlenk techniques. Use anhydrous solvents for your reactions.
-
Proper Storage: Store the reagent at the recommended temperature, typically refrigerated and under an inert atmosphere, to minimize degradation.
-
Visual Inspection: The reagent should be a white to almost white powder or crystal.[1] Any discoloration or clumping may indicate decomposition.
Section 2: Side Reactions in the Phosphorylation of Amines
The phosphorylation of primary and secondary amines is a primary application of this compound. While generally efficient, several side reactions can occur, leading to a mixture of products and reduced yields.
FAQ 2: I am observing multiple byproducts in the phosphorylation of my primary amine. What are the likely side reactions?
Answer:
When phosphorylating a primary amine with this compound, you may encounter several side reactions, primarily stemming from the reactivity of the starting materials and intermediates.
Common Side Reactions:
-
Double Phosphorylation: The initially formed phosphoramidate can sometimes be further phosphorylated, leading to a bis(diethylphosphoryl)amine derivative. This is more likely with highly nucleophilic amines or when an excess of the phosphorylating agent is used.
-
Formation of Pyrophosphate Byproducts: In some synthetic routes for phosphoramidates, the formation of pyrophosphates is a known side reaction.[3][4] This can occur if there are impurities in the starting material or if reaction conditions promote the self-condensation of the phosphorylating agent.
-
Reaction with Solvent or Impurities: If the reaction solvent or any additives are nucleophilic, they may compete with the target amine, leading to undesired phosphorylated byproducts.
Troubleshooting Workflow for Amine Phosphorylation:
Caption: Troubleshooting workflow for amine phosphorylation.
FAQ 3: Can the Boc protecting group be accidentally removed during the reaction or workup?
Answer:
Yes, the Boc group is sensitive to acidic conditions.[5] Accidental deprotection can occur under the following circumstances:
-
Acidic Reaction Conditions: If the reaction mixture becomes acidic, for example, due to the formation of acidic byproducts, the Boc group can be cleaved.
-
Acidic Workup: Using acidic conditions during the workup (e.g., an acid wash) will likely lead to the removal of the Boc group.
-
Chromatography on Silica Gel: While generally stable, prolonged exposure to silica gel, which is slightly acidic, can sometimes cause partial or complete deprotection of the Boc group, especially with more sensitive substrates.[5]
Preventative Measures:
-
Maintain pH: If possible, maintain a neutral or slightly basic pH during the reaction. The use of a non-nucleophilic base can be beneficial.
-
Neutral Workup: Employ a neutral or slightly basic workup procedure.
-
Alternative Chromatography Media: If deprotection on silica gel is a significant issue, consider using a more neutral stationary phase, such as alumina, or deactivating the silica gel with a small amount of a volatile base like triethylamine in the eluent.
Section 3: Side Reactions in the Phosphorylation of Alcohols
The phosphorylation of alcohols using this compound is another key application. However, the lower nucleophilicity of alcohols compared to amines can lead to different challenges.
FAQ 4: The phosphorylation of my primary alcohol is very slow, and I am observing significant amounts of unreacted starting material. What can I do?
Answer:
The lower nucleophilicity of alcohols often necessitates the use of an activator to facilitate the phosphorylation reaction. Without an activator, the reaction can be impractically slow.
Troubleshooting and Optimization:
-
Use of an Activator: The addition of a suitable activator, such as a Lewis acid or a Brønsted acid, can significantly accelerate the reaction. However, care must be taken to choose an activator that is compatible with the Boc protecting group.
-
Temperature: Gently heating the reaction mixture can increase the reaction rate. However, this should be done with caution, as it can also promote side reactions.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic polar solvents are generally preferred.
FAQ 5: I am trying to phosphorylate a secondary alcohol, but the reaction is not proceeding. Are there limitations to this reagent?
Answer:
Yes, the phosphorylation of sterically hindered alcohols, such as secondary and tertiary alcohols, can be challenging with this compound. The bulky nature of the reagent can make it difficult for the alcohol to approach the phosphorus center.
Potential Solutions:
-
Use a Less Hindered Phosphorylating Agent: If possible, consider using a smaller, more reactive phosphorylating agent.
-
Extended Reaction Times and Higher Temperatures: Forcing the reaction with longer reaction times and higher temperatures may lead to some product formation, but be aware of potential decomposition of the starting materials and product.
-
Alternative Synthetic Routes: It may be necessary to explore alternative synthetic strategies for the phosphorylation of highly hindered alcohols.
Table 1: Troubleshooting Guide for Alcohol Phosphorylation
| Issue | Potential Cause | Recommended Solution |
| Slow or No Reaction with Primary Alcohol | Low nucleophilicity of the alcohol. | Add a suitable, Boc-compatible activator. Gently increase the reaction temperature. |
| No Reaction with Secondary/Tertiary Alcohol | Steric hindrance. | Consider a less sterically hindered phosphorylating agent. Explore alternative synthetic routes. |
| Formation of Symmetric Phosphate Esters | Reaction of the product with another molecule of the phosphorylating agent. | Use a slight excess of the alcohol to drive the reaction to completion and minimize this side reaction. |
| Boc Deprotection | Acidic conditions. | Maintain neutral or slightly basic conditions during the reaction and workup. |
Section 4: Purification Strategies
The successful isolation of the desired phosphorylated product is a critical final step. The choice of purification method will depend on the properties of the product and the nature of the impurities.
FAQ 6: What are the recommended methods for purifying the products of reactions with this compound?
Answer:
The purification strategy will depend on the stability and polarity of your product.
-
Column Chromatography: This is the most common method for purifying products from these reactions.
-
Stationary Phase: Silica gel is widely used. However, for acid-sensitive products, consider using neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Eluent System: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
-
Crystallization: If your product is a solid, recrystallization can be an excellent method for obtaining highly pure material.
-
Extraction: A standard aqueous workup can be used to remove water-soluble impurities. Ensure that the aqueous phase is neutral or slightly basic to avoid deprotection of the Boc group.
General Purification Workflow:
Sources
Technical Support Center: Optimizing Phosphorylation Yields with Diethyl N-(tert-Butoxycarbonyl)phosphoramidate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for improving the yield of phosphorylation reactions using Diethyl N-(tert-Butoxycarbonyl)phosphoramidate. Here, we will delve into the mechanistic principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance the success of your synthetic endeavors.
Understanding the Reagent: this compound
This compound, also known as Diethyl N-Boc-phosphoramidate, is a versatile phosphitylating agent.[1][2][3][4][5] Its structure incorporates a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom, which plays a crucial role in modulating its reactivity and stability.[6] This reagent is employed in the synthesis of phosphoramidates and subsequent phosphorylation of alcohols and other nucleophiles.[7] The phosphorylation process typically involves a phosphitylation step followed by an oxidation step to yield the desired pentavalent phosphate product.[7]
The Boc protecting group offers the advantage of being removable under acidic conditions, allowing for selective deprotection in complex synthetic schemes.[6] However, the stability and reactivity of this reagent are highly dependent on the reaction conditions.
Core Principles of Phosphorylation with this compound
The fundamental reaction involves the activation of the phosphoramidate, typically with a weak acid activator like a tetrazole derivative, to form a reactive intermediate.[] This intermediate then undergoes nucleophilic attack by the hydroxyl group of the substrate to form a phosphite triester. Subsequent oxidation converts the phosphite triester to the more stable phosphate triester.
Caption: General workflow for phosphorylation using this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses frequently encountered problems during phosphorylation reactions with this compound, providing potential causes and actionable solutions.
FAQ 1: Why is my phosphorylation yield consistently low?
Potential Causes:
-
Moisture Contamination: Phosphoramidite reagents are extremely sensitive to moisture, which leads to hydrolysis of the reagent into an unreactive phosphonic acid derivative.[][10] This reduces the effective concentration of the phosphoramidate available for the coupling reaction.
-
Reagent Degradation: Improper storage or handling of this compound can lead to its degradation. This reagent should be stored under an inert atmosphere (e.g., argon) and at a low temperature.[11]
-
Inefficient Activation: The choice and concentration of the activator are critical. An inappropriate activator or an insufficient amount may not generate the reactive intermediate efficiently, leading to incomplete reactions.[]
-
Sub-optimal Reaction Conditions: Factors such as reaction time, temperature, and solvent can significantly impact the yield.
Solutions:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware thoroughly in an oven and cool under a stream of inert gas (e.g., nitrogen or argon).
-
Handle all reagents under an inert atmosphere.
-
-
Verify Reagent Quality:
-
Use a fresh bottle of this compound or verify the purity of your existing stock.
-
Consider synthesizing the reagent fresh if degradation is suspected.
-
-
Optimize Activation:
-
Experiment with different activators, such as various tetrazole derivatives, to find the most effective one for your specific substrate.
-
Titrate the activator concentration to ensure complete activation without promoting side reactions.
-
-
Systematic Optimization of Reaction Parameters:
-
Monitor the reaction progress using techniques like TLC or ³¹P NMR to determine the optimal reaction time.
-
Vary the reaction temperature. While many phosphitylations are performed at room temperature, some substrates may require cooling to minimize side reactions or gentle heating to drive the reaction to completion.
-
Choose a solvent that fully dissolves all reactants and is compatible with the reaction chemistry. Acetonitrile and dichloromethane are commonly used.
-
FAQ 2: I am observing significant formation of side products. What are they and how can I minimize them?
Potential Causes:
-
Hydrolysis: As mentioned, hydrolysis of the phosphoramidate is a major side reaction.[][10]
-
Formation of H-phosphonates: This is a common side reaction, especially with acid-sensitive protecting groups like tert-butyl.[12]
-
Unwanted Reactions with Protecting Groups: The reaction conditions may be incompatible with other protecting groups present in your substrate, leading to their cleavage or modification.[]
-
Over-oxidation: Harsh or prolonged oxidation conditions can lead to the formation of unwanted byproducts.
Solutions:
-
Mitigate Hydrolysis: Strictly adhere to anhydrous techniques as described in FAQ 1.
-
Control H-phosphonate Formation:
-
Use less concentrated activators.
-
Employ specific oxidation conditions, such as aqueous iodine/pyridine, which can help minimize this side reaction.[12]
-
-
Protecting Group Strategy:
-
Carefully select protecting groups for your substrate that are orthogonal to the phosphorylation conditions.
-
The Boc group on the phosphoramidate is acid-labile, so avoid strongly acidic conditions if your substrate contains acid-sensitive functionalities.
-
-
Optimize Oxidation:
-
Use the mildest effective oxidant.
-
Carefully control the reaction time and temperature during the oxidation step.
-
| Parameter | Recommendation for High Yield | Rationale |
| Solvent | Anhydrous acetonitrile or dichloromethane | Ensures solubility and minimizes hydrolysis.[] |
| Activator | 1H-Tetrazole or derivatives (e.g., ETT) | Provides a balance of fast activation and minimal side reactions.[] |
| Temperature | 0°C to Room Temperature | Balances reaction rate with minimizing side product formation. |
| Stoichiometry | Slight excess of phosphoramidate and activator | Drives the reaction to completion. |
| Reaction Time | Monitor by TLC or ³¹P NMR | Avoids prolonged reaction times that can lead to side products. |
| Oxidant | Aqueous Iodine/Pyridine or t-BuOOH | Effective for converting phosphite to phosphate.[12] |
Table 1: Recommended Reaction Parameters for Phosphorylation.
FAQ 3: How can I effectively purify my phosphorylated product?
Challenges in Purification:
-
The phosphorylated product may have similar polarity to unreacted starting material or side products, making chromatographic separation difficult.
-
Phosphorylated compounds can be sensitive to certain purification conditions.
Purification Strategies:
-
Column Chromatography: This is the most common method.
-
Use silica gel for most applications.
-
A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., hexane/ethyl acetate or dichloromethane/methanol), is typically effective.
-
-
Reversed-Phase HPLC: For more challenging separations, reversed-phase high-performance liquid chromatography (HPLC) can provide excellent resolution.[13]
-
Affinity Chromatography: In specific cases, such as the purification of phosphoproteins or phosphopeptides, immobilized metal affinity chromatography (IMAC) or methods using phosphate-binding tags can be highly effective.[14][15]
Experimental Protocol: General Procedure for Phosphorylation
This protocol provides a general guideline. Optimization for specific substrates is highly recommended.
-
Preparation:
-
Dry all glassware in an oven at >100°C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents and reagents.
-
-
Reaction Setup:
-
Dissolve the substrate (1.0 eq.) in anhydrous acetonitrile or dichloromethane in a flame-dried flask under an inert atmosphere.
-
Add this compound (1.2-1.5 eq.).
-
Add the activator (e.g., 1H-Tetrazole, 1.2-1.5 eq.).
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or ³¹P NMR.
-
-
Oxidation:
-
Once the phosphitylation is complete, cool the reaction mixture to 0°C.
-
Add a solution of iodine (2.0-3.0 eq.) in a mixture of THF/pyridine/water.
-
Stir for 30-60 minutes at 0°C to room temperature.
-
-
Work-up:
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Sources
- 1. This compound [cymitquimica.com]
- 2. This compound | C9H20NO5P | CID 9837914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 85232-02-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. N-(TERT-BUTOXYCARBONYL)PHOSPHORAMIDIC ACID DIETHYL ESTER | 85232-02-6 [amp.chemicalbook.com]
- 6. Boc | BroadPharm [broadpharm.com]
- 7. entegris.com [entegris.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. calpaclab.com [calpaclab.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analysis and purification of phosphorylated isoprenoids by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phosphoprotein purification overview [takarabio.com]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Technical Support Center: Purification of Peptides Phosphorylated with Diethyl N-(tert-Butoxycarbonyl)phosphoramidate
Welcome to the technical support center for the purification of peptides phosphorylated using Diethyl N-(tert-Butoxycarbonyl)phosphoramidate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the expertise and practical knowledge to overcome common challenges and ensure the successful purification of your target phosphopeptides.
Introduction to Phosphorylation with this compound
Phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes. The chemical synthesis of phosphopeptides is essential for studying these processes. This compound is a phosphoramidate reagent used for the phosphorylation of hydroxyl-containing amino acids (serine, threonine, and tyrosine) during solid-phase peptide synthesis (SPPS). This reagent offers a convenient method for introducing a phosphate group, but the subsequent purification of the desired phosphopeptide requires careful consideration of potential side reactions, byproduct removal, and the unique properties of the phosphorylated product.
This guide will walk you through the entire purification workflow, from post-phosphorylation workup to final purity analysis, with a focus on practical, field-proven insights.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of your phosphopeptide. Each problem is followed by potential causes and detailed solutions.
Problem 1: Low Yield of the Phosphopeptide After Cleavage and Deprotection
Potential Causes:
-
Incomplete Phosphorylation: The phosphorylation reaction may not have gone to completion, leaving a significant amount of unphosphorylated peptide.
-
β-Elimination: During the basic conditions of Fmoc deprotection or the final cleavage from the resin, the phosphate group, especially on serine and threonine, can be susceptible to β-elimination, leading to the formation of dehydroalanine or dehydroaminobutyric acid, respectively.[1][2]
-
Incomplete Deprotection: The Boc and ethyl protecting groups on the phosphate moiety may not be fully removed during the final cleavage cocktail treatment.
-
Adsorption to Labware: Phosphopeptides can be "sticky" and adsorb to glass or plastic surfaces, leading to sample loss.[3]
Solutions:
-
Optimize Phosphorylation:
-
Reagent Excess: Ensure a sufficient excess of this compound and the activating agent are used.
-
Reaction Time: Increase the reaction time for the phosphorylation step. Monitor the reaction progress using a small-scale cleavage and analysis if possible.
-
-
Minimize β-Elimination:
-
Milder Deprotection: For Fmoc deprotection, consider using a weaker base than piperidine, such as 1,8-diazabicycloundec-7-ene (DBU) at a low concentration (e.g., 0.5%), or perform the deprotection at a lower temperature.[1]
-
Optimized Cleavage: Use a well-scavenged cleavage cocktail (e.g., with triisopropylsilane (TIS) and water) to minimize side reactions.[4]
-
-
Ensure Complete Deprotection:
-
Extended Cleavage Time: Increase the duration of the cleavage step to ensure complete removal of the Boc and ethyl groups.
-
Stronger Acid: While standard TFA cocktails are often sufficient, for stubborn protecting groups, a stronger acid cocktail might be considered, though this increases the risk of other side reactions.
-
-
Prevent Sample Loss:
-
Use Low-Binding Tubes: Utilize polypropylene or other low-protein-binding microcentrifuge tubes and pipette tips.[3]
-
Acidify Solutions: Keep the phosphopeptide in an acidic solution (e.g., containing 0.1% TFA) to minimize adsorption.
-
Problem 2: Co-elution of Phosphopeptide and Non-phosphorylated Peptide during HPLC
Potential Causes:
-
Similar Hydrophobicity: The addition of a phosphate group does not always drastically alter the hydrophobicity of a peptide, leading to similar retention times on reversed-phase HPLC.[5]
-
Suboptimal HPLC Gradient: A shallow or poorly optimized gradient may not provide sufficient resolution to separate the two species.
Solutions:
-
Optimize HPLC Method:
-
Ion-Pairing Reagent: While trifluoroacetic acid (TFA) is standard, using a stronger ion-pairing reagent like heptafluorobutyric acid (HFBA) can sometimes improve the separation of phosphorylated and non-phosphorylated peptides.[4]
-
Gradient Optimization: Develop a shallow gradient around the elution point of your peptides. A good starting point is a 1% change in Buffer B (e.g., acetonitrile with 0.1% TFA) per minute.
-
Column Selection: A high-resolution, C18 column with a smaller particle size (e.g., 3 µm) and a longer length can enhance separation.
-
pH Modification: In some cases, changing the pH of the mobile phase can alter the selectivity and improve separation.[6]
-
Problem 3: Presence of Unknown Peaks in the HPLC Chromatogram
Potential Causes:
-
Phosphorylation Byproducts: The phosphorylation reaction can generate byproducts from the this compound reagent. These can include unreacted reagent, hydrolyzed reagent, and other related species.
-
Side Reactions with Amino Acid Side Chains: The phosphoramidate reagent or the reaction conditions could potentially lead to side reactions with sensitive amino acid residues (e.g., Trp, Met, Cys).[6][7]
-
Formation of Salt Adducts: During electrospray ionization mass spectrometry (ESI-MS) analysis, phosphopeptides can readily form sodium or potassium adducts.
Solutions:
-
Post-Phosphorylation Workup:
-
Ether Precipitation: After cleavage from the resin, precipitating the peptide in cold diethyl ether can help to remove many of the small, organic byproducts from the synthesis and deprotection steps.[8]
-
-
HPLC Purification:
-
A well-optimized reversed-phase HPLC protocol is the most effective way to separate the desired phosphopeptide from byproducts. Ensure that your gradient is shallow enough to resolve closely eluting peaks.
-
-
Mass Spectrometry Analysis:
-
Desalting: Ensure the purified phosphopeptide is properly desalted before MS analysis to minimize salt adducts. This can be done using a C18 ZipTip or a similar desalting column.
-
Data Interpretation: Be aware of the possibility of adducts when interpreting your mass spectra.
-
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts I should expect when using this compound and how do I remove them?
A1: The primary byproducts are unreacted this compound, its hydrolysis product (diethyl phosphoramidate), and tert-butanol. These are small, relatively non-polar molecules. The most effective way to remove them is through a post-cleavage workup followed by reversed-phase HPLC. After cleaving the peptide from the resin with a TFA-based cocktail, you should precipitate the crude peptide in cold diethyl ether. This will cause the larger peptide to precipitate while the smaller organic byproducts remain in the ether supernatant. The subsequent HPLC purification step will then separate the desired phosphopeptide from any remaining impurities.
Q2: What is the best initial strategy for purifying my phosphopeptide after synthesis?
A2: A two-step approach is generally recommended:
-
Enrichment: For complex mixtures or if the phosphorylation efficiency is low, an initial enrichment step is highly beneficial. Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography are the most common methods.[9][10] These techniques selectively capture phosphopeptides, separating them from the bulk of non-phosphorylated peptides.
-
Reversed-Phase HPLC: Following enrichment (or directly after ether precipitation for simpler mixtures), high-performance liquid chromatography (HPLC) is used to achieve high purity. A C18 column is the standard choice, and a water/acetonitrile gradient with 0.1% TFA as an ion-pairing agent is a good starting point.
Q3: Can I use MALDI-TOF MS to monitor the phosphorylation reaction directly on the resin?
A3: Yes, this is a common and effective way to check the efficiency of the phosphorylation step. You can take a small sample of the resin-bound peptide, cleave it with a TFA cocktail, and analyze the crude product by MALDI-TOF MS. You should see a mass shift corresponding to the addition of the phosphate group (+79.98 Da). This will give you a good indication of whether the reaction has gone to completion before you proceed with bulk cleavage and purification.
Q4: My phosphopeptide is not binding to the IMAC column. What could be the problem?
A4: Several factors can affect IMAC binding:
-
pH of the Loading Buffer: The loading buffer must be acidic (typically pH 2.5-3.0) to ensure the phosphate group is negatively charged and can interact with the positively charged metal ions on the resin.[11]
-
Presence of Phosphate in Buffers: Ensure that none of your buffers contain phosphate, as this will compete with your phosphopeptide for binding to the resin.
-
Column Overloading: If you load too much peptide mixture onto the column, you may exceed its binding capacity.
-
Chelating Agents: The presence of chelating agents like EDTA in your sample will strip the metal ions from the IMAC resin, preventing phosphopeptide binding.
Q5: During HPLC, my phosphopeptide peak is broad. How can I improve the peak shape?
A5: Broad peaks in HPLC of peptides can be caused by several factors:
-
Secondary Interactions: Phosphopeptides can have secondary interactions with the silica matrix of the HPLC column. Ensure your mobile phase contains an adequate concentration of an ion-pairing reagent like TFA (at least 0.1%).
-
Column Overloading: Injecting too much sample can lead to peak broadening. Try injecting a smaller amount.
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect peak shape. Experiment with slight adjustments to the pH.
-
Column Degradation: The HPLC column may be old or fouled. Try cleaning it according to the manufacturer's instructions or replace it.
Experimental Protocols
Protocol 1: Post-Cleavage Workup and Ether Precipitation
This protocol describes the initial workup of the crude peptide after cleavage from the solid-phase resin.
-
Cleavage: Cleave the phosphopeptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours at room temperature.
-
Filtration: Filter the resin and collect the TFA filtrate containing the crude peptide.
-
Precipitation: In a fume hood, add the TFA filtrate dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[8]
-
Incubation: Allow the mixture to stand at -20°C for at least 30 minutes to ensure complete precipitation.
-
Centrifugation: Pellet the precipitated peptide by centrifugation (e.g., 5000 x g for 5 minutes).
-
Washing: Carefully decant the ether supernatant. Wash the peptide pellet with a small volume of cold diethyl ether and centrifuge again. Repeat this wash step twice to remove residual scavengers and byproducts.
-
Drying: After the final wash, decant the ether and allow the peptide pellet to air dry in the fume hood to remove residual ether.
-
Lyophilization: For long-term storage, dissolve the dried peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.
Protocol 2: Reversed-Phase HPLC Purification
This protocol provides a general starting point for the HPLC purification of a phosphopeptide.
Materials:
-
HPLC System: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the lyophilized crude phosphopeptide in a minimal volume of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added. Filter the sample through a 0.22 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the column with your starting conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10 column volumes.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. A typical starting gradient would be from 5% to 65% Mobile Phase B over 60 minutes. The optimal gradient will need to be determined empirically for each phosphopeptide.
-
Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV detector (typically at 214 nm and 280 nm).
-
Purity Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fraction(s) containing the pure phosphopeptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified phosphopeptide.
Table 1: Example HPLC Gradient for Phosphopeptide Purification
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 65 | 35 | 65 |
| 70 | 5 | 95 |
| 75 | 5 | 95 |
| 80 | 95 | 5 |
Visualizations
Workflow for Phosphopeptide Purification
Caption: Workflow for the purification of a phosphopeptide synthesized with this compound.
Troubleshooting Logic for Low Phosphopeptide Yield
Caption: Troubleshooting flowchart for low phosphopeptide yield.
References
-
Ohguro, H., & Palczewski, K. (1995). Separation of phospho- and non-phosphopeptides using reverse phase column chromatography. FEBS Letters, 368(3), 452-454. [Link]
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Figeys, D., & Aebersold, R. (1998). Methodologies for Characterizing Phosphoproteins by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 9(9), 895-906. [Link]
-
Biotage. (2023, January 31). Post synthesis workup: What steps are necessary and what aren't? Retrieved from [Link]
-
Pinkse, M. W. H., Uits de boog, G., Heck, A. J. R., & Slijper, M. (2004). Fractionation of Enriched Phosphopeptides Using pH/Acetonitrile-Gradient-Reversed-Phase Microcolumn Separation in Combination with LC–MS/MS Analysis. Journal of Proteome Research, 3(4), 698-705. [Link]
-
Matsumoto, H., Kahn, E. S., & Komori, N. (1997). Separation of phosphopeptides from their nonphosphorylated forms by reversed-phase POROS perfusion chromatography at alkaline pH. Analytical Biochemistry, 251(1), 116-119. [Link]
-
Takara Bio. (2005, June 14). Phosphopeptide Enrichment Spin Columns User Manual. Retrieved from [Link]
-
Wang, Y., & Li, Y. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. [Link]
-
Samarasimhareddy, M., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development, 26(7), 2135-2142. [Link]
-
Marcus, K., et al. (2008). The phosphoramidate chemistry (PAC), developed by the Aebersold laboratory (8,9) enables phosphopeptide enrichment by introducing a reversible covalent linkage to capture phosphopeptides on a solid support. LCGC North America, 26(1), 36-48. [Link]
-
Sharma, G., & Kumar, A. (2018). SIDE REACTION IN PEPTIDE SYNTHESIS. SlideShare. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Attard, T. J., et al. (2012). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. Australian Journal of Chemistry, 65(11), 1503-1510. [Link]
-
Zhang, Y., et al. (2013). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Bioconjugate Chemistry, 24(6), 1048-1053. [Link]
-
Park, O. K., et al. (2008). Phosphopeptide elution times in reversed-phase liquid chromatography. Journal of Chromatography A, 1210(2), 183-189. [Link]
-
Grzonka, Z., et al. (2021). Evaluation of the effects of phosphorylation of synthetic peptide substrates on their cleavage by caspase-3 and -7. Biochemical Journal, 478(10), 2005-2020. [Link]
-
Grzonka, Z., et al. (2021). Evaluation of the effects of phosphorylation of synthetic peptide substrates on their cleavage by caspase-3 and -7. Biochemical Journal, 478(10), 2005-2020. [Link]
Sources
- 1. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 4. Techniques for phosphopeptide enrichment prior to analysis by mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. Phosphopeptide elution times in reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. Methodologies for Characterizing Phosphoproteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. learn.cellsignal.com [learn.cellsignal.com]
- 11. Protocols for Phosphopeptide Enrichment via IMAC & MS - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Synthesis of Aggregation-Prone Phosphopeptides
Welcome to the technical support center for solid-phase phosphopeptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing phosphopeptides, with a particular focus on overcoming on-resin aggregation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS, and why is it a significant problem for phosphopeptides?
A1: Peptide aggregation during SPPS refers to the self-association of growing peptide chains attached to the solid support. This process is primarily driven by the formation of intermolecular hydrogen bonds, which leads to the development of secondary structures like β-sheets. When these aggregates form, the N-terminus of the growing peptide chain can become sterically hindered or buried within the aggregated structure, rendering it inaccessible for subsequent coupling and Fmoc-deprotection steps. This results in incomplete reactions, leading to a higher proportion of deletion and truncated peptide sequences in the final crude product, which complicates purification and significantly lowers the overall yield.
Phosphopeptides are particularly susceptible to aggregation. The introduction of bulky, negatively charged phosphate groups, especially in clusters or adjacent to hydrophobic residues, can disrupt the solvation of the peptide chain and promote these intermolecular interactions. The synthesis of peptides with multiple phosphorylation sites is an even greater synthetic challenge due to increased steric hindrance and electrostatic repulsion, which exacerbates aggregation and can lead to side reactions like β-elimination.[1]
Q2: How can I identify on-resin aggregation during my synthesis?
A2: There are several key indicators of on-resin aggregation:
-
Poor Resin Swelling: A primary visual cue is the failure of the peptide-resin to swell adequately in the synthesis solvent. In a batch reactor, the resin bed may appear clumped or shrunken.
-
Slow or Incomplete Reactions: If you observe that either the Fmoc-deprotection or the amino acid coupling reactions are sluggish or incomplete, aggregation is a likely cause. This can be monitored using qualitative tests.
-
Unreliable Amine Tests: In cases of severe aggregation, standard tests for free amines, such as the Kaiser or TNBS test, may yield false negatives. This is because the aggregated peptide chains can block the access of the test reagents to the unreacted N-terminal amines.
-
Continuous-Flow Monitoring: In continuous-flow synthesizers, a flattened and broadened UV absorbance profile during the Fmoc-deprotection step is a strong indication of aggregation.[2]
Q3: Are there specific sequences that are more prone to aggregation?
A3: Yes, certain sequence characteristics increase the likelihood of aggregation. Peptides rich in hydrophobic amino acids, particularly β-branched residues like Valine (Val), Isoleucine (Ile), and Threonine (Thr), as well as aromatic residues like Phenylalanine (Phe) and Tyrosine (Tyr), are highly prone to aggregation. Additionally, sequences containing repeating residues or those capable of forming strong hydrogen bonds, such as Glutamine (Gln) and Serine (Ser), can also be problematic. Aggregation is typically not a significant issue until the peptide chain reaches a length of 5-6 residues.
Troubleshooting Guide: Overcoming Aggregation
This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis of aggregation-prone phosphopeptides.
Issue 1: Incomplete or Failed Coupling Reactions
Symptoms:
-
Positive Kaiser or TNBS test after a coupling step, indicating the presence of unreacted primary amines.
-
Mass spectrometry analysis of the crude product reveals a high abundance of deletion sequences.
Causality: Incomplete coupling is a direct consequence of the N-terminus of the resin-bound peptide being inaccessible to the incoming activated amino acid. This is a hallmark of on-resin aggregation. The sterically hindered environment of the phosphorylated amino acid itself can also contribute to slower coupling kinetics.
Solutions:
Solution 1.1: Enhance Coupling Chemistry
-
Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide-based activator like DIC, switching to a more reactive uronium or phosphonium salt reagent can significantly improve coupling efficiency. HATU is generally considered superior to HBTU , as it forms a more reactive OAt-ester intermediate, leading to faster reaction times and a lower risk of epimerization, especially for sterically hindered couplings.[3][4] For phosphopeptides, TBTU and HBTU are also effective choices.[5]
-
Increase Reaction Time and/or Double Couple: For particularly difficult couplings, extending the reaction time to 2-4 hours can be beneficial. Alternatively, performing a "double coupling" – where the coupling step is repeated with a fresh solution of activated amino acid – can help drive the reaction to completion.
Solution 1.2: Disrupt Aggregation with Structure-Breaking Elements
-
Incorporate Pseudoproline Dipeptides: Pseudoproline dipeptides are one of the most effective tools for disrupting secondary structure formation.[6][7] These dipeptides, derived from Ser or Thr, introduce a temporary "kink" in the peptide backbone that prevents the formation of inter-chain hydrogen bonds.[8] They are introduced as a dipeptide unit and the native Ser or Thr residue is regenerated during the final TFA cleavage.[8][9] For optimal results, pseudoprolines should be spaced approximately 5-6 residues apart.[10]
Click for Experimental Protocol: Incorporation of a Pseudoproline Dipeptide
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH (3 equivalents)
-
Coupling reagent (e.g., HATU, HBTU) (3 equivalents)
-
Activation base (e.g., DIPEA) (6 equivalents)
-
DMF or NMP
-
TNBS test reagents
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve the pseudoproline dipeptide (3 eq.) and coupling reagent (3 eq.) in a minimal volume of DMF.
-
Add DIPEA (6 eq.) to the solution and mix thoroughly.
-
Immediately add the activated dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a TNBS test to confirm complete coupling. If the test is positive, extend the coupling time or perform a second coupling.[10]
-
Wash the resin thoroughly with DMF (3x) and proceed with the next Fmoc-deprotection step.
Solution 1.3: Utilize Microwave-Assisted Synthesis
-
Apply Microwave Energy: Microwave peptide synthesizers can significantly enhance the efficiency of both coupling and deprotection steps by rapidly heating the reaction mixture.[1][11] This increased kinetic energy helps to overcome activation barriers and disrupt aggregates, leading to shorter reaction times and higher crude peptide purity.[12][13][14] For phosphopeptides, microwave energy is particularly effective for coupling bulky phosphoamino acid derivatives.[12]
Click for Experimental Protocol: Microwave-Assisted Coupling of a Phosphoamino Acid
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Ser(PO(OBzl)OH)-OH, Fmoc-Thr(PO(OBzl)OH)-OH, or Fmoc-Tyr(PO(OBzl)OH)-OH (5 equivalents)
-
Coupling reagent (e.g., HATU) (5 equivalents)
-
Activation base (e.g., DIPEA) (10 equivalents)
-
Microwave peptide synthesizer
-
DMF or NMP
Procedure:
-
Place the Fmoc-deprotected peptide-resin in the reaction vessel of the microwave synthesizer.
-
Add the phosphoamino acid, coupling reagent, and activation base dissolved in DMF.
-
Apply microwave power to reach the target temperature (e.g., 50-75°C) and hold for a specified time (e.g., 5-10 minutes). Note: To avoid potential side reactions like β-elimination, it is sometimes recommended to perform the deprotection step following the phosphoamino acid incorporation at room temperature.[6][11]
-
Wash the resin thoroughly with DMF as per the synthesizer's protocol.
Issue 2: Poor Resin Swelling and Inefficient Solvation
Symptoms:
-
Visible shrinking or clumping of the resin bed.
-
Consistently slow or incomplete reactions throughout the synthesis.
Causality: Poor resin swelling is a direct physical manifestation of peptide aggregation. As the peptide chains collapse onto themselves and each other, they pull the resin matrix together, expelling solvent and preventing the free diffusion of reagents.
Solutions:
Solution 2.1: Modify the Solvent Environment
-
Use Chaotropic Salts: The addition of chaotropic salts, such as 0.4 M LiCl or KSCN, to the coupling and/or washing solutions can effectively disrupt the hydrogen-bonding networks that stabilize aggregates.[2]
-
Employ "Magic Mixture": A solvent system known as the "Magic Mixture," consisting of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2M ethylene carbonate, can improve the solvation of the peptide-resin complex.
-
Add Polar, Aprotic Solvents: Incorporating solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) (up to 25% in DMF) can enhance the polarity of the reaction medium and improve solvation.
Solution 2.2: Optimize the Solid Support
-
Choose a PEG-based Resin: For notoriously difficult sequences, switching from a standard polystyrene resin to one with polyethylene glycol (PEG) grafts (e.g., TentaGel, NovaSyn® TG) can be highly beneficial. These resins exhibit superior swelling properties in a wider range of solvents and create a more solvated environment that minimizes inter-chain interactions.[15]
-
Use a Low-Loading Resin: Reducing the substitution level of the resin (e.g., 0.1-0.3 mmol/g) increases the physical distance between the growing peptide chains. This steric separation reduces the likelihood of intermolecular aggregation.
Quantitative Comparison of Anti-Aggregation Strategies
The effectiveness of various strategies can be sequence-dependent. The following table provides a summary of reported outcomes for different techniques.
| Strategy | Metric | Improvement | Reference(s) |
| Microwave Synthesis | Purity/Yield | Significant increase in purity and yield compared to conventional methods. | [1][12] |
| Synthesis Time | Drastic reduction in overall synthesis time. | [1][11] | |
| Pseudoproline Dipeptides | Purity | Marked improvement in crude peptide purity. | [16] |
| Yield | Can be the determining factor in obtaining usable product for "difficult sequences". | [9][16] | |
| HATU vs. HBTU | Purity | HATU generally produces higher purity crude peptides with fewer deletion products. | [3][4] |
| Reaction Speed | HATU provides faster coupling kinetics. | [3][4] | |
| Epimerization | HATU exhibits a lower risk of racemization. | [3] |
Visualizing Workflows and Mechanisms
Mechanism of Peptide Aggregation
The following diagram illustrates the process of on-resin peptide aggregation, leading to an inaccessible N-terminus.
Caption: The transition from a well-solvated to an aggregated state in SPPS.
Troubleshooting Workflow for Incomplete Coupling
This workflow provides a decision-making process for addressing failed coupling reactions.
Caption: A decision tree for troubleshooting incomplete coupling reactions.
Impact of Pseudoproline Dipeptides
This diagram illustrates how the incorporation of a pseudoproline dipeptide disrupts the formation of secondary structures.
Caption: Comparison of a standard vs. a pseudoproline-containing peptide backbone.
References
Sources
- 1. Microwave-assisted synthesis of cyclic phosphopeptide on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 6. researchgate.net [researchgate.net]
- 7. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. kohan.com.tw [kohan.com.tw]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Stability of the phosphoramidate bond under different pH conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols concerning the stability of the phosphoramidate (P-N) bond under various pH conditions. Our goal is to equip you with the foundational knowledge and practical tools to anticipate, diagnose, and resolve challenges in your experiments.
Section 1: Frequently Asked Questions - The Fundamentals
This section addresses the core principles governing the chemical behavior of the phosphoramidate linkage in different aqueous environments.
Q1: What is the general rule for phosphoramidate bond stability with respect to pH?
The stability of the phosphoramidate bond is highly dependent on pH. As a general rule, the P-N bond is characteristically labile and prone to hydrolysis under acidic conditions (typically below pH 4), while it remains comparatively stable at neutral and basic pH values.[1][2][3] This pH-dependent lability is a key feature exploited in many applications, including the design of pH-responsive drug delivery systems and prodrugs intended for release in acidic microenvironments like endosomes or tumors.[1][4]
Q2: What is the chemical mechanism behind the instability of phosphoramidate bonds in acidic conditions?
The acid-lability of the phosphoramidate bond is due to a well-understood hydrolysis mechanism.[1][2]
-
Protonation of Nitrogen: Under acidic conditions (e.g., pH < 4), the nitrogen atom of the phosphoramidate linkage becomes protonated.[2]
-
Formation of a Good Leaving Group: This protonation converts the amine moiety into a much better leaving group (R-NH₂), as the nitrogen atom can better accommodate the electron pair from the breaking P-N bond.
-
Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking the electrophilic phosphorus center.[1][2]
-
Bond Cleavage: This attack proceeds via a trigonal bipyramidal transition state, leading to the cleavage of the P-N bond and the release of the corresponding amine and phosphoric acid derivative.[2][5]
This mechanism explains the selective and often rapid degradation of phosphoramidate-containing molecules in acidic media.[3]
Figure 1: Mechanism of Acid-Catalyzed Phosphoramidate Bond Hydrolysis.
Q3: Why are phosphoramidate bonds generally stable at neutral and basic pH?
At neutral (pH ~7.4) or basic pH, the nitrogen atom of the phosphoramidate is not protonated. The corresponding amide anion (RNH⁻) is a very poor leaving group, making nucleophilic substitution at the phosphorus center energetically unfavorable.[6] Consequently, the P-N bond exhibits significant resistance to hydrolysis under these conditions, a property essential for the stability of phosphoramidate prodrugs in the bloodstream and for the integrity of modified oligonucleotides in biological assays.[6][7]
Q4: Beyond pH, what are the primary factors that can influence the rate of hydrolysis?
While pH is the dominant factor, several other structural and environmental variables can modulate the stability of a phosphoramidate bond:
-
Structure of the Amine: The electronic properties of the amine component play a crucial role. The pKa of the leaving amine is a key determinant of the hydrolysis rate.[4][8] Electron-withdrawing groups on the amine can increase the rate of acid-catalyzed hydrolysis.[2]
-
Neighboring Group Participation: The presence of functional groups near the phosphoramidate linkage can dramatically alter its stability through intramolecular catalysis. For example, a neighboring carboxylic acid can act as an intramolecular general acid catalyst, promoting hydrolysis even at moderately acidic or near-neutral pH.[4][8]
-
Steric Hindrance: Bulky substituents on the phosphorus atom or the nitrogen atom can sterically hinder the approach of a water molecule, thereby slowing the rate of hydrolysis.
-
Temperature: Like most chemical reactions, the rate of phosphoramidate hydrolysis increases with elevated temperatures.[][10]
-
Buffer Composition: Certain buffer components, such as imidazole derivatives, have been shown to catalyze the hydrolysis of phosphoramidates, even at neutral pH.[10][11]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems that researchers may encounter during their work with phosphoramidate-containing compounds.
Q5: My phosphoramidate-containing compound is degrading during purification on silica gel. What's happening and how can I prevent it?
The Problem: Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). This acidic environment can catalyze the hydrolysis of your acid-labile phosphoramidate bond during column chromatography, leading to low yields and impure fractions.
Solutions & Causality:
-
Neutralize the Silica: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1% in the eluent system), and then re-equilibrate with your mobile phase. This deactivates the acidic sites.
-
Use Deactivated Silica: Commercially available deactivated or neutral silica gel is a reliable option for purifying acid-sensitive compounds.
-
Alternative Purification Methods: If degradation persists, avoid silica gel altogether. Consider purification by:
-
Reversed-Phase HPLC: This is often the method of choice, using buffered mobile phases (e.g., ammonium acetate or triethylammonium acetate) at a neutral pH.
-
Preparative TLC on Neutral Plates: For small-scale purifications, neutral alumina or C18-functionalized plates can be used.
-
Q6: I'm observing unexpected hydrolysis of my compound in a neutral buffer (pH 7.4). What could be the cause?
The Problem: While generally stable at neutral pH, observing degradation suggests that other factors are at play.
Potential Causes & Troubleshooting Steps:
-
Intramolecular Catalysis: Scrutinize the structure of your molecule. Is there a nearby functional group, such as a carboxylic acid or hydroxyl group, that could be catalyzing the hydrolysis? This phenomenon is well-documented and is a key principle in designing tunable linkers.[4][8] The hydrolysis of certain amino acid phosphoramidates, like those of proline, can be surprisingly rapid at neutral pH due to the carboxylate being well-positioned to attack the phosphoramidate.[11][12]
-
Enzymatic Contamination: If your buffer or sample contains biological components (e.g., cell lysates, serum, or microbial contamination), enzymes like phosphatases or esterases could be cleaving the bond.[13] Ensure all solutions are sterile and consider adding broad-spectrum protease or phosphatase inhibitors.
-
Buffer-Catalyzed Hydrolysis: As mentioned in Q4, certain buffer species can actively participate in the hydrolysis. For instance, imidazole and its derivatives have been shown to accelerate phosphoramidate cleavage.[10] If you are using such a buffer, switch to a non-participating one like HEPES or phosphate buffer.
Q7: How can I design a phosphoramidate linker for targeted release in the acidic environment of an endosome (pH ~5.5)?
The Goal: To create a stable conjugate at physiological pH (7.4) that rapidly releases its payload upon internalization into the more acidic endosomal compartment.
Design Strategy & Rationale:
-
Incorporate an Assisting Group: The most effective strategy is to design a linker that incorporates a group capable of intramolecular catalysis at the target pH. A carboxylic acid is an ideal choice.[4][8]
-
Tune the pKa: Position the carboxylic acid such that its pKa is around 5-6. At pH 7.4, the group will be deprotonated (carboxylate) and inactive. Upon entering the endosome (pH 5.5), it becomes protonated (carboxylic acid) and can act as an intramolecular general acid catalyst, accelerating the cleavage of the nearby phosphoramidate bond.[4]
-
Leverage Steric Effects: The Thorpe-Ingold effect can be used to enhance the rate of release. Introducing gem-dimethyl groups or incorporating the linker into a rigid ring system can increase the effective concentration of the catalytic group near the P-N bond, further accelerating hydrolysis.[4][8]
Q8: My phosphoramidate prodrug shows poor stability in human plasma at physiological pH. Is this expected?
The Situation: You've incubated your ProTide or other phosphoramidate prodrug in human plasma and observe rapid degradation, despite expecting stability at pH 7.4.
Explanation & Context: This observation is often expected and is part of the prodrug activation pathway. Human plasma is rich in enzymes, particularly esterases.[13][14] For a typical ProTide, which has an amino acid ester moiety, the activation cascade is often initiated by enzymatic cleavage of this ester. This cleavage can produce a metabolite with a free carboxylate group, which can then trigger rapid intramolecular hydrolysis of the P-N bond, as described in Q6 and Q7.[11]
Therefore, the "instability" is often a sign of successful bioactivation rather than simple chemical hydrolysis. It's crucial to use appropriate analytical methods (like LC-MS) to identify the metabolites and confirm the intended activation pathway.[15]
Section 3: Experimental Protocols & Data
This section provides a generalized protocol for assessing phosphoramidate stability and a summary of relevant data from the literature.
Protocol 1: General Procedure for Assessing Phosphoramidate Bond Stability Across a pH Range
This protocol outlines a method to determine the hydrolysis kinetics of a phosphoramidate-containing compound.
1. Materials & Reagents:
-
Phosphoramidate compound of interest
-
Analytical standard of the compound
-
HPLC-grade acetonitrile and water
-
Buffer components (e.g., formic acid, sodium acetate, HEPES, sodium borate)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or MS detector
2. Preparation of Buffers:
-
Prepare a series of buffers (e.g., 50 mM) at desired pH values. Suggested range for a comprehensive study: pH 2.0, 4.0, 5.5, 7.4, and 9.0.
-
Ensure the final ionic strength is consistent across all buffers.
-
Filter all buffers through a 0.22 µm filter before use.
3. Experimental Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of your phosphoramidate compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 10 mM).
-
Initiate Hydrolysis: For each pH condition, add a small aliquot of the stock solution to a pre-warmed (e.g., 37 °C) vial of the corresponding buffer to achieve a final concentration suitable for analysis (e.g., 100 µM). Ensure the final percentage of organic solvent is low (<5%) to avoid altering the buffer pH.
-
Incubation & Sampling: Incubate the reaction vials at a constant temperature (e.g., 37 °C). At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching (Optional but Recommended): Immediately mix the aliquot with a quenching solution (e.g., a cold, high pH buffer if the compound is acid-labile) to stop the hydrolysis reaction. This is critical for slow time points.
-
Analysis: Analyze the samples by a validated reversed-phase HPLC method to determine the concentration of the remaining parent compound. Monitor the appearance of hydrolysis products (the amine and the phosphate derivative) to confirm the degradation pathway.
4. Data Analysis:
-
For each pH, plot the natural logarithm of the percentage of remaining parent compound versus time.
-
If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line is equal to the negative rate constant (-k).
-
Calculate the half-life (t₁/₂) for each pH condition using the formula: t₁/₂ = 0.693 / k .
Figure 2: General experimental workflow for assessing phosphoramidate stability.
Data Summary: pH-Dependent Hydrolysis
The following table summarizes representative stability data for phosphoramidate bonds under different conditions, as reported in the scientific literature.
| Compound Type | pH | Temperature (°C) | Buffer/Medium | Half-Life (t₁/₂) | Key Observation | Reference |
| Aminoacyl-RNA Analogue | 3.0 | 25 | Formate Buffer | - | Predominant hydrolysis of the P-N bond over an adjacent ester bond. | [5] |
| Oligonucleotide Analogue | 5.5 | 37 | Buffer | - | Significant hydrolysis observed compared to pH 7.5. | [16] |
| Oligonucleotide Analogue | 7.5 | 37 | Buffer | Stable | Minimal hydrolysis observed over 19 hours. | [16] |
| Proline-AMP | 7.5 | 37 | Ethylimidazole | 2.4 hours | Unusually fast hydrolysis at neutral pH due to intramolecular catalysis. | [11][12] |
| Alanine-AMP | 7.5 | 37 | Ethylimidazole | ~108 hours | Significantly more stable than Pro-AMP under the same conditions. | [11][12] |
| Phenylalanine-AMP | 7.5 | 37 | Ethylimidazole | ~288 hours | Demonstrates the strong influence of the amino acid side chain on stability. | [11][12] |
| d4T Prodrugs | 2.0, 4.6, 7.4 | - | Phosphate Buffer | Relatively Stable | Compounds showed good chemical stability across this pH range. | [13] |
| d4T Prodrugs | - | - | Human Plasma | 50-70% remaining after 16h | Stability is compound-specific; degradation is primarily enzymatic. | [13] |
Note: Half-life values are highly substrate-dependent and the data above should be used for comparative purposes.
References
- Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC - NIH. (2020-08-13).
- Principles of Phosphoramidite Reactions in DNA Assembly - BOC Sciences. BOC Sciences.
- Phosphoramid
- Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramid
- Top Mechanism of hydrolysis of the phosphoramidateester 4 at pH = 3.... - ResearchGate.
- a) Stability of phosphoramidates in pH 7.5 and pH 5.5 buffers at 37 °C... - ResearchGate.
- Second-Generation Tunable pH-Sensitive Phosphoramidate-Based Linkers for Controlled Release - PubMed. (2016-09-21).
- Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC - NIH.
- Design, synthesis and properties of phosphoramidate 2′,5′-linked branched RNA: Towards the rational design of inhibitors of the RNA Lariat Debranching Enzyme - NIH.
- The Enzyme‐Free Release of Nucleotides from Phosphoramidates Depends Strongly on the Amino Acid - PMC - NIH.
- Second-Generation of Tunable pH-Sensitive Phosphoramidate-Based Linkers for Controlled Release - ADC Review. (2016-08-26).
- A Ribonucleotide ↔ Phosphoramidate Reaction Network Optimized by Computer-Aided Design | Journal of the American Chemical Society. (2022-08-11). American Chemical Society.
- The Enzyme-Free Release of Nucleotides from Phosphoramidates Depends Strongly on the Amino Acid - PubMed. (2020-11-02).
- A method for quantitating the intracellular metabolism of AZT amino acid phosphoramidate pronucleotides by capillary high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed.
- A Comparative Analysis of Phosphoramidate and Phosphodiester Bond Stability in Oligonucleotides - Benchchem. BenchChem.
- Stereospecific chemical and enzymatic stability of phosphoramidate triester prodrugs of d4T in vitro - PubMed.
Sources
- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates [mdpi.com]
- 4. Second-Generation Tunable pH-Sensitive Phosphoramidate-Based Linkers for Controlled Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and properties of phosphoramidate 2′,5′-linked branched RNA: Towards the rational design of inhibitors of the RNA Lariat Debranching Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. adcreview.com [adcreview.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Enzyme‐Free Release of Nucleotides from Phosphoramidates Depends Strongly on the Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Enzyme-Free Release of Nucleotides from Phosphoramidates Depends Strongly on the Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereospecific chemical and enzymatic stability of phosphoramidate triester prodrugs of d4T in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A method for quantitating the intracellular metabolism of AZT amino acid phosphoramidate pronucleotides by capillary high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Removal of the Boc group from phosphopeptides without side reactions
A Guide to Minimizing Side Reactions and Ensuring High-Quality Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of phosphopeptides. The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step that can significantly impact the yield and purity of the final product. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of Boc deprotection, with a focus on preventing unwanted side reactions.
I. Understanding the Core Challenge: The Lability of the Phosphate Moiety
The primary difficulty in the deprotection of phosphopeptides lies in the inherent sensitivity of the phosphate group to the harsh acidic conditions typically used for Boc removal. Standard protocols often employ strong acids like trifluoroacetic acid (TFA), which can lead to a variety of side reactions, compromising the integrity of your phosphopeptide.[1] This guide will explore these challenges and provide effective solutions.
II. Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise during the Boc deprotection of phosphopeptides.
1. What are the most prevalent side reactions during the Boc deprotection of phosphopeptides?
The most significant side reaction is the acid-catalyzed hydrolysis of the phosphate monoester, leading to the loss of the phosphate group. Another common issue, particularly with phosphoserine and phosphothreonine residues, is β-elimination, which results in the formation of dehydroalanine and dehydroaminobutyric acid, respectively.[1][2] Additionally, if not properly scavenged, the tert-butyl cation generated during Boc removal can lead to the alkylation of sensitive side chains, such as those of tryptophan and methionine.[3]
2. Why can neat Trifluoroacetic Acid (TFA) be problematic for phosphopeptide deprotection?
While 100% TFA can be effective for Boc removal, it is a very strong acid that can exacerbate the side reactions mentioned above.[4] Furthermore, studies have shown that using 100% TFA can lead to incomplete Boc removal due to poor resin swelling, resulting in deletion sequences in the final peptide.[4] A mixture of TFA with a solvent like dichloromethane (DCM) often provides better results.[4]
3. Are there milder acidic alternatives to high concentrations of TFA?
Yes, several strategies can be employed to create a milder deprotection environment. These include:
-
Lowering TFA concentration: Using a 50-55% solution of TFA in DCM is often sufficient for Boc removal while being less harsh on the phosphopeptide.[4]
-
Alternative Acids: Other acids such as p-toluenesulfonic acid (p-TSA) or methanesulfonic acid (MSA) have been explored as alternatives to TFA.[5] Hydrochloric acid (HCl) in dioxane is another common reagent for Boc deprotection.[6][7]
-
Highly Labile Nα-Protecting Groups: Employing a more acid-labile protecting group, such as the 2-(p-biphenylyl)-2-propyloxycarbonyl (Bpoc) group, allows for deprotection under much milder acidic conditions, which are more compatible with sensitive phosphopeptides.[8]
4. How can I effectively monitor the completion of the Boc deprotection step?
The Kaiser test is a common method for monitoring the presence of free primary amines on the solid support. A positive Kaiser test (indicated by a blue color) signifies the successful removal of the Boc group. However, it's important to note that this test is not reliable for N-terminal proline residues. For solution-phase deprotection, Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the starting material.[9][10]
5. What are "scavengers" and why are they crucial during deprotection?
Scavengers are reagents added to the deprotection cocktail to "trap" reactive cationic species, primarily the tert-butyl cation, that are generated during the cleavage of acid-labile protecting groups.[11] Without scavengers, these cations can reattach to electron-rich amino acid side chains, such as tryptophan, methionine, and tyrosine, leading to undesired modifications.[3][11] Common scavengers include water, triisopropylsilane (TIS), thioanisole, and 1,2-ethanedithiol (EDT).[3][11]
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common problems encountered during the Boc deprotection of phosphopeptides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient reaction time or temperature.- Poor resin swelling in the deprotection solvent.[4]- Reagent degradation (e.g., old TFA). | - Increase the deprotection time or perform a second deprotection step.[7]- Use a deprotection cocktail known to promote resin swelling, such as 55% TFA in DCM.[4]- Use fresh, high-quality reagents. |
| Loss of Phosphate Group | - Excessively harsh acidic conditions.- Prolonged exposure to acid. | - Reduce the concentration of TFA in the deprotection cocktail.[12]- Minimize the deprotection time to the minimum required for complete Boc removal.- Consider using a milder deprotection reagent, such as 20% dichloroacetic acid in DCM for certain protecting groups. |
| β-Elimination Side Reaction | - The inherent base-lability of the phosphate protecting group, which can be exacerbated by residual base from previous steps.[1] | - Ensure thorough washing after the Fmoc deprotection step if using a combined Boc/Fmoc strategy.- For the final cleavage, use a well-optimized TFA cocktail with appropriate scavengers.[1] |
| Modification of Sensitive Residues (e.g., Trp, Met) | - Inadequate scavenging of reactive cations generated during deprotection.[11] | - Use a proven scavenger cocktail, such as Reagent K (TFA/phenol/water/thioanisole/EDT).[11]- For tryptophan-containing peptides, consider using Nin-Boc protected tryptophan to prevent side reactions.[13] |
IV. Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key deprotection procedures.
Protocol 1: Standard Boc Deprotection with TFA/DCM
This protocol is a widely used method for the removal of the Boc group.
-
Resin Preparation: Swell the Boc-protected peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection Cocktail: Prepare a solution of 55% Trifluoroacetic Acid (TFA) in DCM.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate at room temperature for 30 minutes.[4]
-
Washing: Filter the resin and wash thoroughly with DCM (3x), followed by isopropanol (2x), and then DCM (3x) to remove residual acid.
-
Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DCM for 5 minutes (2x).
-
Final Wash: Wash the resin with DCM (3x) and proceed to the next coupling step.
Protocol 2: Mild Boc Deprotection using HCl in Dioxane
This method offers a milder alternative to TFA-based deprotection.
-
Resin Preparation: Swell the Boc-protected peptide-resin in dioxane for 30 minutes.
-
Deprotection Reagent: Use a commercially available solution of 4M HCl in dioxane.
-
Deprotection Reaction: Add the HCl/dioxane solution to the resin and agitate at room temperature. Reaction times may vary (typically 30-60 minutes), so it is advisable to monitor the reaction for completeness.[7]
-
Washing: Filter the resin and wash thoroughly with dioxane (3x) followed by DCM (3x).
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DCM for 5 minutes (2x).
-
Final Wash: Wash the resin with DCM (3x) before the next step.
V. Visualizing Key Processes
Diagrams can aid in understanding the complex chemical processes involved in phosphopeptide synthesis and deprotection.
Caption: A typical workflow for Boc group deprotection in solid-phase peptide synthesis.
Caption: The β-elimination side reaction of a phosphoserine residue.
VI. Orthogonal Protection Strategies: A Forward-Thinking Approach
To circumvent the issues associated with strong acid deprotection, an orthogonal protection strategy is often the most robust solution.[14][15] In this approach, the Nα-protecting group and the side-chain protecting groups (including the phosphate protecting group) are removed under different, non-interfering conditions.
The most common orthogonal strategy in modern peptide synthesis is the Fmoc/tBu approach.[16] Here, the Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side chains, including the phosphate group, are protected by acid-labile groups like tert-butyl (tBu).[14][15] This allows for the selective removal of the Fmoc group with a mild base (e.g., piperidine) at each step of the synthesis, while the phosphate and other side-chain protecting groups remain intact until the final cleavage from the resin with a strong acid cocktail.[2]
For researchers committed to a Boc-based strategy, the use of a more acid-labile Nα-protecting group like Bpoc can be highly advantageous.[8] The Bpoc group can be removed with dilute TFA, minimizing the risk of side reactions involving the more stable side-chain protecting groups.
VII. References
-
Perich, J. W., & Reynolds, E. C. (1991). The synthesis of phosphopeptides via the Bpoc-based approach. Organic & Biomolecular Chemistry, 5, 664-670. [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
-
Fields, G. B., Lauer-Fields, J. L., Liu, R. Q., & Barany, G. (2003). Principles and practice of solid-phase peptide synthesis. Current protocols in protein science, 18, 18.4.1-18.4.58.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
-
Waldmann, H., & Sebastian, D. (2000). Enzymatic protecting group techniques for glyco-and phosphopeptide chemistry: synthesis of a glycophosphopeptide from human serum response factor. Chemistry–A European Journal, 6(9), 1564-1577.
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266.
-
A. F. Abdel-Magid (Ed.). (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega.
-
Yajima, H., Ogawa, H., Fujii, N., & Funakoshi, S. (1977). Studies on peptides. LXIX. Application of methanesulfonic acid as a deprotecting solvent in solid phase peptide synthesis. Chemical and Pharmaceutical Bulletin, 25(4), 740-747.
-
Carpino, L. A., & El-Faham, A. (1999). The di-tert-butyl-N, N-diethylphosphoramidite and 2-(tert-butylsulfonyl)-2-propen-1-yl protecting groups for the 1 H-indole nucleus of tryptophan. The Journal of Organic Chemistry, 64(12), 4490-4493.
-
Sharma, G., & Kumar, P. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(39), 23238-23244.
-
Perich, J. W., & Reynolds, E. C. (1993). Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr (PO3Bzl2)-OH. International journal of peptide and protein research, 42(2), 155-158.
-
Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. r/chemistry.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001). Acid‐labile protecting groups for the synthesis of lipidated peptides. Chemistry–A European Journal, 7(6), 1184-1193.
-
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International journal of peptide and protein research, 41(6), 522-527.
-
Bartz, S. R., & G. A. O'Doherty. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3).
-
Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry–A European Journal, 7(6), 1184-1193.
-
BenchChem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
-
The Royal Society of Chemistry. (n.d.). Supporting Information.
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
-
Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
-
G. K. Toth, et al. (2001). Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages. Chemical Communications.
-
Giraud, M., Cavelier-Frontin, F., & Martinez, J. (2001). A side-reaction in the SPPS of Trp-containing peptides. Journal of peptide science, 7(10), 528-534.
-
Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595-598.
-
ACS Omega. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
-
Coin, I., Dölling, R., & Beyermann, M. (2006). Lability of N-alkylated peptides towards TFA cleavage. Journal of peptide science, 12(4), 256-263.
-
Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic letters, 23(15), 5896-5900.
-
Polypeptide Group. (2024). Research article: Sustainable PFAS-free alternatives for TFA in SPPS.
-
Pourceau, G., Meyer, A., & Vasseur, J. J. (2016). Boc deprotection conditions tested. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
-
Smith, C. D., & Organ, M. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
Wang, Y., et al. (2024). Real-time monitoring of dephosphorylation process of phosphopeptide and rapid assay of PTP1B activity based on a 100 MHz QCM biosensing platform. Talanta.
-
Glen Research. (n.d.). Deprotection Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2014033466A1 - Method and compositions for removing acid-labile protecting groups - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. The synthesis of phosphopeptides via the Bpoc-based approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BOC Protection and Deprotection [bzchemicals.com]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Optimizing coupling times for Diethyl N-(tert-Butoxycarbonyl)phosphoramidate in SPPS
A Senior Application Scientist's Guide to Optimizing Coupling Times for Diethyl N-(tert-Butoxycarbonyl)phosphoramidate
Welcome to the technical support center for advanced phosphopeptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the on-resin phosphorylation strategy using this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your coupling reactions and achieve high-purity phosphopeptides.
Introduction: The On-Resin Phosphorylation Strategy
The synthesis of phosphopeptides is crucial for studying a vast array of cellular signaling pathways. While the incorporation of pre-formed Fmoc-phosphoamino acid building blocks is a common and reliable method, the on-resin phosphorylation of a side-chain unprotected serine, threonine, or tyrosine residue offers a distinct set of advantages. This "phosphite-triester" approach involves the coupling of a phosphoramidite reagent to the hydroxyl group of a specific amino acid on the resin-bound peptide, followed by an in-situ oxidation to form the stable phosphate triester.
This compound is a key reagent in this strategy. The Boc-protected nitrogen and diethyl-protected phosphate offer a balance of reactivity and stability, but success hinges on carefully optimized reaction conditions, particularly the coupling time. This guide will walk you through the causality behind experimental choices to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why should I consider on-resin phosphorylation instead of using pre-made Fmoc-pSer(PO(OBzl)OH)-OH or similar building blocks?
A1: The choice between on-resin phosphorylation and the building block approach depends on your specific synthetic goals and challenges.
-
Advantages of On-Resin Phosphorylation:
-
Cost-Effectiveness & Flexibility: Phosphoramidite reagents are often more economical than specialized, protected phosphoamino acid monomers. This method allows you to decide late in the synthesis which Ser/Thr/Tyr residue to phosphorylate, offering greater flexibility.
-
Reduced Risk of Side Reactions During Chain Assembly: Protected phosphoamino acids, particularly phosphoserine derivatives, are susceptible to base-catalyzed β-elimination during repeated Fmoc deprotection steps with piperidine[1]. By introducing the phosphate group after chain elongation, you minimize the exposure of the sensitive modification to basic conditions.
-
Improved Solubility of Precursors: Long peptide sequences containing multiple phosphorylated residues can sometimes be difficult to synthesize due to poor solubility and aggregation. Synthesizing the non-phosphorylated backbone first can sometimes mitigate these issues.
-
-
Disadvantages to Consider:
-
Additional On-Resin Steps: This method requires two additional, highly optimized steps post-synthesis of the peptide backbone: the phosphitylation (coupling) and the oxidation. Failure in either step can compromise the entire synthesis.
-
Optimization Required: Unlike the well-established protocols for standard amino acid couplings, on-resin phosphitylation requires careful optimization of coupling times, activators, and reagent concentrations to ensure high efficiency.
-
Q2: What is the mechanism of coupling with this compound?
A2: The coupling process is analogous to the well-established mechanism in oligonucleotide synthesis[][3][4]. It involves two main steps:
-
Activation: The phosphoramidite itself is relatively stable and unreactive. An activator, typically a weak acid like 1H-tetrazole or its derivatives, protonates the nitrogen atom of the phosphoramidite.
-
Nucleophilic Attack: This protonation turns the diisopropylamino group into a good leaving group. The activator's conjugate base (e.g., tetrazolide) can then act as a nucleophilic catalyst, displacing the amine to form a highly reactive phosphite-tetrazolide intermediate. The free hydroxyl group of the serine, threonine, or tyrosine residue on the resin-bound peptide then attacks the electrophilic phosphorus center, displacing the tetrazolide and forming the desired phosphite triester linkage[][3].
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Phosphoramidite [label="Phosphoramidite\n(Stable)"]; Activator [label="Activator (e.g., Tetrazole)"]; PeptideOH [label="Peptide-Resin-OH"]; ActivatedIntermediate [label="Reactive Intermediate\n(Phosphite-Tetrazolide)", fillcolor="#FBBC05", fontcolor="#202124"]; PhosphiteTriester [label="Phosphite Triester\n(Unstable)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Phosphoramidite -> ActivatedIntermediate [label="Activation"]; Activator -> ActivatedIntermediate; ActivatedIntermediate -> PhosphiteTriester [label="Nucleophilic Attack"]; PeptideOH -> PhosphiteTriester; } caption { label = "Mechanism of Phosphoramidite Activation and Coupling."; fontsize = 10; } enddot
Q3: Which activator should I use for the coupling reaction?
A3: The choice of activator is critical for balancing reaction speed and minimizing side reactions.
-
1H-Tetrazole: The historical standard. It works by acting as both a proton donor and a nucleophilic catalyst[3][4]. However, its solubility in acetonitrile is limited (around 0.5 M), and it can be less effective for sterically hindered couplings.
-
5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT): These are more acidic than 1H-tetrazole and often lead to faster coupling kinetics[5]. They are a good choice for RNA synthesis where steric hindrance is a major factor and can be beneficial for peptide phosphorylation as well.
-
4,5-Dicyanoimidazole (DCI): An excellent alternative that is less acidic than tetrazole but a more potent nucleophilic activator[6]. Its lower acidity reduces the risk of premature detritylation of any acid-labile protecting groups on the peptide[3]. DCI is also highly soluble in acetonitrile, allowing for more flexible concentration ranges. For most applications involving on-resin peptide phosphorylation, DCI is a highly recommended starting point due to its favorable balance of reactivity and mildness[3][6].
Troubleshooting Guide
This section addresses specific issues you may encounter when using this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) & Explanation |
| Low Phosphorylation Efficiency (Confirmed by MS analysis showing a large unphosphorylated peptide peak) | 1. Insufficient Coupling Time: The reaction did not go to completion. Steric hindrance around the hydroxyl group can slow down the reaction[7].2. Ineffective Activation: The activator concentration may be too low, or the activator may have degraded.3. Moisture Contamination: Water in the solvent (acetonitrile) or reagents will readily react with the activated phosphoramidite, quenching it before it can couple to the peptide. | 1. Optimize Coupling Time: Double the coupling time (e.g., from 30 min to 60 min) as a first step. For sequences known to be difficult or sterically hindered, an overnight coupling may be beneficial.2. Verify Activator: Use a fresh bottle of activator solution. Consider switching to a more potent activator like DCI or ETT if using 1H-tetrazole[5][6]. Ensure the molar excess of the activator is sufficient (typically at least 20-30 equivalents relative to the resin loading).3. Ensure Anhydrous Conditions: Use anhydrous grade acetonitrile (<10 ppm water). Ensure the phosphoramidite reagent and activator solutions are stored under an inert atmosphere (Argon or Nitrogen) and are freshly prepared if possible. |
| Significant β-Elimination Side Product (Observed as a -98 Da peak in MS for pSer/pThr, corresponding to dehydroalanine/dehydroaminobutyric acid) | 1. Base-Mediated Elimination: Although this strategy avoids repeated piperidine exposure, residual base from previous SPPS steps or the use of basic activators/additives can promote this side reaction, especially with phosphoserine. The phosphite triester is still susceptible. | 1. Acidic Wash: Perform an extra wash with a mild acid (e.g., 1% TFA in DCM) followed by extensive DMF washes before the phosphorylation step to ensure all residual piperidine is removed.2. Activator Choice: Use a non-basic activator system. DCI is preferred over systems that might include basic additives[6]. |
| Modification of Other Residues (e.g., Tryptophan, Methionine) | 1. Oxidation Step Issues: The iodine-based oxidation step can lead to the oxidation of sensitive residues like Met (to sulfoxide) or Trp. | 1. Use Scavengers: If Met or Trp are present, consider adding a scavenger like N,N-diisopropylethylamine (DIPEA) to the oxidation solution to mitigate side reactions. Alternatively, a milder oxidant could be explored, though iodine is standard.2. Optimize Oxidation Time: Use the minimum oxidation time necessary for complete conversion of the phosphite to the phosphate (typically 2-5 minutes). |
| Complete Failure of Reaction (Only starting material observed) | 1. Degraded Phosphoramidite: The phosphoramidite reagent has hydrolyzed due to exposure to moisture or air.2. Incorrect Reagent Delivery: A blockage or error in the synthesizer prevented the delivery of the phosphoramidite or activator. | 1. Use Fresh Reagent: Discard the old phosphoramidite solution and prepare a fresh one from solid reagent under an inert atmosphere.2. Check Instrumentation: For automated synthesis, perform a manual check to ensure all reagent lines are clear and delivering correctly. For manual synthesis, double-check that all reagents were added in the correct order. |
Experimental Protocols
These protocols provide a validated starting point for your experiments. Optimization, particularly of the coupling time, is highly recommended for each specific peptide sequence.
Protocol 1: On-Resin Phosphitylation (Coupling)
This protocol describes the formation of the phosphite triester on the hydroxyl group of a resin-bound Ser, Thr, or Tyr residue.
-
Resin Preparation:
-
Ensure the peptide has been fully assembled on the solid support using standard Fmoc-SPPS. The final Fmoc group should be removed.
-
The Ser, Thr, or Tyr residue to be phosphorylated must have its side-chain hydroxyl group unprotected.
-
Wash the peptidyl-resin extensively with DMF (5 x 1 min) to remove residual piperidine.
-
Perform a final wash series with anhydrous acetonitrile (ACN) (3 x 1 min) to exchange the solvent.
-
-
Reagent Preparation (Perform under inert atmosphere):
-
Phosphoramidite Solution: Prepare a 0.2 M solution of this compound in anhydrous ACN.
-
Activator Solution: Prepare a 0.45 M solution of 4,5-Dicyanoimidazole (DCI) in anhydrous ACN.
-
-
Coupling Reaction:
-
To the washed resin, add the Activator Solution (e.g., 5 equivalents based on resin loading) and agitate for 1 minute to prime the resin.
-
Add the Phosphoramidite Solution (e.g., 5 equivalents based on resin loading).
-
Agitate the reaction vessel at room temperature. Start with a coupling time of 60 minutes.
-
After the coupling is complete, drain the vessel and wash the resin thoroughly with anhydrous ACN (5 x 1 min) to remove excess reagents.
-
Protocol 2: Oxidation
This protocol converts the unstable phosphite triester into a stable phosphate triester.
-
Reagent Preparation:
-
Oxidizer Solution: Prepare a solution of 0.05 M Iodine in a mixture of THF/Pyridine/Water (70:20:10 v/v/v). This solution should be stored in a dark bottle.
-
-
Oxidation Reaction:
-
Add the Oxidizer Solution to the resin. A dark brown/red color should immediately appear.
-
Agitate the reaction vessel for 5 minutes at room temperature.
-
Drain the vessel. The resin should return to a pale yellow or white color.
-
Wash the resin thoroughly with ACN (3 x 1 min), followed by DMF (3 x 1 min), and finally DCM (3 x 1 min).
-
The resin is now ready for final cleavage and deprotection.
-
dot graph "Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Fmoc-Deprotected Peptide-Resin\n(with free -OH group)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash_ACN [label="Wash with\nAnhydrous ACN"]; Coupling [label="Step 1: Coupling\n(Phosphoramidite + Activator)\nTime: 60-120 min", fillcolor="#FBBC05", fontcolor="#202124"]; Wash_ACN2 [label="Wash with\nAnhydrous ACN"]; Oxidation [label="Step 2: Oxidation\n(Iodine Solution)\nTime: 5 min", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash_Final [label="Final Washes\n(ACN, DMF, DCM)"]; Cleavage [label="Cleavage & Deprotection\n(TFA Cocktail)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Wash_ACN; Wash_ACN -> Coupling; Coupling -> Wash_ACN2; Wash_ACN2 -> Oxidation; Oxidation -> Wash_Final; Wash_Final -> Cleavage; } caption { label = "On-Resin Phosphorylation Workflow."; fontsize = 10; } enddot
Optimizing Coupling Times: A Data-Driven Approach
The optimal coupling time is the single most critical parameter to determine empirically. It is influenced by the steric environment of the target hydroxyl group and the overall properties of the peptide-resin matrix.
| Target Residue | Steric Hindrance | Sequence Context | Recommended Starting Time | Optimization Strategy |
| Serine | Low | Generally accessible. | 60 minutes | Perform a time-course study (30, 60, 120 min). Analyze a small amount of cleaved peptide by MS to determine the point of maximum conversion. |
| Threonine | Medium | The β-methyl group increases steric bulk compared to serine. | 90 minutes | Threonine often requires longer coupling times. A 90-120 minute window is a good starting point for optimization. |
| Tyrosine | High | The bulky aromatic ring presents significant steric hindrance. | 120 minutes | Tyrosine phosphorylation is the most challenging. Longer coupling times, potentially overnight, may be required for high efficiency. Consider a double coupling if initial results are poor. |
| Any Residue | Aggregated Peptide | If the peptide is known to aggregate on the resin, reagent diffusion will be limited. | Double the standard time | If aggregation is suspected, switch to a more chaotropic solvent like NMP, or use microwave-assisted synthesis to enhance reaction kinetics[8]. |
References
- Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862.
-
Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]
-
Glen Research. (1997). DCI - A Logical Alternative Activator. Glen Report, 10(1). [Link]
- Sharma, A., et al. (2023). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society.
- Wreesmann, C. T. J., Fidder, A., Veeneman, G. H., van der Marel, G. A., & van Boom, J. H. (1985). The reaction of Tetrazole with Phosphoramidites as a Model for the Nucleotide Coupling Step. Nucleosides and Nucleotides, 4(6), 763-766.
- Oda, Y., Nagasu, T., & Chait, B. T. (2001). Enrichment of S-methylated cysteine-containing peptides from complex protein digests.
- Sinha, N. D., Biernat, J., & Köster, H. (1983). β-Cyanoethyl N,N-dialkylamino/N-morpholino phosphoramidites, new phosphitylating agents facilitating solid-phase synthesis of oligonucleotides. Tetrahedron Letters, 24(52), 5843-5846.
- Atherton, E., & Sheppard, R. C. (1985). Solid-phase peptide synthesis: a practical approach. IRL Press.
- de Graaf, A. J., et al. (2009).
- BenchChem. (2025). Troubleshooting common issues in phosphorothious acid synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. BenchChem Technical Support.
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Aldrich ChemFiles, 5(3).
- Flegel, M., & Sheppard, R. C. (1991). Influence of solid support, solvent and coupling reagent on the head-to-tail cyclization of resin-bound peptides.
- AAPPTec. (2021). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec Technical Library.
- Biotage. Solid Phase Oligonucleotide Synthesis.
- Camarero, J. A., et al. (2007). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. Journal of Peptide Science, 13(5), 333-338.
- Aharoni, A., et al. (2018). A targeted approach for the synthesis of multi-phosphorylated peptides. Chemical Science, 9(1), 183-189.
- Zadok, O., et al. (2018). On-resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor.
- Zhang, L., & Meggers, E. (2007). Improved phosphoramidite building blocks for the synthesis of the simplified nucleic acid GNA. Helvetica Chimica Acta, 90(7), 1339-1345.
- AAPPTec. Peptide Synthesis Resins. AAPPTec Technical Library.
- Kates, S. A., et al. (1993). Influence of solid support, solvent and coupling reagent on the head-to-tail cyclization of resin-bound peptides. Peptide Research, 6(3), 143-149.
- Twist Bioscience. (2022). Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience Blog.
- Koch, T., et al. (2013). SPPS Resins Impact the PNA-Syntheses' Improvement. International Journal of Medical Sciences, 10(3), 257-267.
- Galanis, A. S., Albericio, F., & Grotli, M. (2012). Chronology of base introduction in SPPS. Organic & Biomolecular Chemistry, 10(30), 5757-5766.
- Pennington, M. W. (1994). Solid-Phase Synthesis of Phosphorylated Tyr-Peptides by “Phosphite Triester” Phosphorylation. In Peptide Synthesis Protocols (pp. 165-172). Humana Press.
- Gryaznov, S. M., & Letsinger, R. L. (1993). A new approach to oligonucleotide N3'-->P5' phosphoramidate building blocks. Nucleic Acids Research, 21(6), 1403-1408.
- Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 137(23), 7434-7442.
- Reimer, M. A., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development, 26(7), 2058-2065.
- Glen Research. Chemical Phosphorylation Phosphoramidites and Supports. Glen Research.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Swaney, D. L., et al. (2010). Importance of Manual Validation for the Identification of Phosphopeptides Using a Linear Ion Trap Mass Spectrometer. Journal of Proteome Research, 9(3), 1338-1346.
- Li, Y., et al. (2024). In-Depth Endogenous Phosphopeptidomics of Serum with Zirconium(IV)-Grafted Mesoporous Silica Enrichment. Analytical Chemistry.
Sources
- 1. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. glenresearch.com [glenresearch.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Racemization During Phosphopeptide Synthesis
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of solid-phase phosphopeptide synthesis (SPPS). Our goal is to provide you with in-depth, field-proven insights to help you minimize racemization, a critical challenge that can compromise the purity, structure, and biological activity of your final peptide.[1][2][3]
The incorporation of phosphoamino acids, particularly phosphoserine (pSer) and phosphothreonine (pThr), significantly increases the risk of epimerization at the α-carbon during the coupling step. This guide offers detailed troubleshooting solutions, answers to frequently asked questions, and optimized protocols to ensure the stereochemical integrity of your synthetic phosphopeptides.
Troubleshooting Guide
This section addresses the most common problem encountered: the detection of significant diastereomeric impurities after synthesis.
Problem: My final phosphopeptide analysis (HPLC/LC-MS) shows a significant peak corresponding to a D-isomer or diastereomer.
This indicates that racemization has occurred at one or more chiral centers during synthesis. The most likely step for this to happen is during the activation and coupling of an Fmoc-protected amino acid.[4][5][6] Below are the most probable causes and their corresponding solutions.
Potential Cause 1: Suboptimal Coupling Reagent and/or Additive
The choice of coupling reagent directly influences the reactivity of the activated amino acid intermediate. Highly reactive intermediates, if not rapidly consumed, are more susceptible to racemization.
-
Expert Analysis: Carbodiimide-mediated couplings (e.g., using DIC or DCC) form a highly reactive O-acylisourea intermediate. Without a racemization-suppressing additive, this intermediate readily cyclizes to form an oxazolone, which is the primary pathway for racemization.[1][7] Older onium salts like HBTU are formulated with HOBt, which is effective but has been surpassed by newer additives.[8]
-
Solution:
-
Adopt an OxymaPure/DIC-based strategy. Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a superior additive to 1-hydroxybenzotriazole (HOBt).[9][10] Due to its pronounced acidity (pKa 4.60), it effectively neutralizes the reaction environment and rapidly converts the O-acylisourea to a more stable active ester that is less prone to racemization.[11][12] Experimental data consistently show that OxymaPure provides higher yields with less epimerization compared to HOBt.[9][11]
-
Consider using advanced onium salts. If using an onium salt, choose one formulated with a superior additive or known for low racemization. COMU is recognized for its superior racemization suppression compared to HOBt-based reagents like HBTU.[13]
-
Potential Cause 2: Inappropriate Base Selection and Concentration
The base used during the coupling step is critical. Its primary role is to neutralize the protonated N-terminus of the peptide-resin. However, excess or overly strong bases can abstract the α-proton from the activated amino acid, initiating the racemization process.[1]
-
Expert Analysis: N,N-Diisopropylethylamine (DIPEA) is a strong, non-nucleophilic base commonly used in SPPS. However, its strength can significantly promote racemization, especially with sensitive residues like phosphoamino acids.[11]
-
Solution:
-
Replace DIPEA with a weaker, sterically hindered base. 2,4,6-Collidine is an excellent choice that has been shown to substantially reduce racemization compared to DIPEA and even N-methylmorpholine (NMM).[13][14][15] Its steric bulk hinders its ability to abstract the α-proton while still effectively deprotonating the terminal amine.
-
Use the minimum necessary amount of base. Avoid using a large excess of base. Typically, 1-2 equivalents relative to the amino acid are sufficient.
-
Potential Cause 3: Prolonged Activation Time or Elevated Temperature
The longer an amino acid remains in its activated state before coupling, the greater the opportunity for racemization to occur.[1] This risk is amplified by heat.
-
Expert Analysis: Pre-activation involves mixing the amino acid, coupling reagent, and base in a separate vessel before adding the mixture to the resin. While convenient, this "pre-activation time" allows the concentration of the racemization-prone activated species to build. Microwave synthesis accelerates reactions but can also dramatically increase racemization if the temperature is not carefully controlled.[15]
-
Solution:
-
Minimize pre-activation time. Add the coupling reagents to the resin immediately after dissolving them. The best practice is to add the amino acid/additive solution to the resin first, followed by the activator (e.g., DIC).
-
Control the reaction temperature. For highly sensitive phosphopeptide couplings, perform the reaction at room temperature or consider cooling to 0°C.[1] If using a microwave peptide synthesizer, reduce the coupling temperature for phosphoamino acids to 50°C or lower.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of racemization during peptide synthesis?
A1: The predominant mechanism for racemization during the coupling step is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] The process occurs as follows:
-
Activation: The coupling reagent activates the C-terminal carboxyl group of the N-protected amino acid.
-
Cyclization: The activated carboxyl group can be attacked by the carbonyl oxygen of the protecting group (e.g., Fmoc), leading to the formation of a planar, five-membered oxazolone ring.
-
Proton Abstraction: The proton on the α-carbon of this oxazolone intermediate is highly acidic. A base present in the reaction mixture can easily abstract this proton, creating a planar, achiral enolate intermediate.
-
Reprotonation: The enolate can be reprotonated from either face of the planar ring. When it subsequently reacts with the N-terminal amine of the peptide chain, it results in a mixture of both L- and D-enantiomers.[1][6]
Q2: Why are Fmoc-pSer(tBu)₂-OH and Fmoc-pThr(tBu)₂-OH more prone to racemization than Fmoc-pTyr(PO₃H₂)-OH?
A2: This difference is due to the proximity of the electron-withdrawing phosphate group to the chiral α-carbon. In phosphoserine and phosphothreonine, the phosphate group is attached at the β-carbon, just one atom away from the α-carbon. The strong inductive effect of the phosphate group pulls electron density away from the α-carbon, making the α-proton more acidic and therefore easier to abstract by a base.[16] This facilitates the formation of the oxazolone intermediate, which is the gateway to racemization. For phosphotyrosine, the phosphate group is attached to the aromatic ring, which is several bonds away from the α-carbon. Its electronic influence on the acidity of the α-proton is negligible, so pTyr behaves much like other standard amino acids in terms of racemization risk. Furthermore, phosphoserine is also susceptible to a competing side reaction of β-elimination, particularly during the base-mediated Fmoc deprotection step.[17]
Q3: How do I choose the best coupling reagent and base to minimize racemization?
A3: The optimal choice involves selecting a combination that provides efficient coupling while creating the least favorable conditions for oxazolone formation. The data strongly supports using a modern carbodiimide/additive approach.
| Reagent/Base Combination | Relative Racemization Risk | Key Considerations & Rationale |
| DIC / OxymaPure / Collidine | Very Low | (Recommended) OxymaPure is a highly effective, non-explosive additive that suppresses racemization better than HOBt.[9][11] Collidine is a sterically hindered, weak base that minimizes α-proton abstraction.[13][15] This is the gold-standard combination for sensitive couplings. |
| COMU / Collidine | Low | COMU is a third-generation uronium salt that shows excellent coupling efficiency and superior racemization suppression compared to HOBt-based reagents.[13] |
| DIC / HOBt / NMM | Moderate | A classic combination. HOBt is effective at suppressing racemization but is less efficient than OxymaPure and has safety concerns (explosive potential when anhydrous).[8][9] NMM is a better choice than DIPEA but less effective than collidine. |
| HBTU / DIPEA | High | This was once a very common combination but is now known to pose a high risk for racemization. HBTU is HOBt-based, and the strong base DIPEA readily promotes α-proton abstraction.[11] This combination should be avoided for incorporating phosphoamino acids. |
Q4: How can I analytically detect and quantify racemization in my synthetic phosphopeptide?
A4: Detecting racemization involves separating the desired peptide from its diastereomer.
-
Initial Screening (RP-HPLC): Often, the D-isomer (diastereomer) of a peptide will have slightly different retention characteristics on a standard reversed-phase HPLC column and may appear as a shoulder or a closely eluting peak next to the main product peak.[18][19]
-
Definitive Quantification (Chiral Amino Acid Analysis): For accurate quantification, a more rigorous method is required. This involves hydrolyzing the purified peptide back into its constituent amino acids and then analyzing the hydrolysate using a chiral HPLC column or by GC-MS after derivatization.[20][21][22] A modern approach uses chiral HPLC coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and accuracy. To account for any racemization that might occur during the hydrolysis step itself, the hydrolysis is performed in deuterated acid (e.g., DCl in D₂O).[20] This allows for the differentiation and correction of artifactual racemization from that which occurred during synthesis.
Recommended Protocols & Workflows
Protocol 1: Low-Racemization Coupling of Fmoc-Phosphoamino Acids
This protocol utilizes the DIC/OxymaPure system and is designed for manual or automated solid-phase synthesis.
-
Resin Preparation: Following N-terminal Fmoc deprotection (using 20% piperidine in DMF) and thorough washing with DMF, swell the peptide-resin in DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-phosphoamino acid (3-5 equivalents) and OxymaPure (3-5 equivalents) in a minimal amount of DMF.
-
Coupling: Immediately add the activation solution to the reaction vessel containing the resin.
-
Initiation: Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature. Coupling times with OxymaPure are often fast, typically ranging from 30 to 60 minutes.[9] Monitor the reaction using a qualitative test (e.g., Kaiser test).
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Troubleshooting Workflow Diagram
Use this decision tree if you consistently observe diastereomeric impurities in your phosphopeptides.
References
-
Introduction to Peptide Synthesis. (n.d.). National Institutes of Health (NIH). [Link]
-
Oxyma-based phosphates for racemization-free peptide segment couplings. (2015). PubMed, National Institutes of Health. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). ResearchGate. [Link]
-
Oxyma-based phosphates for racemization-free peptide segment couplings. (2015). National Institutes of Health (NIH). [Link]
-
Reversed-phase high-performance liquid chromatographic separation of synthetic phosphopeptide isomers. (1995). PubMed, National Institutes of Health. [Link]
-
Green chemistry – OxymaPure®. (n.d.). cffarming.es. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health (NIH). [Link]
-
Racemization during SPPS coupling step. (2022). ResearchGate. [Link]
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2008). PubMed, National Institutes of Health. [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2018). National Institutes of Health (NIH). [Link]
-
Oxyma-based phosphates for racemization-free peptide segment couplings. (2016). ResearchGate. [Link]
-
Optimizing Peptide Purity: The Advantage of Low Racemization Coupling Agents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. (2017). National Institutes of Health (NIH). [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. [Link]
-
Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study. (2020). MDPI. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PubMed, National Institutes of Health. [Link]
-
Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023). PubMed, National Institutes of Health. [Link]
-
Racemization in peptide synthesis. (2018). ResearchGate. [Link]
-
Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. (2016). ResearchGate. [Link]
-
Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. (1992). PubMed, National Institutes of Health. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Peptide Racemization. (2023). ResearchGate. [Link]
-
HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. advancedchemtech.com [advancedchemtech.com]
- 12. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mesalabs.com [mesalabs.com]
- 14. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Reversed-phase high-performance liquid chromatographic separation of synthetic phosphopeptide isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Troubleshooting Incomplete Phosphorylation Reactions with Phosphoramidates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing phosphoramidate chemistry for phosphorylation and encountering challenges with incomplete reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying rationale to empower you to diagnose and resolve issues effectively. This resource is structured in a question-and-answer format to directly address the specific problems you may be facing in your laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reagent Quality, Stability, and Handling
Question 1: My phosphorylation reaction is showing low to no product formation. I suspect my phosphoramidate reagent is the issue. How can I assess its quality and what are the best practices for handling?
Answer: This is a very common and critical issue. The success of your phosphorylation reaction is fundamentally dependent on the integrity of your phosphoramidate reagent. Phosphoramidites are notoriously sensitive to moisture and oxidation.[1][2][]
Causality and Field-Proven Insights:
Even trace amounts of water can hydrolyze the phosphoramidite, rendering it inactive for the coupling reaction.[][] Oxidation of the P(III) center to a P(V) species is another common degradation pathway that prevents the desired reaction.[1] From experience, issues often arise from seemingly minor deviations in handling protocols.
Troubleshooting Protocol: Assessing Reagent Quality
-
Visual Inspection: While not definitive, any clumping or discoloration of the powdered reagent is a red flag.
-
³¹P NMR Spectroscopy: This is the gold standard for assessing phosphoramidate purity. A fresh, high-quality reagent should show a sharp, characteristic peak for the P(III) species. The presence of significant peaks corresponding to P(V) oxides or other impurities indicates degradation.[5]
-
LC-MS Analysis: Liquid chromatography-mass spectrometry can be used to identify the parent phosphoramidate and any degradation products.[1][5] This is particularly useful for confirming the molecular weight and identifying hydrolysis or oxidation products.
Best Practices for Handling and Storage:
| Practice | Rationale |
| Storage | Store phosphoramidates under an inert atmosphere (argon or nitrogen) at -20°C.[1][2] |
| Aliquoting | Upon receipt, aliquot the reagent into smaller, single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. |
| Weighing | Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold powder. |
| Solvent | Always use anhydrous solvents, such as acetonitrile, for dissolving phosphoramidates.[1][] Traces of water in the solvent are a frequent cause of reaction failure.[][] |
Question 2: I've confirmed my phosphoramidate reagent is of high quality, but my reactions are still inefficient. Could my other reagents be the problem?
Answer: Absolutely. The entire chemical ecosystem of your reaction must be optimized. Activators, bases, and the substrate itself can all contribute to incomplete reactions.
Causality and Field-Proven Insights:
The activator is crucial for generating the reactive intermediate necessary for bond formation.[] Incomplete activation leads to unreacted phosphoramidate and the formation of byproducts.[] The choice and quality of the base are also critical for efficient proton scavenging and preventing unwanted side reactions.
Troubleshooting Workflow: Systematic Reagent Evaluation
Below is a DOT script for a Graphviz diagram illustrating a systematic approach to troubleshooting reagent issues.
Caption: Troubleshooting workflow for reagent-related issues.
Key Considerations for Other Reagents:
-
Activators (e.g., Tetrazoles): These are also moisture-sensitive. Ensure they are stored in a desiccator and handled under anhydrous conditions. An ineffective activator will lead to incomplete phosphoramidate activation.[]
-
Bases (e.g., N,N-Diisopropylethylamine - DIPEA): Use a high-purity, freshly distilled base. Amine bases can absorb water and carbon dioxide from the air, which can interfere with the reaction.
-
Substrate Purity: Impurities in your substrate (the molecule to be phosphorylated) can compete for the phosphoramidate or inhibit the reaction. Ensure your substrate is pure and that any protecting groups are fully intact.
Section 2: Reaction Conditions and Optimization
Question 3: My yields are inconsistent. How do pH, temperature, and reaction time affect phosphoramidate reactions, and how can I optimize them?
Answer: Phosphoramidate reactions are highly sensitive to environmental parameters. Fine-tuning these conditions is often the key to achieving consistent and high yields.
Causality and Field-Proven Insights:
The stability of the P-N bond in phosphoramidates is pH-dependent.[6] They are generally more stable at neutral to higher pH and are labile under acidic conditions.[6] Temperature and reaction time are interdependent; higher temperatures can accelerate the reaction but may also promote degradation if the reaction time is too long.[7]
Parameter Optimization Table:
| Parameter | General Guideline | Rationale & Key Considerations |
| pH | Maintain slightly basic to neutral pH. | Acidic conditions can lead to the hydrolysis of the phosphoramidate P-N bond.[6] The optimal pH can be substrate-dependent and may require empirical testing.[7] |
| Temperature | Start at room temperature; gently heat if necessary. | Elevated temperatures can increase reaction rates but also accelerate the degradation of sensitive reagents.[7][8] Monitor for byproduct formation at higher temperatures. |
| Reaction Time | Monitor by TLC or LC-MS. | Incomplete reactions may simply require longer incubation. However, prolonged reaction times can also lead to side reactions. Time-course experiments are recommended. |
| Concentration | Use appropriate concentrations of reactants. | Very dilute conditions may slow down the reaction rate, while overly concentrated solutions can lead to solubility issues and side reactions. |
Experimental Protocol: Reaction Optimization Matrix
To systematically optimize your reaction, consider setting up a small-scale reaction matrix. For example, you could test:
-
pH Gradient: Prepare reactions at pH 7.5, 8.0, and 8.5.
-
Temperature Gradient: Run parallel reactions at room temperature, 37°C, and 50°C.
-
Time Course: At the optimal pH and temperature, take aliquots at 1, 2, 4, and 8 hours to determine the point of maximum product formation.
Analyze all samples by a suitable method like HPLC or LC-MS to quantify product formation and identify any byproducts.[5]
Question 4: I'm working with a sterically hindered substrate, and my phosphorylation yields are very low. What strategies can I employ to overcome this?
Answer: Steric hindrance is a common challenge where the bulky nature of the substrate or the phosphoramidate reagent physically impedes the reaction.[6][9][10]
Causality and Field-Proven Insights:
The phosphorylation reaction, often proceeding through an SN2-like mechanism, is highly sensitive to the steric environment around the reaction center.[9] Bulky protecting groups on the phosphoramidate or large substituents near the target hydroxyl or amine group on the substrate can significantly slow down or even prevent the reaction.[][6]
Strategies to Overcome Steric Hindrance:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.[9] Proceed with caution to avoid degradation.
-
Prolong Reaction Time: Sterically hindered reactions are often slow. Extended reaction times may be necessary to achieve acceptable yields.
-
Use a Less Hindered Phosphoramidate: If possible, choose a phosphoramidating agent with smaller protecting groups.
-
Employ a More Powerful Activator: Some activators are more effective at promoting the reaction with hindered substrates. Consult the literature for activators suited for challenging couplings.
-
Change the Solvent: Switching to a more polar aprotic solvent like DMF or DMSO can sometimes enhance the reactivity of the nucleophile.[9]
Below is a DOT script for a Graphviz diagram illustrating the concept of steric hindrance.
Caption: Steric hindrance blocking nucleophilic attack.
Section 3: Analytical and Post-Reaction Issues
Question 5: My reaction seems to be working, but I'm having trouble purifying the product and confirming its identity. What are the best analytical and purification techniques?
Answer: Proper analysis and purification are just as critical as the reaction itself. Phosphoramidate products can be labile, and choosing the right methods is key.
Causality and Field-Proven Insights:
The P-N bond can be sensitive to purification conditions, particularly acidic or strongly basic environments.[6] Co-elution of the product with unreacted starting materials or byproducts is a common issue in chromatography.
Recommended Analytical and Purification Workflow:
-
Reaction Monitoring:
-
TLC (Thin-Layer Chromatography): A quick and easy way to get a qualitative sense of reaction progress. Use an appropriate stain (e.g., potassium permanganate) if your compounds are not UV-active.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The preferred method for monitoring the reaction. It provides information on the disappearance of starting materials and the appearance of the product, along with mass confirmation.[1][5]
-
³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance): Invaluable for tracking the conversion of the P(III) phosphoramidate starting material to the P(V) phosphorylated product.[5]
-
-
Work-up and Purification:
-
Aqueous Work-up: Be mindful of the pH. Use mild buffers to wash the reaction mixture and avoid prolonged contact with aqueous layers.
-
Column Chromatography: Silica gel chromatography is the most common purification method.
-
Solvent System: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.
-
Deactivation: For sensitive compounds, it can be beneficial to pre-treat the silica gel with a small amount of a neutral or basic agent (like triethylamine) to neutralize acidic sites on the silica that could cause degradation.
-
-
-
Product Characterization:
-
¹H, ¹³C, and ³¹P NMR: To confirm the structure of the final product.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
References
-
A Ribonucleotide ↔ Phosphoramidate Reaction Network Optimized by Computer-Aided Design | Journal of the American Chemical Society. (2022, August 11). Retrieved January 17, 2026, from [Link]
-
Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. (n.d.). Retrieved January 17, 2026, from [Link]
-
The Power of Biocatalysts for Highly Selective and Efficient Phosphorylation Reactions. (2022, November 16). Retrieved January 17, 2026, from [Link]
-
Proposed mechanism for the synthesis of phosphoramidates via the... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Hydrolytic Reactions of Nucleoside Phosphoramidates: Kinetics and Mechanisms | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC - NIH. (2020, August 13). Retrieved January 17, 2026, from [Link]
-
Phosphoramidite Chemistry for DNA Synthesis - Twist Bioscience. (n.d.). Retrieved January 17, 2026, from [Link]
-
Sterically‐Controlled Self‐Immolation in Phosphoramidate Linkers Triggered by Light | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Stereospecific chemical and enzymatic stability of phosphoramidate triester prodrugs of d4T in vitro - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Conjugation of chemical handles and functional moieties to DNA during solid phase synthesis with sulfonyl azides - PMC - PubMed Central. (2022, July 8). Retrieved January 17, 2026, from [Link]
-
Phosphorylation - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
DNA-Catalyzed Reactivity of a Phosphoramidate Functional Group and Formation of an Unusual Pyrophosphoramidate Linkage - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - MDPI. (2020, August 13). Retrieved January 17, 2026, from [Link]
-
Strategies for the synthesis of phosphoramidates Previously reported... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Second-Generation Tunable pH-Sensitive Phosphoramidate-Based Linkers for Controlled Release - PubMed. (2016, September 21). Retrieved January 17, 2026, from [Link]
-
Side Reactions and Sequence-Specific Challenges in Phosphoramidite Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
On-demand synthesis of phosphoramidites - PMC - NIH. (2021, May 12). Retrieved January 17, 2026, from [Link]
-
Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines | Journal of the American Chemical Society. (2026, January 13). Retrieved January 17, 2026, from [Link]
-
Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Phosphorylation and Dephosphorylation - YouTube. (2021, July 5). Retrieved January 17, 2026, from [Link]
-
a) Stability of phosphoramidates in pH 7.5 and pH 5.5 buffers at 37 °C... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Nature Chose Phosphates and Chemists Should Too: How Emerging P(V) Methods Can Augment Existing Strategies - PMC - PubMed Central. (2021, September 10). Retrieved January 17, 2026, from [Link]
-
Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Effect of pH on the concentration of the species present in an aqueous... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of [(32)P]phosphoramidate for use as a low molecular weight phosphodonor reagent - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Recent Updates on Protein N-Phosphoramidate Hydrolases - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Optimized protocol to make phospho-specific antibodies that work - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. (2013, November 25). Retrieved January 17, 2026, from [Link]
Sources
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- 6. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. blog.entegris.com [blog.entegris.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Techniques for Monitoring Phosphoramidate Reactions
Introduction: The Critical Role of In-Process Monitoring for Phosphoramidate Reactions
In the synthesis of oligonucleotide therapeutics and other complex molecules, the formation of the phosphoramidate linkage is a pivotal step. The efficiency and fidelity of this reaction directly impact the yield, purity, and ultimately, the efficacy of the final product.[1][2] Given the sensitivity of phosphoramidites to hydrolysis and oxidation, rigorous in-process monitoring is not just a quality control measure; it is a fundamental necessity for successful synthesis.[3][4][5] This guide provides a comprehensive troubleshooting resource for the two most powerful and commonly employed analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and 31-Phosphorus Nuclear Magnetic Resonance (31P NMR) spectroscopy.
This technical support center is designed for researchers, scientists, and drug development professionals. It aims to provide not just procedural guidance, but also the underlying scientific rationale to empower you to diagnose and resolve common experimental challenges.
Part 1: High-Performance Liquid Chromatography (HPLC) for Phosphoramidate Reaction Monitoring
Ion-pair reversed-phase (IP-RP) HPLC is the workhorse for analyzing phosphoramidate reactions, offering high-resolution separation of starting materials, intermediates, the desired product, and various impurities.[6][7]
Frequently Asked Questions (FAQs) - HPLC
Q1: Why is ion-pair reversed-phase (IP-RP) chromatography the preferred HPLC mode for phosphoramidate and oligonucleotide analysis?
A1: Phosphoramidites and the resulting oligonucleotides are highly polar, anionic molecules due to their phosphate backbone.[1] Standard reversed-phase columns (like C18) provide insufficient retention for these compounds. IP-RP chromatography introduces an ion-pairing agent, typically a positively charged alkylamine, into the mobile phase.[6][8] This agent forms a neutral complex with the anionic phosphate groups, increasing the overall hydrophobicity of the analyte and enabling its retention and separation on the nonpolar stationary phase.[7]
Q2: What are the most common ion-pairing agents, and how do I choose the right one?
A2: The choice of ion-pairing agent and its concentration is a critical parameter in method development. Common agents include triethylammonium acetate (TEAA) and hexylammonium acetate (HAA).[6] The selection influences retention time and resolution.[1] More hydrophobic alkylamines, like hexylamine, can increase retention, which may be beneficial for separating shorter oligonucleotides.[8] For LC-MS applications, volatile ion-pairing systems like triethylamine and hexafluoroisopropanol (HFIP) are often used as they are compatible with mass spectrometry detection.[6][8]
Q3: My peaks are broad and tailing. What are the likely causes and how can I fix this?
A3: Peak broadening and tailing are common issues in HPLC and can stem from several factors in phosphoramidate analysis.
-
Secondary Interactions: Residual, unreacted silanol groups on the silica-based stationary phase can interact with the basic components of the phosphoramidate, leading to peak tailing.[9][10]
-
Solution: Operate at a lower pH to suppress the ionization of silanols.[9] Using a high-purity, end-capped column can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or the concentration of the sample.[9]
-
-
Suboptimal Temperature: Elevated temperatures (e.g., 60 °C) are often necessary to denature any secondary structures in oligonucleotides, which can otherwise cause peak broadening.
-
Solution: Use a column oven to maintain a consistent and elevated temperature.[11]
-
-
Contamination: A contaminated guard or analytical column can lead to poor peak shape.
Troubleshooting Guide: HPLC
| Problem | Potential Causes | Troubleshooting Steps & Rationale |
| No Peaks or Very Small Peaks | 1. Pump or injector malfunction.[12] 2. Detector issue (e.g., lamp off).[12] 3. Sample degradation. | 1. Check for leaks and ensure the mobile phase is flowing.[12] Purge the pump. 2. Verify detector settings and lamp status. 3. Prepare a fresh sample. Phosphoramidites are sensitive to moisture and acid.[3] |
| Drifting Retention Times | 1. Inadequate column equilibration.[13] 2. Changes in mobile phase composition.[13] 3. Temperature fluctuations.[11][13] | 1. Ensure the column is equilibrated for at least 10-15 column volumes before injection. 2. Prepare fresh mobile phase daily. Ensure accurate mixing. 3. Use a reliable column oven for consistent temperature control. |
| Ghost Peaks | 1. Late eluting compounds from a previous run.[9] 2. Contaminated mobile phase or injector. | 1. Incorporate a column wash step at the end of your gradient to elute strongly retained species.[9] 2. Use high-purity solvents and clean the injection port and loop. |
| High Backpressure | 1. Blocked frit or column.[10] 2. Precipitation of buffer salts. 3. System blockage (tubing, in-line filter).[10] | 1. Backflush the column with a compatible solvent.[10] If pressure remains high, the column may need replacement. 2. Ensure buffer is fully dissolved in the mobile phase. Flush the system with water before switching to organic solvents.[11] 3. Systematically disconnect components to isolate the source of the blockage. |
Experimental Protocol: HPLC Sample Preparation and Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 100 mM solution of triethylammonium acetate (TEAA) in HPLC-grade water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases thoroughly before use.[12]
-
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 1-5 µL) from the reaction mixture.
-
Dilute the aliquot in a vial with an appropriate solvent (e.g., a mixture of water and acetonitrile) to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reversed-phase column suitable for oligonucleotide analysis.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 60 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 5-10 µL.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is a good starting point. This will need to be optimized based on the specific phosphoramidate and expected products.[6]
-
}
HPLC Troubleshooting Decision Tree
Part 2: 31-Phosphorus Nuclear Magnetic Resonance (31P NMR) Spectroscopy
31P NMR is a highly specific and powerful technique for monitoring phosphoramidate reactions.[14][15] Its key advantages include the wide chemical shift range, which minimizes peak overlap, and the 100% natural abundance of the 31P isotope, providing excellent sensitivity.[16][17]
Frequently Asked Questions (FAQs) - 31P NMR
Q1: What are the typical chemical shifts for the species I should be monitoring in a phosphoramidate reaction?
A1: The chemical shift in 31P NMR is highly informative of the phosphorus oxidation state and its chemical environment.
-
Phosphoramidite Starting Material (P(III)): Typically resonates in the range of 140 to 155 ppm .[18][19] Due to the chiral phosphorus center, you may observe two distinct signals for the diastereomers.[18][19]
-
Oxidized Impurities (P(V)): These are common byproducts and appear in a broad downfield region, generally from -25 to 10 ppm .[18]
-
Hydrolysis Products (e.g., H-phosphonates): These P(V) species also appear in the downfield region, often around 0 to 20 ppm .[4][5]
-
Phosphite Triester Product (P(III)): The desired intermediate after coupling will also be in the P(III) region, but its chemical shift will differ from the starting phosphoramidite.
Q2: My 31P NMR spectrum shows a messy baseline and broad peaks. What's wrong?
A2: A poor quality spectrum can be due to several factors.
-
Improper Shimming: The magnetic field homogeneity needs to be optimized for the 31P nucleus.
-
Solution: Carefully shim the spectrometer before acquiring the spectrum.[20]
-
-
Sample Viscosity or Particulates: A viscous sample or the presence of solid particles can lead to peak broadening.
-
Solution: Ensure your sample is fully dissolved and free of particulates.[21] Filtration may be necessary.
-
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean.
-
Q3: Do I need to use a deuterated solvent for 31P NMR?
A3: A deuterated solvent is not strictly necessary if you are only acquiring a 31P spectrum, as there are no solvent signals to interfere.[20] This can simplify sample preparation. However, if you plan to acquire a proton spectrum on the same sample or require a deuterium lock, then a deuterated solvent is essential.
Troubleshooting Guide: 31P NMR
| Problem | Potential Causes | Troubleshooting Steps & Rationale |
| Low Signal-to-Noise Ratio | 1. Insufficient sample concentration. 2. Too few scans. 3. Incorrect pulse angle or relaxation delay. | 1. While 31P is sensitive, a reasonable concentration (5-10 mg/mL) is still recommended. 2. Increase the number of scans to improve the signal-to-noise ratio.[22] 3. Ensure the acquisition parameters are appropriate for 31P NMR. A 90° pulse angle and a sufficient repetition time are important for quantitative analysis.[22][23] |
| Inaccurate Chemical Shifts | 1. Improper referencing. | 1. Chemical shifts should be referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is defined as 0 ppm.[16][20][24] |
| Unexpected Peaks | 1. Sample degradation (oxidation, hydrolysis).[4][5] 2. Side reactions. | 1. Compare the spectrum to the known chemical shift ranges for common impurities (see FAQ A1). This is the primary diagnostic power of the technique. 2. Consult relevant literature for potential side products of your specific reaction. |
Experimental Protocol: 31P NMR Reaction Monitoring
-
Sample Preparation:
-
At desired time points, carefully take an aliquot of the reaction mixture.
-
Transfer the aliquot to a clean NMR tube.
-
Add a suitable non-deuterated or deuterated solvent to achieve the desired concentration.
-
-
Instrument Setup:
-
Data Acquisition:
-
Data Processing:
-
Apply a Fourier transform to the acquired data.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the external phosphoric acid standard at 0 ppm.
-
Integrate the peaks corresponding to the starting material, product, and any observed impurities to determine their relative concentrations.
-
}
Key Species in 31P NMR Monitoring
References
-
Waters Corporation. Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography – Columns and Chemistries. [Link]
-
Agilent Technologies. Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. 2021. [Link]
-
Fekete, S., Imiolek, M., & Lauber, M. Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography. LCGC North America, 2023. [Link]
-
Agilent Technologies. Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. [Link]
-
Leśniak, S., et al. 31P NMR and computational studies on stereochemistry of conversion of phosphoramidate diesters into the corresponding phosphotriesters. Nucleosides, Nucleotides & Nucleic Acids, 2011. [Link]
-
Waters Corporation. Platform Ion Pairing RPLC Method for Oligonucleotides Using High Throughput 20 mm Length Columns. [Link]
-
Magritek. Monitoring the Oxidation of Phosphine ligands using 31P NMR. [Link]
-
Phenomenex. Method development strategies for oligonucleotides. [Link]
-
NPTEL IIT Bombay. Week 4 : Lecture 17 : Monitoring reaction through 31P NMR Spectroscopy. YouTube, 2024. [Link]
-
Trovato, L., et al. Improved on-line benchtop 31P NMR reaction monitoring via Multi-Resonance SHARPER. Analytical Methods, 2024. [Link]
-
Leśniak, S., et al. 31P NMR and Computational Studies on Stereochemistry of Conversion of Phosphoramidate Diesters into the Corresponding Phosphotriesters. Semantic Scholar, 2011. [Link]
-
Biocompare. Tackling Problems with HPLC Purification of Oligonucleotides. 2017. [Link]
-
Magritek. Monitoring the oxidation of Phosphine ligands using 31P NMR. 2023. [Link]
-
Barron Research Group, Rice University. draft 1. [Link]
-
ResearchGate. 31 P NMR spectra of the reaction of a model phosphoramidite, 1t, with... [Link]
-
Chromatography Today. HPLC Analysis of Phosphoramidites using RP or NP conditions - Maximum Flexibility with YMC-Triart. [Link]
-
NPTEL IIT Bombay. Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube, 2024. [Link]
-
UCSB, Department of Chemistry and Biochemistry. 31P - NMR Facility. [Link]
-
Wikipedia. Phosphorus-31 nuclear magnetic resonance. [Link]
-
University of Sheffield. 31 Phosphorus NMR. [Link]
-
Reddit. HPLC of Phosphoramidites. 2025. [Link]
-
Beilstein Publishing. Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. [Link]
-
Magritek. Phosphoramidite compound identification and impurity control by Benchtop NMR. 2023. [Link]
-
Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. 2024. [Link]
-
Reddit. Low yield in Phosphoamidite synthesis. 2024. [Link]
-
National Institutes of Health. On-demand synthesis of phosphoramidites. 2021. [Link]
-
ResearchGate. Hydrolysis of a phosphoramidite to give the H-phosphonate via the... [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
National Institutes of Health. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. 2020. [Link]
-
American Chemical Society. A Ribonucleotide ↔ Phosphoramidate Reaction Network Optimized by Computer-Aided Design. 2022. [Link]
-
ResearchGate. a) Stability of phosphoramidates in pH 7.5 and pH 5.5 buffers at 37 °C... [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Amine Protection: Diethyl N-(tert-Butoxycarbonyl)phosphoramidate vs. Di-tert-butyl dicarbonate
In the intricate world of organic synthesis, particularly within pharmaceutical and peptide development, the judicious selection of a protecting group strategy is paramount. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, prized for its stability across a range of conditions and its facile, acid-labile removal.[1][2] The most common reagent for its installation is Di-tert-butyl dicarbonate (Boc₂O). However, an alternative, Diethyl N-(tert-Butoxycarbonyl)phosphoramidate, offers a distinct reactivity profile that warrants consideration for challenging substrates.
This guide provides a comprehensive, data-driven comparison of these two critical reagents, designed to equip researchers, scientists, and drug development professionals with the technical insights necessary to optimize their synthetic routes.
Physicochemical and Reactivity Profiles
A foundational understanding of each reagent's properties is essential for anticipating its behavior in a reaction. While both serve to install the Boc group, their inherent chemical nature dictates their reactivity and handling requirements.
| Property | This compound | Di-tert-butyl dicarbonate (Boc₂O) |
| Molecular Formula | C₉H₂₀NO₅P[3][4] | C₁₀H₁₈O₅[5] |
| Molecular Weight | 253.23 g/mol [4][6] | 218.25 g/mol [5] |
| Appearance | White to almost white powder/crystal[4] | Colorless solid or oil[5] |
| Melting Point | Not specified (solid) | 22 to 24 °C[5] |
| Boiling Point | Not specified | 56 to 57 °C @ 0.5 mmHg[5] |
| Key Byproducts | Diethyl phosphoramidate (water-soluble) | tert-Butanol & Carbon Dioxide (volatile)[7] |
| General Reactivity | Higher, often suitable for less nucleophilic amines | Standard, widely applicable[8] |
The Mechanistic Distinction: A Tale of Two Leaving Groups
The fundamental difference in the application of these reagents lies in the mechanism of the nucleophilic acyl substitution, specifically the nature of the leaving group that is displaced by the amine.
Di-tert-butyl dicarbonate (Boc₂O): The Anhydride Pathway
The reaction of an amine with Boc₂O is the industry standard.[8] The amine's lone pair attacks one of the electrophilic carbonyl carbons of the anhydride.[1][9] This forms a tetrahedral intermediate which then collapses. The resulting tert-butyl carbonate anion is a good leaving group and subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion.[7][10] In the absence of an external base, the tert-butoxide deprotonates the newly Boc-protected amine.[7][11] More commonly, a base like triethylamine (TEA) is added to facilitate the initial deprotonation of the amine or to neutralize the protonated product, accelerating the reaction.[10][12]
Figure 1. Mechanism of amine protection using Boc₂O.
This compound: The Phosphoramidate Pathway
In this case, the leaving group is the diethyl phosphoramidate anion. The amine nitrogen attacks the electrophilic carbonyl of the Boc group. The subsequent collapse of the tetrahedral intermediate expels the stable, water-soluble diethyl phosphoramidate. This reagent's higher reactivity can often be attributed to the favorable electronics of this leaving group, sometimes obviating the need for an external base.
Figure 2. Mechanism with this compound.
Performance Comparison and Experimental Data
The theoretical differences in mechanism translate directly to practical distinctions in the laboratory. The choice of reagent can significantly impact reaction time, yield, and purification strategy.
| Feature | This compound | Di-tert-butyl dicarbonate (Boc₂O) |
| Reaction Conditions | Often proceeds at room temperature without base. | Frequently requires a base (e.g., TEA, DMAP, NaHCO₃) and may need mild heating (40-55°C).[8] |
| Substrate Scope | Highly effective for a wide range of amines, including sterically hindered or electron-deficient anilines. | Broadly applicable but can be sluggish with less nucleophilic amines, sometimes requiring harsher conditions or catalysts.[13] |
| Workup & Purification | Simplified by aqueous extraction to remove the water-soluble diethyl phosphoramidate byproduct.[] | Straightforward, as byproducts are volatile, but residual Boc₂O may require careful removal under high vacuum. |
| Side Reactions | Generally clean, with high chemoselectivity for mono-N-Boc protection. | Can lead to N,N-di-Boc derivatives or isocyanate formation, especially with primary amines in the presence of certain bases like DMAP.[15][16] |
| Cost & Availability | Higher cost, more of a specialty reagent. | Economical and widely available from numerous suppliers. |
Field-Proven Experimental Protocols
The following protocols represent standardized, validated methods for the Boc protection of a generic primary amine, illustrating the practical differences in workflow.
Protocol: Standard Boc Protection with Di-tert-butyl dicarbonate (Boc₂O)
This robust method is the first-line approach for most routine amine protections.
Experimental Workflow:
Figure 3. General workflow for Boc protection using Boc₂O.
Step-by-Step Methodology:
-
Setup: To a solution of the amine (1.0 equiv) in a suitable solvent (e.g., THF, CH₂Cl₂, or a water/THF mixture)[8][17], add triethylamine (1.5 equiv).
-
Reagent Addition: Add Di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature. For exothermic reactions, an ice bath is recommended.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting amine is fully consumed (typically 2-12 hours).[18]
-
Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol: Boc Protection with this compound
This method is advantageous for sensitive substrates or when simplified purification is a priority.
Experimental Workflow:
Figure 4. Streamlined workflow using the phosphoramidate reagent.
Step-by-Step Methodology:
-
Setup: Dissolve the amine (1.0 equiv) in dry acetonitrile or dichloromethane.
-
Reagent Addition: Add this compound (1.05 equiv) to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature, monitoring by TLC or LC-MS. Reactions are often complete within 1-6 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash thoroughly with water (2-3 times) to remove the diethyl phosphoramidate byproduct. Wash the organic layer with brine.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine, which is often pure enough for subsequent steps.
Conclusion and Strategic Recommendations
The choice between this compound and Di-tert-butyl dicarbonate is a strategic one, guided by the specific demands of the synthesis.
-
Di-tert-butyl dicarbonate (Boc₂O) is the undisputed workhorse for routine Boc protection. Its low cost, high availability, and the extensive body of literature make it the default choice for a vast majority of applications, from small-scale discovery to large-scale manufacturing.
-
This compound should be viewed as a high-performance tool for specific challenges. Its superior reactivity makes it the reagent of choice for sterically hindered or electronically deactivated amines where Boc₂O fails or provides low yields. Furthermore, its capacity for clean, often base-free reactions and a simplified aqueous workup makes it highly valuable for sensitive substrates and in synthetic sequences where minimizing purification steps is a critical driver of efficiency.
By understanding the distinct mechanistic pathways and reactivity profiles of these two reagents, the synthetic chemist is better equipped to navigate the complexities of amine protection, ensuring higher yields, greater purity, and more efficient workflows.
References
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Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
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Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
Scribd. (n.d.). Amine Protection With Boc. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2023, June 2). Amine Protection / Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Di-tert-butyl Dicarbonate (Boc-anhydride, Boc2O). Retrieved from [Link]
-
YouTube. (2022, March 7). Protection and Deprotection of Amine with Mechanism | Protecting Group. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
MDPI. (n.d.). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to Phosphoramidite Reagents for Oligonucleotide Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in diagnostics, therapeutics, and synthetic biology.[1] The phosphoramidite method, first introduced in the early 1980s, remains the gold standard for DNA and RNA synthesis due to its high coupling efficiency and amenability to automation.[1][] This guide provides an in-depth, objective comparison of various phosphoramidite reagents, supported by experimental data, to empower researchers in selecting the optimal synthesis strategy for their specific applications. We will delve into the nuances of phosphoramidite chemistry, compare different reagent classes, and provide detailed experimental protocols to ensure the successful synthesis of high-quality oligonucleotides.
The Foundation: Understanding Phosphoramidite Chemistry
Phosphoramidite chemistry is a cyclic process that sequentially adds nucleotide monomers to a growing oligonucleotide chain attached to a solid support.[3] This method's success hinges on the use of phosphoramidite monomers, which are nucleosides with their reactive groups temporarily blocked by protecting groups to prevent unwanted side reactions.[3]
The synthesis cycle consists of four key steps:
-
Deblocking (Detritylation): The cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid-support-bound nucleoside using a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (DCM). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling (Activation): The next phosphoramidite monomer is activated by a catalyst, such as a tetrazole derivative, and then reacts with the free 5'-hydroxyl group of the growing chain.[] This forms a phosphite triester linkage.
-
Capping: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are permanently blocked by acetylation in a process called capping.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution.
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.[3]
The Critical Role of Protecting Groups
The success of phosphoramidite chemistry is critically dependent on the strategic use of protecting groups. These chemical moieties serve to shield reactive functional groups on the nucleobase, the sugar, and the phosphate backbone, thereby directing the synthesis process with high fidelity.
-
5'-Hydroxyl Protection: The 5'-hydroxyl group is typically protected by a dimethoxytrityl (DMT) group, which is acid-labile and can be selectively removed at the beginning of each coupling cycle.
-
Phosphate Protection: The phosphorus atom is protected by a β-cyanoethyl group, which is stable throughout the synthesis cycles but can be readily removed during the final deprotection step.[4]
-
Exocyclic Amine Protection: The exocyclic amino groups of adenine (A), cytosine (C), and guanine (G) are protected to prevent side reactions during synthesis. The choice of these protecting groups is a key differentiator between various phosphoramidite reagents and significantly impacts the deprotection strategy.[3]
Comparative Analysis of Phosphoramidite Reagents
The selection of phosphoramidite reagents is a critical decision that influences synthesis efficiency, deprotection conditions, and the integrity of the final oligonucleotide product. This section provides a detailed comparison of different classes of phosphoramidite reagents.
Standard vs. Fast Deprotection Phosphoramidites
A major advancement in oligonucleotide synthesis has been the development of "fast deprotection" phosphoramidites. These reagents utilize more labile protecting groups on the exocyclic amines of the nucleobases, allowing for significantly faster and milder deprotection conditions compared to traditional phosphoramidites.[5]
| Parameter | Standard Deprotection | Fast Deprotection (e.g., Pac, Ac, dmf) | Key Considerations |
| Base Protecting Groups | Benzoyl (Bz) for dA and dC; Isobutyryl (iBu) for dG[3] | Phenoxyacetyl (Pac) for dA; Acetyl (Ac) for dC; Dimethylformamidine (dmf) for dG[5][6] | The lability of the protecting group dictates the deprotection conditions. |
| Deprotection Conditions | Concentrated ammonium hydroxide (28-30%) at 55°C for 8-17 hours[5][6] | Ammonium hydroxide/methylamine (AMA) at 65°C for 5-10 minutes, or milder conditions with other reagents[5][6] | Milder conditions are crucial for sensitive modifications.[5] |
| Throughput | Lower due to extended deprotection times | Significantly higher, ideal for high-throughput synthesis[5] | Faster deprotection accelerates the entire workflow. |
| Purity of Final Product | Generally high, but prolonged exposure to harsh conditions can lead to side products | Often improved due to minimized exposure to harsh conditions[5] | Milder deprotection can reduce the formation of degradation products. |
| Cost | Generally lower | Can be higher upfront, but may be offset by increased throughput and yield | A cost-benefit analysis should consider the entire synthesis workflow.[6] |
DNA vs. RNA Phosphoramidites
The synthesis of RNA oligonucleotides presents an additional challenge due to the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected throughout the synthesis.[] This bulky 2'-protecting group can sterically hinder the coupling reaction, leading to lower coupling efficiencies compared to DNA synthesis.[7]
| Parameter | DNA Phosphoramidites | RNA Phosphoramidites | Key Considerations |
| 2'-Protecting Group | None | TBDMS (tert-butyldimethylsilyl) or TOM (triisopropylsilyloxymethyl)[7][8] | The choice of 2'-protecting group impacts coupling efficiency and deprotection. |
| Coupling Efficiency | Typically >99%[9] | Generally lower than DNA; TOM often provides slightly higher efficiency than TBDMS for long RNAs[7][8] | Steric hindrance from the 2'-protecting group is a major factor.[7] |
| Coupling Time | Shorter | Longer coupling times are often required to achieve acceptable efficiency[7][8] | Optimization of coupling time is critical for RNA synthesis. |
| Deprotection | Single deprotection step for base and phosphate groups | Requires an additional step to remove the 2'-protecting group, typically using a fluoride source[10] | The 2'-deprotection step adds complexity to the workflow. |
A study comparing TBDMS and TOM protected phosphoramidites for the synthesis of a 20mer RNA oligonucleotide showed that TOM amidites offered a slightly higher coupling efficiency. When extrapolated to a 100mer, this resulted in a predicted crude purity of 33% for TOM versus 27% for TBDMS.[7]
Performance of Different Activators
The activator plays a crucial role in the coupling step by protonating the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group. The choice of activator can significantly impact coupling efficiency and reaction time.
| Activator | Key Characteristics | Recommended Use |
| 1H-Tetrazole | The traditional activator; effective but can have limited solubility in acetonitrile. | Standard DNA synthesis. |
| 5-Ethylthio-1H-tetrazole (ETT) | More acidic and more soluble than tetrazole, leading to faster coupling. | High-throughput DNA and RNA synthesis.[7] |
| 4,5-Dicyanoimidazole (DCI) | Less acidic but more nucleophilic than tetrazole, resulting in faster coupling rates. Highly soluble in acetonitrile.[11][12] | Large-scale synthesis and for sterically hindered couplings.[11] |
| 5-Benzylthio-1H-tetrazole (BTT) | A highly effective activator for RNA synthesis, allowing for shorter coupling times. | RNA synthesis with TOM and TBDMS protected amidites. |
A study demonstrated that for the synthesis of a 34mer oligoribonucleotide on a 1 mmol scale with a low monomer excess, no full-length product was detected with tetrazole activation, while a 54% yield was achieved with DCI activation.[11] This highlights the significant impact the choice of activator can have on synthesis outcomes.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in oligonucleotide synthesis.
Protocol 1: Standard Solid-Phase DNA Oligonucleotide Synthesis Cycle
This protocol outlines a single coupling cycle for the addition of one nucleoside phosphoramidite to a growing oligonucleotide chain on a solid support using an automated synthesizer.
Materials and Reagents:
-
Solid Support: Controlled Pore Glass (CPG) with the initial protected nucleoside attached.
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[1]
-
Phosphoramidite Monomers: 0.1 M solution of the desired phosphoramidite in anhydrous acetonitrile.[1]
-
Activator Solution: 0.45 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.[1]
-
Capping Reagent A: Acetic anhydride/Pyridine/THF.[1]
-
Capping Reagent B: N-methylimidazole/THF.[1]
-
Oxidizer Solution: 0.02 M Iodine in THF/Pyridine/Water.
Procedure:
-
Detritylation: Wash the CPG column with anhydrous acetonitrile. Deliver the deblocking solution to the column and incubate for 60-120 seconds to remove the 5'-DMT group. Wash the column thoroughly with anhydrous acetonitrile.
-
Coupling: Simultaneously deliver the phosphoramidite solution and the activator solution to the column. Allow the coupling reaction to proceed for 30-60 seconds.
-
Capping: Deliver Capping Reagents A and B to the column to acetylate any unreacted 5'-hydroxyl groups. Incubate for 30 seconds. Wash the column with anhydrous acetonitrile.
-
Oxidation: Deliver the oxidizer solution to the column and incubate for 30 seconds to stabilize the newly formed phosphite triester linkage. Wash the column with anhydrous acetonitrile.
This cycle is repeated for each subsequent nucleotide addition.
Protocol 2: Fast Deprotection of Oligonucleotides using AMA
This protocol is suitable for oligonucleotides synthesized with fast deprotection phosphoramidites (e.g., Pac-dA, Ac-dC, dmf-dG).
Materials:
-
Oligonucleotide synthesized on solid support.
-
Ammonium hydroxide/40% aqueous methylamine (AMA) 1:1 (v/v).
-
Screw-cap vials.
-
Heating block.
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add the AMA solution to the vial, ensuring the support is fully submerged.
-
Tightly cap the vial and place it in a heating block set to 65°C.
-
Incubate for 10 minutes.
-
Remove the vial from the heating block and allow it to cool to room temperature.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the AMA solution to obtain the crude oligonucleotide.
Visualization of Key Processes
Oligonucleotide Synthesis Cycle
Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.
Comparison of Deprotection Pathways
Caption: Comparison of Standard and Fast Deprotection Pathways.
Conclusion
The selection of phosphoramidite reagents is a multifaceted decision that requires careful consideration of the desired oligonucleotide characteristics, synthesis scale, and available instrumentation. Standard phosphoramidites remain a robust and cost-effective option for routine DNA synthesis. However, for applications involving sensitive modifications, long sequences, or high-throughput requirements, fast deprotection phosphoramidites offer a significant advantage by reducing deprotection times and minimizing exposure to harsh conditions. For RNA synthesis, the choice of 2'-protecting group and a more potent activator are critical for achieving high coupling efficiencies.
By understanding the fundamental principles of phosphoramidite chemistry and the performance characteristics of different reagents, researchers can optimize their oligonucleotide synthesis strategies to achieve high yields of pure, functional products. This guide provides the foundational knowledge and practical protocols to empower scientists in making informed decisions and advancing their research.
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-
Glen Research. Glen Report 36-14: Application Note — RNA Synthesis. [Link]
- Pitsch, S., et al. (2001). Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl-protected Ribonucleoside Phosphoramidites. Current Protocols in Nucleic Acid Chemistry, 3.8.1-3.8.16.
-
Glen Research. Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. [Link]
- Ohkubo, A., et al. (2012). Oligonucleotide Synthesis Involving Deprotection of Amidine-Type Protecting Groups for Nucleobases under Acidic Conditions. Organic Letters, 14(18), 4878-4881.
-
Glen Research. Glen Report 10.11 - DCI - A LOGICAL ALTERNATIVE ACTIVATOR. [Link]
-
UTUPub. SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. [Link]
-
ATDBio. Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Glen Research. Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. [Link]
- Wiśniewski, J., et al. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 25(21), 5140.
- Beaucage, S. L. (1993). Protecting Groups in Oligonucleotide Synthesis. In: Protocols for Oligonucleotide Conjugates. Methods in Molecular Biology, vol 26. Humana Press, Totowa, NJ.
- Xia, J., et al. (2019). Oligonucleotide synthesis under mild deprotection conditions. Nucleic Acids Research, 47(18), 9456-9467.
-
Glen Research. Glen Report 16.23: Activators, Columns and Plates. [Link]
-
A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis. (2023). [Link]
-
Cheng, X., et al. The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry. Technology Networks. [Link]
- Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046-1050.
- Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050.
- Hogrefe, R. I., et al. (1993). On the rapid deprotection of synthetic oligonucleotides and analogs. Nucleic Acids Research, 21(20), 4739-4741.
- Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046-1050.
- Hargreaves, J. S., et al. (2015). The degradation of the four different phosphoramidites as a function of time in propylene carbonate with added water. Nucleosides, Nucleotides and Nucleic Acids, 34(8), 537-552.
- Azhayev, A. V., & Antopolsky, M. L. (2001). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moities. The Journal of Organic Chemistry, 66(12), 4227-4233.
- Morita, K., et al. (2022).
- Cedillo, I., et al. (2017). Table 2. Impact of phosphoramidite equivalents on coupling efficiency.
- Wreesmann, C. T. J., et al. (2013). ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. ChemInform, 44(30).
- Guga, P., et al. (2005). Fast Deprotection of Synthetic Oligodeoxyribonucleotides Using Standard Reagents under Microwave Irradiation. Organic Letters, 7(20), 4419-4421.
- Nielsen, J. B., et al. (2021). On-demand synthesis of phosphoramidites.
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Amerigo Scientific. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. [Link]
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Aragen. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. [Link]
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Glen Research. Glen Report 20.12: Thiophosphoramidites and Their Use in Synthesizing Oligonucleotide Phosphorodithioate Linkages. [Link]
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A Senior Application Scientist's Guide to Alternative Methods for the Synthesis of Phosphopeptides
For researchers, scientists, and drug development professionals navigating the complexities of cellular signaling, synthetic phosphopeptides are indispensable tools. They serve as critical probes for studying protein kinases and phosphatases, as ligands for phosphopeptide-binding domains, and as standards in mass spectrometry-based phosphoproteomics. The synthesis of these molecules, however, is far from trivial, primarily due to the chemical lability of the phosphate group. This guide provides an in-depth, objective comparison of the primary alternative methods for phosphopeptide synthesis, grounded in experimental data and field-proven insights. We will dissect the causality behind experimental choices, present self-validating protocols, and offer a clear comparative analysis to empower you in selecting the optimal strategy for your research needs.
The Central Challenge: Protecting the Phosphate Moiety
At the heart of phosphopeptide synthesis lies the challenge of protecting the phosphate group. This negatively charged moiety is susceptible to a variety of side reactions under the conditions typically employed in solid-phase peptide synthesis (SPPS), the workhorse of peptide assembly. The choice of protecting groups and the overall synthetic strategy are therefore paramount to achieving high yields and purity. Two principal strategies have emerged to address this challenge: the "global phosphorylation" approach and the "building block" approach.
Head-to-Head Comparison: Global Phosphorylation vs. The Building Block Approach
The two most established methods for synthesizing phosphopeptides via Fmoc-based SPPS are the post-assembly "global phosphorylation" of a pre-formed peptide and the incorporation of pre-phosphorylated "building blocks" during chain elongation.[1][2]
| Feature | Global Phosphorylation | Building Block Approach |
| Strategy | Post-synthetic phosphorylation of a resin-bound peptide.[3] | Incorporation of pre-phosphorylated Fmoc-amino acid derivatives during SPPS.[4] |
| Starting Materials | Standard Fmoc-amino acids; phosphorylating agent (e.g., phosphoramidite).[2] | Synthetically demanding Fmoc-phosphoamino acid monomers. |
| Key Advantage | A single peptide synthesis can yield both the phosphorylated and non-phosphorylated peptide.[5] | Avoids the risk of incomplete phosphorylation and side reactions associated with the phosphorylation step.[5] |
| Key Disadvantage | Risk of incomplete phosphorylation, especially in sterically hindered sequences. Potential for side-chain modification during phosphitylation/oxidation.[5] | Higher cost of specialized building blocks. Potential for β-elimination with phosphoserine and phosphothreonine derivatives.[6] |
| Typical Yields | Variable, dependent on sequence and phosphorylation efficiency. | Generally higher and more reproducible. |
| Purity | Can be compromised by incomplete phosphorylation and side products. | Often higher due to the defined incorporation of the phosphogroup. |
| Scalability | Can be challenging to scale up due to the post-synthetic modification step. | More readily scalable with optimized coupling protocols. |
Deep Dive into the Methodologies
The "Building Block" Approach: Precision and Reliability
The "building block" approach is now the most favored and widely used method for the synthesis of phosphopeptides due to its reliability and the high purity of the final product.[2] This strategy involves the direct incorporation of pre-synthesized Fmoc-protected phosphoamino acids (pSer, pThr, or pTyr) into the growing peptide chain during standard Fmoc-SPPS.
The success of this method hinges on the choice of protecting groups for the phosphate moiety. For phosphotyrosine, the phosphate can be protected with two benzyl (Bzl) or tert-butyl (tBu) groups, as it is not susceptible to β-elimination.[6] However, for phosphoserine and phosphothreonine, fully protected phosphate triesters are prone to β-elimination upon treatment with piperidine during Fmoc deprotection. To circumvent this, monobenzyl-protected derivatives, such as Fmoc-Ser(PO(OBzl)OH)-OH and Fmoc-Thr(PO(OBzl)OH)-OH, are commonly used.[4] The free hydroxyl on the phosphate can lead to side reactions, but optimized coupling protocols can minimize these issues.
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
Amino Acid Coupling (Non-phosphorylated residues):
-
Dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add DIPEA (8 eq.) to the amino acid solution and immediately add to the resin.
-
Couple for 1-2 hours.
-
Confirm complete coupling with a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Phosphotyrosine Coupling:
-
Dissolve Fmoc-Tyr(PO(OBzl)OH)-OH (2 eq.), HATU (1.9 eq.), and HOAt (2 eq.) in DMF.
-
Add DIPEA (4 eq.) to the solution and immediately add to the resin.
-
Allow the coupling to proceed for 4-6 hours.
-
Confirm complete coupling with a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat SPPS Cycle: Repeat steps 2-4 for the remaining amino acids in the sequence.
-
Final Fmoc Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups (including the benzyl groups on the phosphate) using a cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
The "Global" Phosphorylation Approach: A Two-Step Strategy
The "global" or post-synthetic phosphorylation approach involves assembling the full-length peptide on the solid support with unprotected hydroxyl groups on the serine, threonine, or tyrosine residues to be phosphorylated.[2] The phosphorylation is then carried out on the resin-bound peptide before cleavage and deprotection.
This method relies on the selective phosphitylation of the hydroxyl groups of Ser, Thr, or Tyr on the solid phase using a protected phosphoramidite reagent, followed by oxidation of the resulting phosphite triester to the more stable phosphate triester.[2] Dibenzyl-N,N-diisopropylphosphoramidite is a commonly used reagent for this purpose, and oxidation is typically achieved with anhydrous tert-butyl hydroperoxide.[2] The key challenge is to achieve complete and specific phosphorylation without modifying other functional groups in the peptide. The choice of protecting groups for the other amino acids must be orthogonal to the phosphorylation conditions.
-
Peptide Synthesis: Assemble the peptide sequence on the solid support using standard Fmoc-SPPS, incorporating Fmoc-Ser(OH)-OH at the desired phosphorylation site. Ensure all other side chains are protected.
-
Resin Preparation: After final Fmoc deprotection, thoroughly wash the resin with DMF and then with anhydrous acetonitrile.
-
Phosphitylation:
-
Dissolve dibenzyl-N,N-diisopropylphosphoramidite (10 eq.) and 1H-tetrazole (20 eq.) in anhydrous acetonitrile.
-
Add the solution to the resin and react for 2 hours under an inert atmosphere (e.g., argon).
-
Wash the resin with anhydrous acetonitrile.
-
-
Oxidation:
-
Prepare a solution of 5.5 M tert-butyl hydroperoxide in decane (10 eq.) in DCM.
-
Add the oxidizing solution to the resin and react for 1 hour.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Cleavage and Deprotection: Cleave the phosphopeptide from the resin and remove all protecting groups using a TFA cocktail as described in the building block protocol.
-
Purification: Purify the crude phosphopeptide by RP-HPLC.
Advanced and Convergent Strategies for Complex Phosphopeptides
For the synthesis of large phosphoproteins or complex, multi-phosphorylated peptides, more advanced strategies are often required.
Native Chemical Ligation (NCL): Building Proteins from Phosphopeptide Fragments
Native Chemical Ligation (NCL) is a powerful technique for constructing large peptides and small proteins by joining two unprotected peptide fragments.[7][8] This method can be adapted for the synthesis of phosphoproteins by ligating a synthetic phosphopeptide fragment to another peptide or a recombinantly expressed protein. The reaction involves the chemoselective coupling of a peptide with a C-terminal thioester to another peptide with an N-terminal cysteine residue.[7]
NCL offers a convergent approach, allowing for the independent synthesis and purification of peptide fragments before their assembly, which can significantly improve the overall efficiency and yield of large phosphoprotein synthesis.[9]
Enzymatic Phosphorylation: Biocatalytic Precision
Enzymatic phosphorylation utilizes protein kinases to specifically phosphorylate serine, threonine, or tyrosine residues on a pre-synthesized peptide.[10][11] This method offers unparalleled specificity, as kinases recognize specific consensus sequences. However, it can be challenging to achieve complete phosphorylation, and the kinase itself must be removed from the final product.[10] This approach is particularly useful for site-specific labeling studies or when the desired phosphorylation pattern is difficult to achieve through chemical synthesis.
Conclusion: Selecting the Right Tool for the Job
The choice of a phosphopeptide synthesis method is a critical decision that depends on the specific research question, the complexity of the target peptide, and the available resources.
-
For routine synthesis of single-phosphorylated peptides with high purity, the "building block" approach is generally the method of choice.
-
The "global" phosphorylation strategy can be a cost-effective alternative if both the phosphorylated and non-phosphorylated versions of a peptide are required, but it necessitates careful optimization to ensure complete and specific phosphorylation.
-
For the synthesis of large phosphoproteins, Native Chemical Ligation offers a powerful convergent strategy.
-
Enzymatic phosphorylation provides unmatched specificity and is ideal for certain biological applications, though it comes with its own set of challenges.
By understanding the underlying principles, advantages, and limitations of each of these alternative methods, researchers can make informed decisions to successfully synthesize the phosphopeptides required to unravel the intricate networks of cellular signaling.
References
- Current time inform
-
Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. [Link]
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Peptide Phosphorylation Overview. [Link]
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Synthesis of phosphopeptides. Comparison of two possible strategies to... - ResearchGate. [Link]
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(A) Enzymatic phosphorylation is not specific or selective, leading to... - ResearchGate. [Link]
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Alternative synthetic tools to phospho-specific antibodies for phosphoproteome analysis - PMC - NIH. [Link]
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Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific. [Link]
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Native chemical ligation - Wikipedia. [Link]
-
Native Chemical Ligation of Peptides and Proteins - PMC - NIH. [Link]
-
Efficient Synthesis of Fmoc-Protected Phosphinic Pseudodipeptides: Building Blocks for the Synthesis of Matrix Metalloproteinase Inhibitors - PMC - NIH. [Link]
-
On-demand synthesis of phosphoramidites - PMC - NIH. [Link]
-
Dissecting the role of protein phosphorylation: a chemical biology toolbox - RSC Publishing. [Link]
-
Enzymatic Phosphorylation of Oxidized Tyrosine Residues | Journal of Proteome Research. [Link]
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Convergent Approach Toward ADP‐Ribosylated Peptides via a Chemoselective Phosphate Condensation - Scholarly Publications Leiden University. [Link]
-
Preparation of an asymmetrically protected phosphoramidite and its application in solid-phase synthesis of phosphopeptides | Request PDF - ResearchGate. [Link]
-
Accelerated Multiphosphorylated Peptide Synthesis | Organic Process Research & Development - ACS Publications. [Link]
-
Solid-phase synthesis of phosphopeptides - PubMed. [Link]
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Enrichment techniques employed in phosphoproteomics - PMC - NIH. [Link]
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Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides - MDPI. [Link]
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Protein phosphorylation - Wikipedia. [Link]
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Native Chemical Ligation: A Boon to Peptide Chemistry - PMC - NIH. [Link]
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High Efficiency Synthesis of Phosphopeptides - CEM Corporation. [Link]
-
Alternative synthetic tools to phospho-specific antibodies for phosphoproteome analysis: Progress and prospects - ResearchGate. [Link]
-
Native chemical ligation in protein synthesis and semi-synthesis. - SciSpace. [Link]
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What Is Native Chemical Ligation? - Chemistry For Everyone - YouTube. [Link]
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Phospho Amino Acids - Aapptec Peptides. [Link]
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Synthesis of a Phosphoserine Mimetic Prodrug with Potent 14-3-3 Protein Inhibitory Activity. [Link]
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The synthesis of phosphopeptides - PubMed - NIH. [Link]
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Specificity Profiling of Protein Phosphatases toward Phosphoseryl and Phosphothreonyl Peptides - PMC - NIH. [Link]
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A) phosphoserine; B) phosphothreonine, C) phosphotyrosine and D)... | Download Scientific Diagram - ResearchGate. [Link]
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Phosphorylation and Dephosphorylation - YouTube. [Link]
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A Comparative Guide to Phosphorylating Agents: Evaluating the Efficacy of Diethyl N-(tert-Butoxycarbonyl)phosphoramidate
For researchers, scientists, and professionals in drug development, the precise and efficient introduction of a phosphate group into a molecule is a critical step in the synthesis of a vast array of biologically active compounds, from phosphopeptides to nucleotide-based therapeutics. The choice of phosphorylating agent is paramount to the success of these synthetic endeavors, directly impacting reaction yields, purity, and the integrity of sensitive functional groups. This guide provides an in-depth, objective comparison of Diethyl N-(tert-Butoxycarbonyl)phosphoramidate against other commonly employed phosphorylating agents, supported by experimental data and detailed protocols to inform your selection process.
The Critical Role of Phosphorylation and the Evolving Landscape of Reagents
Phosphorylation is a ubiquitous post-translational modification that governs a multitude of cellular processes.[1] The ability to synthetically mimic this modification allows for the detailed study of protein function, the development of targeted therapeutics, and the construction of novel biomaterials.[2] Historically, harsh reagents like phosphoryl chloride were used, often leading to low yields and a lack of selectivity. The development of modern phosphorylating agents has provided chemists with a toolkit of milder and more selective reagents. Among these, phosphoramidites have emerged as highly effective reagents, particularly in the context of solid-phase peptide and oligonucleotide synthesis.[3][4]
Comparative Analysis of Phosphorylating Agents
The ideal phosphorylating agent offers high reactivity under mild conditions, demonstrates excellent functional group tolerance, and minimizes side reactions. This section compares the performance of this compound with two other widely used phosphorylating agents: Dibenzyl N,N-diisopropylphosphoramidite and Diphenyl phosphorazidate (DPPA).
| Feature | This compound | Dibenzyl N,N-diisopropylphosphoramidite | Diphenyl phosphorazidate (DPPA) |
| Reagent Type | P(III) Phosphoramidate | P(III) Phosphoramidate | P(V) Phosphorazidate |
| Protecting Groups | Diethyl, Boc | Dibenzyl | Diphenyl |
| Deprotection | Acidolysis (Boc), Mild conditions for ethyl groups | Hydrogenolysis (benzyl) | Hydrogenolysis (phenyl) |
| Key Advantages | Boc protection allows for orthogonal deprotection strategies. | Benzyl groups are stable to a wide range of conditions. High yields reported for peptide phosphorylation.[5] | Versatile reagent for various transformations beyond phosphorylation.[6][7] |
| Potential Drawbacks | Potential for side reactions if Boc deprotection is not carefully controlled. | Requires catalytic hydrogenation for deprotection which may not be compatible with all substrates. | Azide functionality requires careful handling due to potential explosive nature.[8] |
| Typical Substrates | Alcohols, amino acid residues (serine, threonine, tyrosine). | Alcohols, amino acid residues, peptides.[5][9] | Carboxylic acids, alcohols, amines.[6][8] |
Delving into the Mechanisms: A Foundation for Rational Protocol Design
Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimizing phosphorylation reactions. The choice of activator and the nature of the protecting groups significantly influence the reaction pathway and the potential for side reactions.
The Phosphoramidite Approach: A Stepwise Activation
Phosphoramidite reagents, including this compound and Dibenzyl N,N-diisopropylphosphoramidite, are P(III) compounds that require activation to become potent electrophiles. The generally accepted mechanism involves the following key steps:
Caption: General mechanism for phosphoramidite-mediated phosphorylation.
The initial activation of the phosphoramidite by a weak acid, such as tetrazole, forms a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of the substrate, forming a phosphite triester. Subsequent oxidation converts the P(III) species to the more stable P(V) phosphate triester. The choice of "R" and "R''" groups on the phosphoramidate influences its reactivity and the conditions required for final deprotection.
Diphenyl Phosphorazidate (DPPA): A Versatile P(V) Reagent
DPPA operates through a different mechanism, acting as a P(V) phosphorylating agent. In the presence of a nucleophile like an alcohol, the reaction proceeds through a displacement of the azide group.
Caption: Simplified mechanism of alcohol phosphorylation using DPPA.
The reaction is often facilitated by a base to deprotonate the alcohol, increasing its nucleophilicity. The diphenyl phosphate ester formed is then deprotected via hydrogenolysis.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the phosphorylation of a protected serine derivative, allowing for a direct comparison of the experimental workflows.
Protocol 1: Phosphorylation of N-Boc-Serine Methyl Ester using this compound
Materials:
-
N-Boc-L-serine methyl ester (1.0 equiv)
-
This compound (1.2 equiv)
-
1H-Tetrazole (0.45 M in anhydrous acetonitrile, 2.5 equiv)
-
tert-Butyl hydroperoxide (TBHP, 5.5 M in decane, 1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-L-serine methyl ester in anhydrous DCM under an argon atmosphere.
-
Add the 1H-Tetrazole solution dropwise to the reaction mixture at room temperature and stir for 5 minutes.
-
Slowly add this compound to the reaction mixture and stir for 2 hours at room temperature. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and add TBHP dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected phosphoserine derivative.
Protocol 2: Phosphorylation of N-Boc-Serine Methyl Ester using Dibenzyl N,N-diisopropylphosphoramidite
Materials:
-
N-Boc-L-serine methyl ester (1.0 equiv)
-
Dibenzyl N,N-diisopropylphosphoramidite (1.2 equiv)[10]
-
1H-Tetrazole (0.45 M in anhydrous acetonitrile, 2.5 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77%, 1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
10% aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-L-serine methyl ester in anhydrous DCM under an argon atmosphere.
-
Add the 1H-Tetrazole solution dropwise to the reaction mixture at room temperature and stir for 5 minutes.
-
Slowly add Dibenzyl N,N-diisopropylphosphoramidate to the reaction mixture and stir for 1 hour at room temperature. Monitor the reaction by TLC.[5]
-
Cool the reaction mixture to 0 °C and add a solution of m-CPBA in DCM dropwise. Stir for 30 minutes at 0 °C.
-
Quench the excess oxidant by adding 10% aqueous sodium thiosulfate solution.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the dibenzyl-protected phosphoserine derivative.
Safety and Handling Considerations
-
This compound: This compound is an irritant.[11] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Dibenzyl N,N-diisopropylphosphoramidite: This reagent is moisture-sensitive.[9] Store under an inert atmosphere and handle using anhydrous techniques.
-
Diphenyl phosphorazidate (DPPA): DPPA is an azide-containing compound and should be handled with caution as it is potentially explosive.[8] Avoid heating neat and use appropriate shielding. It is also toxic and should be handled in a fume hood with appropriate PPE.
Conclusion and Future Outlook
The selection of a phosphorylating agent is a critical decision in chemical synthesis. This compound offers the advantage of an acid-labile Boc protecting group, which can be beneficial in orthogonal protection schemes. Dibenzyl N,N-diisopropylphosphoramidate is a highly effective reagent that provides stable protected intermediates, often leading to high yields. Diphenyl phosphorazidate, while a versatile reagent, requires special handling due to its azide functionality.
The choice between these reagents will ultimately depend on the specific substrate, the desired protecting group strategy, and the available deprotection methodologies. As the field of chemical biology continues to advance, the development of even milder, more selective, and more efficient phosphorylating agents will undoubtedly continue to be an area of active research, further expanding the synthetic chemist's toolbox.
References
- A Comparative Guide to Phosphoramidite and H-Phosphonate Oligonucleotide Synthesis. Benchchem.
- Perich, J. W.; Johns, R. B. Di-t-butyl N,N-diethylphosphoramidite and dibenzyl N,N-diethylphosphoramidite. Highly reactive reagents for the 'phosphite-triester' phosphorylation of serine-containing peptides. Tetrahedron Lett.1988, 29 (21), 2553-2556.
- Ociepa, M.; Knouse, K. W.; He, D.; Vantourout, J. C.; Flood, D. T.; Padial, N. M.; Chen, J. S.; Sanchez, B. B.; Sturgell, E. J.; Zheng, B.; Qiu, S.; Schmidt, M. A.; Eastgate, M. D.; Baran, P. S. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Org. Lett.2021, 23 (23), 9337–9342.
- Beaucage, S. L.; Caruthers, M. H. Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Lett.1981, 22 (20), 1859-1862.
- Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Cent. Sci.2020, 6 (1), 113–121.
- Dibenzyl N,N'-diisopropylphosphoramidite. Suzhou Highfine Biotech Co., Ltd.
- Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Cent. Sci.2020, 6 (1), 113–121.
- Fraser, J.; Wilson, L. J.; Blundell, R. K.; Hayes, C. J. Phosphoramidate synthesis via copper-catalysed aerobic oxidative coupling of amines and H-phosphonates. Chem. Commun.2013, 49 (78), 8919-8921.
- Zhang, L.; Kore, A. R.; Shanmugam, V. Lewis-acid-catalyzed phosphorylation of alcohols. RSC Adv.2016, 6 (88), 85093-85096.
- Ociepa, M.; Knouse, K. W.; He, D.; Vantourout, J. C.; Flood, D. T.; Padial, N. M.; Chen, J. S.; Sanchez, B. B.; Sturgell, E. J.; Zheng, B.; Qiu, S.; Schmidt, M. A.; Eastgate, M. D.; Baran, P. S. A Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. J. Am. Chem. Soc.2021, 143 (45), 18850–18856.
- H-Phosphonate DNA synthesis without amino protection. Arkivoc2003, 2003 (7), 13-33.
- Cohen, P. The role of protein phosphorylation in human health and disease. The Sir Hans Krebs Medal Lecture. FEBS Lett.2001, 490 (3), 159-164.
- Shioiri, T.; Ninomiya, K.; Yamada, S. Diphenylphosphoryl azide. A new, convenient reagent for a modified Curtius reaction and for the peptide synthesis. J. Am. Chem. Soc.1972, 94 (17), 6203–6205.
- An Efficient Method for Phosphorylation of Alcohols: Preparation of Porphyrin-Derived Phosph
- Phosphorylation of different alcohols.
- H-Phosphon
- Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chem. Soc. Rev.2022, 51 (13), 5493-5531.
- Catalytic Chemoselective O-Phosphorylation of Alcohols.
- Dibenzyl N,N-diisopropylphosphoramidite. Enamine.
- Preventing Side Reactions in Phosphorylation Using Tert-butyl Phosph
- Diethyl N-(tert-Butoxycarbonyl)
- Moriguchi, T.; Yanagi, T.; Wada, T.; Sekine, M. Mechanism of phosphate transfer by nucleoside diphosphate kinase: X-ray structures of the phosphohistidine intermediate of the enzymes from Drosophila and Dictyostelium. Structure1995, 3 (9), 899-910.
- Phosphorylation Products of Poly-dl(l)-serine. The Hebrew University of Jerusalem.
- The Power of Biocatalysts for Highly Selective and Efficient Phosphorylation Reactions.
- Shioiri, T.; Yamada, S. Diphenyl phosphorazidate (DPPA)
- Synthesis of [32P]phosphoramidate for use as a low molecular weight phosphodonor reagent. Anal. Biochem.2000, 286 (2), 219-224.
- Accelerated Multiphosphorylated Peptide Synthesis. Org. Process Res. Dev.2022, 26 (7), 2132–2139.
- Protein Phosphorylation by Semisynthesis: From Paper to Practice. Methods Enzymol.2005, 399, 59-75.
- Cutting edge of diphenyl phosphorazidate (DPPA) as a synthetic reagent – A fifty-year odyssey. Org. Chem. Front.2022, 9 (12), 3365-3417.
- Polymerization of amino acids or peptides with diphenyl phosphoryl azide (DPPA). Int. J. Biol. Macromol.1980, 2 (1), 53.
- Synthesis of Phosphoramidates: A Facile Approach Based on the C–N Bond Formation via Ir-Catalyzed Direct C–H Amidation.
- Solid-Phase Synthesis of Phosphorylated Tyr-Peptides by “Phosphite Triester” Phosphorylation.
- The Chemical Biology of Protein Phosphorylation. Annu. Rev. Biochem.2009, 78, 827-855.
- Introduction to Peptide Synthesis. Curr. Protoc. Protein Sci.2010, Chapter 18, Unit 18.1.
- Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramid
- A mild and concise synthesis of aryloxy phosphoramidate prodrug of alcohols via transesterification reaction. Org. Biomol. Chem.2017, 15 (3), 578-582.
- Application Notes and Protocols for the Synthesis of Phosphorylated Tyrosine Peptides Using a Boc Str
- Oxidation of Primary Alcohols to Methyl Esters Using tert.-Butyl Hypochlorite, Pyridine and Methyl Alcohol.
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The Ascendancy of Phosphoramidite Chemistry in Oligonucleotide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic biology and therapeutic development, the precise and efficient synthesis of oligonucleotides is paramount. For decades, two primary chemical strategies have competed for dominance in this arena: the phosphotriester and the phosphoramidite methods. While the former laid the crucial groundwork for chemical gene synthesis, the latter has unequivocally emerged as the gold standard, underpinning the vast majority of modern oligonucleotide production. This guide provides an in-depth technical comparison, elucidating the fundamental advantages of phosphoramidate chemistry through an examination of reaction mechanisms, quantitative performance data, and the practicalities of experimental execution.
A Tale of Two Chemistries: Foundational Principles
The chemical synthesis of oligonucleotides is a cyclical process, involving the sequential addition of protected nucleoside monomers to a growing chain, typically anchored to a solid support. The core difference between the phosphotriester and phosphoramidite methods lies in the chemistry of the phosphorus linkage formation.
The phosphotriester method , pioneered by Robert Letsinger, was a significant improvement over the earlier phosphodiester approach. By protecting the phosphate group, it prevented the problematic branching of the oligonucleotide chain that plagued its predecessor.[1] This method involves the coupling of a 5'-protected nucleoside with a 3'-phosphodiester component, activated by a condensing agent to form a stable phosphotriester linkage.
In contrast, the phosphoramidite method , developed by Marvin Caruthers, utilizes a more reactive trivalent phosphorus intermediate.[2] In this approach, a 5'-protected nucleoside phosphoramidite monomer is activated and couples with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester. This intermediate is then oxidized to the more stable phosphate triester in a subsequent step.[3]
The Decisive Advantages of Phosphoramidite Chemistry
The superiority of the phosphoramidite method is not a matter of incremental improvement but a leap in efficiency, reliability, and versatility. The following sections dissect the key advantages, supported by experimental insights.
Unparalleled Coupling Efficiency and Reaction Kinetics
The most significant advantage of phosphoramidite chemistry is its remarkably high coupling efficiency. Each cycle of nucleotide addition in solid-phase synthesis must be as close to quantitative as possible, as the overall yield of the full-length oligonucleotide decreases exponentially with the number of coupling steps.
Phosphoramidite chemistry consistently achieves coupling efficiencies of greater than 99% per cycle.[4] This is in stark contrast to the phosphotriester method, where coupling efficiencies are typically in the range of 95-98% .[5] This seemingly small difference has profound implications for the synthesis of longer oligonucleotides.
| Feature | Phosphoramidite Chemistry | Phosphotriester Chemistry |
| Coupling Efficiency | >99% | 95-98% |
| Coupling Time | 30 seconds to a few minutes | Significantly longer |
| Attainable Oligonucleotide Length | Routinely >200 bases | Practically limited to ~40 bases |
The high reactivity of the activated phosphoramidite intermediate is the primary driver of this enhanced efficiency, allowing for near-instantaneous coupling reactions.[6] This rapid kinetics not only improves yield but also dramatically reduces the overall synthesis time.
Stability of Intermediates and Reagents
While the activated phosphoramidite is highly reactive, the phosphoramidite monomers themselves are relatively stable under anhydrous conditions, allowing for their convenient storage and handling in automated synthesizers.[2] The phosphite triester intermediate formed during coupling, although unstable to acid, is readily and efficiently oxidized to the stable phosphate triester in a discrete step.[7]
Conversely, the phosphotriester method often employs more aggressive and less stable reagents. The coupling agents used can sometimes lead to side reactions, and the overall process can be more sensitive to reaction conditions.[8]
Amenability to Automation and High-Throughput Synthesis
The speed, efficiency, and reliability of phosphoramidite chemistry have made it exceptionally well-suited for automation. Modern DNA synthesizers are sophisticated instruments that can perform the entire synthesis cycle in a matter of minutes per base addition, enabling the routine production of long, high-quality oligonucleotides.[6] This has been a cornerstone of the genomics and synthetic biology revolutions. The phosphotriester method, with its longer coupling times and lower efficiency, is far less amenable to the high-throughput demands of modern research and development.
Reduced Side Reactions and Higher Purity of Final Product
While no chemical synthesis is entirely free of side reactions, the phosphoramidite method, when optimized, generally produces a cleaner product with fewer process-related impurities. The capping step in the phosphoramidite cycle is a critical self-validating mechanism. By acetylating any unreacted 5'-hydroxyl groups, it prevents the formation of "n-1" deletion mutants, which are oligonucleotides missing a single base.[9]
Common side reactions in phosphoramidite synthesis include depurination (the cleavage of the glycosidic bond between a purine base and the sugar), which can be minimized by using milder deblocking agents, and side reactions during the capping step.[10][11] However, these are generally well-characterized and can be controlled.
The phosphotriester method is more prone to certain side reactions, including the formation of byproducts from the activating agents and potential modification of the nucleobases.[8] The accumulation of these side products can complicate the purification of the final oligonucleotide.
Experimental Workflows: A Step-by-Step Comparison
To fully appreciate the practical advantages of phosphoramidite chemistry, it is instructive to compare the experimental workflows of both methods.
Phosphoramidite Synthesis Cycle
The solid-phase synthesis of oligonucleotides using the phosphoramidite method is a four-step cycle that is repeated for each nucleotide addition.
Step 1: Deblocking (Detritylation)
-
Reagent: Dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent (e.g., dichloromethane).
-
Purpose: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside on the solid support, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[9] The release of the orange-colored DMT cation allows for real-time monitoring of coupling efficiency.
Step 2: Coupling
-
Reagents: A nucleoside phosphoramidite and an activator (e.g., tetrazole or a derivative) in an anhydrous solvent (e.g., acetonitrile).
-
Purpose: The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that is readily attacked by the free 5'-hydroxyl group of the growing oligonucleotide chain. This forms a phosphite triester linkage.[7]
Step 3: Capping
-
Reagents: Acetic anhydride and N-methylimidazole.
-
Purpose: To permanently block any unreacted 5'-hydroxyl groups by acetylation. This prevents the formation of deletion mutations in the final product.[12]
Step 4: Oxidation
-
Reagents: Iodine in the presence of water and a weak base (e.g., pyridine or lutidine).
-
Purpose: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate triester, which is the natural backbone of DNA.[7]
This cycle is then repeated until the desired oligonucleotide sequence is assembled.
Phosphotriester Synthesis Cycle (Conceptual Overview)
The solid-phase phosphotriester method also follows a cyclical process, but with key differences in the coupling chemistry.
Step 1: Deblocking
-
Similar to the phosphoramidite method, a 5'-protecting group (often DMT) is removed with acid to free the 5'-hydroxyl group.
Step 2: Coupling
-
Reagents: A 5'-protected nucleoside 3'-(2-chlorophenyl) phosphate and a coupling agent (e.g., a sulfonyl chloride).
-
Purpose: The coupling agent activates the phosphate group, allowing it to react with the free 5'-hydroxyl of the growing chain to form a stable phosphotriester bond directly.
Step 3: Capping
-
A capping step is also employed to block unreacted 5'-hydroxyl groups.
This cycle is repeated for each nucleotide addition. Notably, a separate oxidation step is not required as a stable phosphotriester is formed directly in the coupling step.
Visualizing the Chemical Pathways
The following diagrams, generated using Graphviz, illustrate the fundamental differences in the chemical workflows of the phosphoramidite and phosphotriester methods.
Caption: The four-step phosphoramidite synthesis cycle.
Caption: The conceptual phosphotriester synthesis cycle.
Conclusion: The Unrivaled Choice for Modern Oligonucleotide Synthesis
The advent of phosphoramidite chemistry revolutionized the field of nucleic acid synthesis, transforming it from a laborious, low-yield process into a highly efficient, automated, and robust technology. Its superior coupling efficiency, rapid reaction kinetics, and amenability to high-throughput automation have firmly established it as the cornerstone of modern oligonucleotide synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and advantages of phosphoramidite chemistry is essential for the successful design, synthesis, and application of synthetic nucleic acids in a wide array of cutting-edge disciplines. While the phosphotriester method was a critical stepping stone, the phosphoramidite approach remains the undisputed engine of innovation in the world of synthetic oligonucleotides.
References
- Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862.
- Caruthers, M. H. (1985). Gene synthesis machines: DNA chemistry and its uses. Science, 230(4723), 281-285.
- Letsinger, R. L., & Mahadevan, V. (1965). Oligonucleotide synthesis on a polymer support. Journal of the American Chemical Society, 87(15), 3526-3527.
- Sinha, N. D., Biernat, J., McManus, J., & Köster, H. (1984). Polymer support oligonucleotide synthesis XVIII: use of β-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. Nucleic Acids Research, 12(11), 4539-4557.
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Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]
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Glen Research. (n.d.). Technical Brief – Synthesis of Long Oligonucleotides. Retrieved from [Link]
- Kraszewski, A., & Stawiński, J. (2020). The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. Molecules, 25(24), 5929.
- Reese, C. B. (1978). The chemical synthesis of oligo-and poly-nucleotides by the phosphotriester approach. Tetrahedron, 34(21), 3143-3179.
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ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]
- Pourshahian, S. (2021). Therapeutic oligonucleotides, impurities, degradants, and their characterization by mass spectrometry. Mass Spectrometry Reviews, 40(2), 75-109.
- Zlatev, I., & La-Poole, C. (2023). Chemical Synthesis of Oligonucelotide Sequences: Phosphoramidite Chemistry. In Methods in Molecular Biology (Vol. 2647, pp. 1-15). Humana, New York, NY.
- Springer Protocols. (1988). Oligonucleotide Synthesis Using the Manual Phosphotriester Method. In Methods in Molecular Biology (Vol. 4, pp. 185-191). Humana Press.
- Beaucage, S. L. (2001). Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method. Current Protocols in Nucleic Acid Chemistry, 3.3.1-3.3.17.
-
Aragen. (n.d.). Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. Retrieved from [Link]
- Zhirnov, A. S., Knorre, D. G., & Krivosheev, A. V. (1980). The mechanism of the chemical synthesis of oligonucleotides and its synthetic consequences. Nucleic Acids Research, 8(12), 2709-2729.
- Bonora, G. M., Scremin, C. L., Colonna, F. P., & Garbesi, A. (1993). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Nucleic Acids Research, 21(5), 1213-1217.
- Virta, P. (2004). Synthesis of short oligonucleotides on a soluble support by the phosphoramidite method.
- Sierzchala, A. B., & Caruthers, M. H. (2013). Synthesis of DNA/RNA and their analogs via phosphoramidite and H-phosphonate chemistries. Molecules, 18(11), 14227-14251.
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A Head-to-Head Battle: Unraveling the Synthesis of Phosphopeptides—Solid-Phase vs. Solution-Phase
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, protein phosphorylation stands as a paramount regulatory mechanism, orchestrating a vast array of biological processes. The ability to chemically synthesize phosphopeptides—short chains of amino acids containing one or more phosphate groups—is therefore a cornerstone of modern biochemical and pharmaceutical research. These synthetic phosphopeptides are indispensable tools for dissecting signal transduction pathways, probing kinase and phosphatase activity, and developing targeted therapeutics.
The two principal methodologies for crafting these vital molecules are solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). The choice between these techniques is a critical decision that profoundly influences the efficiency, purity, scalability, and cost-effectiveness of the endeavor. This guide provides an in-depth, objective comparison of these two synthetic strategies, grounded in experimental data and field-proven insights, to empower researchers to make informed decisions for their specific applications.
The Core Dichotomy: Anchored vs. Free Synthesis
The fundamental difference between solid-phase and solution-phase synthesis lies in the physical state of the growing peptide chain. In Solid-Phase Peptide Synthesis (SPPS) , the first amino acid is covalently attached to an insoluble polymer resin. The peptide chain is then elongated in a stepwise manner by the sequential addition of protected amino acids. A key advantage of this approach is the ease of purification; excess reagents and byproducts are simply washed away by filtration, while the peptide remains anchored to the solid support.[1]
Conversely, Solution-Phase Peptide Synthesis (SPPS) , the classical approach, involves carrying out all reactions with the peptide chain freely dissolved in a suitable solvent.[2] This method necessitates the purification of the peptide intermediate after each coupling step, a process that can be labor-intensive and may lead to product loss.
A Quantitative and Qualitative Showdown
The decision to employ solid-phase or solution-phase synthesis for phosphopeptides is not merely a matter of preference but a strategic choice based on a careful evaluation of several key parameters. The following table summarizes the critical differences, drawing from both general peptide synthesis principles and the specific challenges posed by the phosphate moiety.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (SPPS) | Rationale & Causality |
| Typical Purity (Crude) | Generally higher for longer peptides due to simplified purification.[2] | Can be very high for short peptides and fragments, as intermediates are purified at each step.[2] | SPPS avoids cumulative impurities from multiple liquid-liquid extractions or crystallizations. In SPPS, the final product purity is highly dependent on the efficiency of each coupling and deprotection step. |
| Typical Yield | High for short to medium peptides (<50 amino acids).[3] Overall yield is a product of the yield of each individual step. | Can be higher for very short peptides or when synthesizing peptide fragments for convergent synthesis.[2] | In SPPS, even a 99% yield at each step of a 140-step synthesis results in only a 24% overall yield.[3] SPPS can suffer from product loss during the multiple purification steps. |
| Synthesis Time | Significantly faster due to the elimination of intermediate purification steps and the potential for automation.[2] | Slower and more labor-intensive due to the necessity of purifying the product after each reaction.[2] | The repetitive washing and filtration cycles in SPPS are easily automated, whereas the purification steps in SPPS often require manual intervention. |
| Scalability | Well-suited for laboratory-scale (mg to g) synthesis. Large-scale synthesis can be challenging and costly due to the amount of resin and solvents required. | More readily scalable for the large-scale (kg) production of short peptides and peptide fragments.[2][4] | The cost of the solid support and the large volumes of high-purity solvents needed for washing make large-scale SPPS economically less favorable. |
| Cost-Effectiveness | More cost-effective for small-scale synthesis of a large number of different peptides, especially with automation.[5] | Can be more cost-effective for the large-scale production of a specific, short peptide due to lower raw material costs (no resin).[2] | The initial investment in an automated synthesizer for SPPS can be high, but the per-peptide cost decreases with high throughput. |
| Handling of Phosphorylation | The "building block" approach, using pre-phosphorylated amino acids, is the preferred method.[6] This provides precise control over the phosphorylation site. | Both "building block" and post-synthetic phosphorylation strategies are viable. | The lability of the phosphate group to certain reagents makes the timing and method of its introduction a critical consideration in both approaches. |
| Key Challenges | - Incomplete reactions leading to deletion sequences.- Aggregation of the growing peptide chain on the resin.- Side reactions, such as β-elimination of the phosphate group from phosphoserine and phosphothreonine.[7] | - Difficult purification of intermediates, especially for peptides with similar solubility to byproducts.- Potential for racemization during coupling steps.- Handling of potentially carcinogenic coupling reagents like HMPA (a byproduct of BOP reagent).[2] | The heterogeneous nature of SPPS can lead to accessibility issues for reagents. The homogeneous environment of SPPS allows for more straightforward reaction kinetics but complicates product isolation. |
Navigating the Chemical Landscape: Key Considerations for Phosphopeptide Synthesis
The introduction of the phosphate group, a bulky and charged moiety, presents unique challenges that must be carefully managed in both synthetic strategies.
Protecting Group Strategies: A Shield Against Unwanted Reactions
An orthogonal protecting group strategy is paramount for the successful synthesis of phosphopeptides. This ensures that the protecting groups for the N-terminus, side chains, and the phosphate group can be removed under distinct conditions without interfering with each other.
-
Nα-Protection: The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard for SPPS.[8] Its removal with a mild base like piperidine is generally compatible with most protected amino acids. For solution-phase synthesis, the acid-labile tert-butyloxycarbonyl (Boc) group is also commonly used.
-
Phosphate Protection: The choice of protecting group for the phosphate is critical to prevent side reactions, particularly β-elimination in the case of phosphoserine and phosphothreonine. The monobenzyl (Bzl) protecting group is widely used in Fmoc-SPPS as it minimizes this risk.[6] Di-tert-butyl (tBu) groups are another option, offering acid-lability.[9]
Coupling Reagents: The Matchmakers of Peptide Bond Formation
Efficient coupling reagents are essential to drive the formation of the amide bond to completion.
-
In SPPS: Uronium-based reagents like HBTU and HATU are popular choices for coupling phosphorylated amino acids due to their high efficiency.
-
In Solution-Phase: Carbodiimides such as DCC and EDC are frequently used, often in combination with additives like HOBt to suppress racemization.[2] The BOP reagent is also highly effective but produces the carcinogenic byproduct HMPA.[2]
Visualizing the Workflows
To better illustrate the practical differences between the two methodologies, the following diagrams outline the generalized workflows for the synthesis of a phosphopeptide.
DOT script for Solid-Phase Phosphopeptide Synthesis (SPPS) Workflow
Experimental Protocols: A Practical Guide
To provide a tangible understanding of these methodologies, the following are detailed, step-by-step protocols for the synthesis of a model phosphopeptide using both solid-phase and solution-phase techniques.
Protocol 1: Fmoc-Based Solid-Phase Synthesis of a Phosphoserine-Containing Peptide
This protocol outlines the manual solid-phase synthesis of a model phosphopeptide, Ac-Ala-Val-pSer-Gly-Leu-NH2, on a Rink Amide resin.
Materials and Reagents:
-
Rink Amide MBHA resin
-
Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Ala-OH
-
Fmoc-Ser(PO(OBzl)OH)-OH
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Acetic anhydride
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (Leu):
-
Pre-activate Fmoc-Leu-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Second Amino Acid Coupling (Gly): Repeat step 2 using Fmoc-Gly-OH.
-
Fmoc Deprotection: Repeat step 3.
-
Third Amino Acid Coupling (pSer): Repeat step 2 using Fmoc-Ser(PO(OBzl)OH)-OH.
-
Fmoc Deprotection: Repeat step 3.
-
Fourth Amino Acid Coupling (Val): Repeat step 2 using Fmoc-Val-OH.
-
Fmoc Deprotection: Repeat step 3.
-
Fifth Amino Acid Coupling (Ala): Repeat step 2 using Fmoc-Ala-OH.
-
Fmoc Deprotection: Repeat step 3.
-
N-Terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. Wash with DMF (3x) and DCM (3x).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 3 hours at room temperature. [7] * Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether. [10] * Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
-
Purification and Analysis:
-
Dry the crude peptide pellet.
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the phosphopeptide by mass spectrometry and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: Solution-Phase Synthesis of a Phosphotyrosine-Containing Dipeptide
This protocol describes the synthesis of a model phosphopeptide, Boc-Ala-pTyr(OMe)2-OMe, in solution.
Materials and Reagents:
-
Boc-Ala-OH
-
H-pTyr(OMe)2-OMe (prepared from Boc-pTyr(OMe)2-OMe by TFA deprotection)
-
Coupling Reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Additive: HOBt (1-Hydroxybenzotriazole)
-
Base: NMM (N-Methylmorpholine)
-
Solvents: DCM, Ethyl acetate, Saturated NaHCO3 solution, 10% Citric acid solution, Brine
-
Drying agent: Anhydrous Na2SO4
Procedure:
-
Activation of Boc-Ala-OH:
-
Dissolve Boc-Ala-OH (1 eq.), HOBt (1.1 eq.), and EDC (1.1 eq.) in DCM.
-
Stir the mixture at 0°C for 30 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve H-pTyr(OMe)2-OMe (1 eq.) and NMM (1.1 eq.) in DCM.
-
Add the activated Boc-Ala-OH solution to the amino acid solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 10% citric acid solution (2x), saturated NaHCO3 solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Characterization: Confirm the structure and purity of the dipeptide by NMR and mass spectrometry.
-
Final Deprotection (if necessary): The Boc and methyl ester protecting groups can be removed under acidic conditions (e.g., TFA), and the phosphate methyl groups can be removed with a suitable reagent like TMSBr, followed by purification to yield the final phosphopeptide.
Conclusion: A Tale of Two Syntheses
The choice between solid-phase and solution-phase synthesis of phosphopeptides is a nuanced decision that hinges on the specific goals of the project. Solid-phase peptide synthesis , with its ease of purification, amenability to automation, and straightforward handling of the "building block" approach for phosphorylation, stands as the dominant methodology for research-scale synthesis and the generation of peptide libraries. [8]Its speed and efficiency in producing a diverse array of phosphopeptides are unparalleled.
However, for the large-scale industrial production of a specific, often shorter, phosphopeptide, solution-phase synthesis may offer a more cost-effective and scalable alternative. [2]The ability to purify and characterize intermediates at each stage provides a high level of process control, which is crucial in a manufacturing environment.
Ultimately, a thorough understanding of the strengths and weaknesses of each technique, coupled with a careful consideration of the target phosphopeptide's complexity, the desired scale of production, and the available resources, will guide the discerning researcher to the optimal synthetic strategy. As the demand for synthetic phosphopeptides in both basic research and drug development continues to grow, the mastery of both solid-phase and solution-phase methodologies will remain an invaluable asset in the scientific toolkit.
References
- A Comparative Analysis of Solid-Phase and Solution-Phase Peptide Synthesis Utilizing the BOP Reagent. Benchchem. Accessed January 15, 2026.
- Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substr
- Solid Phase Phosphorylation of a Peptide by the H-Phosphonate Method. Luxembourg Bio Technologies. Accessed January 15, 2026.
- Solid-phase synthesis of phosphopeptides. PubMed. Accessed January 15, 2026.
- Solid-phase synthesis of phosphopeptides. PubMed. Accessed January 15, 2026.
- Synthesis of phosphopeptides. Comparison of two possible strategies to synthesize phosphorylated peptides.
- Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). MDPI. Accessed January 15, 2026.
- Yield and purity of the synthesized peptides by the three protocols. 1:...
- Advances in Fmoc solid-phase peptide synthesis. PMC. Accessed January 15, 2026.
- Purification, Solid-phase Synthesis and Structural Differentiation of Casein Phosphopeptides Active Monomers. Modern Food Science and Technology. Accessed January 15, 2026.
- Building Blocks for Introducing Post-translational Modified Amino Acids. Sigma-Aldrich. Accessed January 15, 2026.
- Accelerated Multiphosphorylated Peptide Synthesis.
- Solid-phase synthesis of peptides containing phosphoserine using phosphate tert.-butyl protecting group. PubMed. Accessed January 15, 2026.
- Application Notes and Protocols for the Synthesis of Phosphoserine Peptides using Boc-Ser-OH Derivatives. Benchchem. Accessed January 15, 2026.
- Solid Phase Peptide Synthesis (SPPS) explained. Bachem. Accessed January 15, 2026.
- The Synthesis of Phosphopeptides Using Microwave-assisted Solid Phase Peptide Synthesis.
- Aqueous solid-phase peptide synthesis (ASPPS). TUprints. Accessed January 15, 2026.
- Solid Phase Versus Liquid Phase Peptide Synthesis. YouTube. Accessed January 15, 2026.
- Peptide Purity & Yield Optimizing in SPPS. PurePep Blog - Gyros Protein Technologies. Accessed January 15, 2026.
- Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Phosphothreonine. Benchchem. Accessed January 15, 2026.
- Phase Peptide Synthesis (SPPS): Case Study with Azapeptide- GLP-1. bioRxiv. Accessed January 15, 2026.
Sources
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-phase synthesis of peptides containing phosphoserine using phosphate tert.-butyl protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Mass Spectrometric Validation of Synthetic Phosphopeptides
Audience: Researchers, scientists, and drug development professionals engaged in cell signaling, kinase biology, and proteomics.
Introduction: The Imperative of Verifying Phosphorylation
In the intricate landscape of cellular signaling, reversible protein phosphorylation stands as a cornerstone of regulation, governing nearly all biological processes.[1][2] Synthetic phosphopeptides are indispensable tools in dissecting these pathways. They serve as high-fidelity standards for quantitative proteomics, specific substrates for kinase assays, and defined antigens for developing phospho-specific antibodies. However, the synthesis of these molecules is fraught with challenges, including incomplete reactions, side-product formation, and ambiguity in the precise location of the phosphate group, especially in sequences with multiple potential phosphorylation sites.[3][4]
Consequently, the validation of a synthetic phosphopeptide is not a mere quality control checkpoint; it is the foundation upon which the reliability of subsequent experimental data rests. Mass spectrometry (MS) has emerged as the definitive technology for this purpose, offering unparalleled sensitivity and specificity to confirm not just the identity and purity of a peptide, but to unequivocally pinpoint the site of phosphorylation.[5][6] This guide provides a comparative overview of MS-based validation strategies, delves into the causality behind experimental choices, and presents field-proven protocols to ensure your synthetic phosphopeptides meet the highest standards of scientific rigor.
Pillar 1: Core Principles of Phosphopeptide Analysis by Mass Spectrometry
The fundamental principle of validating a phosphopeptide by MS is the precise measurement of its mass-to-charge ratio (m/z). The addition of a phosphate group (PO₃⁻) to a serine (Ser), threonine (Thr), or tyrosine (Tyr) residue imparts a specific mass shift.
-
The +80 Da Signature: The covalent addition of HPO₃ results in a mass increase of 79.966 Da (commonly rounded to 80 Da) compared to the unmodified peptide.[6] This mass shift is the primary indicator of successful phosphorylation.
-
The Challenge of Lability: The phosphoester bonds on serine and threonine are particularly labile. During the energetic process of mass spectrometric fragmentation, especially with Collision-Induced Dissociation (CID), these groups are prone to "neutral loss" as phosphoric acid (H₃PO₄), resulting in a characteristic mass loss of 97.977 Da (rounded to 98 Da) from the precursor ion.[1][7] While this can complicate spectral interpretation, it also serves as a valuable diagnostic marker for the presence of pSer or pThr.[8][9] Tyrosine-linked phosphates are more stable but can still exhibit a loss of HPO₃ (80 Da).[9]
Pillar 2: A Comparative Guide to Mass Spectrometry Validation Techniques
The choice of MS instrumentation dictates the level of confidence in the validation. The two primary workflows are rapid screening via MALDI-TOF MS and definitive characterization by LC-MS/MS.
MALDI-TOF MS: The High-Throughput Screening Tool
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is an invaluable tool for initial, rapid assessment of synthesis success and purity.
-
Causality of Application: The primary strength of MALDI-TOF is its ability to quickly confirm the molecular weight of the main product in a sample.[5][10] By comparing the observed m/z of the main peak to the theoretical mass of the desired phosphopeptide, one can swiftly determine if the phosphorylation reaction was successful. It provides a holistic view of the sample, revealing the presence of unphosphorylated starting material or other synthesis-related impurities.
-
Strengths:
-
Speed and Throughput: Analysis is extremely fast, often taking only a few minutes per sample.
-
Simplicity: Sample preparation is straightforward, and the resulting spectra are relatively easy to interpret for purity assessment.[11]
-
Purity Check: Provides a clear snapshot of the major components in the sample.
-
-
Limitations & Expert Considerations:
-
Ambiguous Site Localization: Standard MALDI-TOF MS does not fragment the peptide and therefore cannot determine the location of the phosphate group.
-
Quantitation Challenges: The ionization efficiency of phosphopeptides can differ significantly from their non-phosphorylated counterparts, making it difficult to accurately quantify purity or the degree of phosphorylation based on signal intensity alone.[10][11]
-
Neutral Loss Management: In reflectron mode, which is used for higher mass accuracy, the neutral loss of the phosphate group can be so extensive that the intact phosphopeptide signal is weak or absent.[8] For this reason, initial screening is often performed in the less accurate but more robust linear mode, which minimizes this in-source decay.[8]
-
LC-MS/MS: The Gold Standard for Definitive Validation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the unequivocal gold standard for phosphopeptide validation. It couples the separating power of HPLC with the structural elucidation capabilities of tandem mass spectrometry to provide a multi-layered, self-validating system.[6][12]
-
Causality of Application: This workflow validates four key parameters in a single analysis:
-
Purity: The LC chromatogram separates components over time, and the area of the primary peak provides a more reliable measure of purity than MALDI intensity.
-
Molecular Weight: The initial MS1 scan confirms the precursor ion mass, verifying the +80 Da shift.
-
Peptide Sequence: The MS/MS fragmentation pattern confirms the amino acid sequence.
-
Phosphorylation Site: Crucially, the fragmentation pattern allows for the unambiguous localization of the +80 Da mass modification to a specific amino acid residue.[13]
-
The method used to fragment the peptide in the mass spectrometer is critical for preserving or characterizing the phosphate group.
| Fragmentation Method | Mechanism & Rationale | Strengths for Phosphopeptides | Limitations & Considerations |
| CID / HCD | Collision-Induced Dissociation / Higher-Energy Collisional Dissociation. Peptides are fragmented by collision with an inert gas. HCD, performed in an Orbitrap mass analyzer, generally provides higher-quality, information-rich spectra.[14][15] | - Ubiquitous and well-understood. - The characteristic neutral loss of 98 Da is a strong indicator of pSer/pThr.[1] | - Prone to dominant neutral loss. The phosphate group can be lost so readily that backbone fragmentation is suppressed, preventing sequence confirmation and site localization.[7] |
| ETD / ECD | Electron Transfer Dissociation / Electron Capture Dissociation. Peptides are fragmented by transferring electrons, which induces cleavage of the peptide backbone N-Cα bond. This is a non-ergodic process that preserves labile modifications. | - Preserves the phosphate group. This leads to extensive backbone fragmentation (c- and z-ions), providing the highest confidence in site localization.[1][2] - Method of choice for peptides with multiple potential phosphorylation sites or highly labile modifications. | - Less effective for peptides with low charge states (e.g., +2). - Can be slower than CID/HCD, reducing throughput. |
| EThcD | Hybrid ETD and HCD. The same precursor ion population is subjected to both ETD and HCD fragmentation, and the resulting fragment ions are combined into a single, highly informative spectrum. | - Combines the best of both worlds. Provides both b/y-ions (from HCD) and c/z-ions (from ETD), maximizing sequence coverage and localization confidence.[1][2] | - Available only on specific high-end instrumentation. - Data analysis can be more complex. |
Expert Recommendation: For routine validation where the phosphorylation site is unambiguous (e.g., a single serine in the sequence), high-resolution HCD is often sufficient. For critical reagents, peptides with multiple potential sites (e.g., ...S-T-S...), or when facing ambiguity, ETD or EThcD is strongly advised for unequivocal site localization.
Pillar 3: Visualized Workflows and In-Depth Protocols
A robust validation strategy integrates multiple checks to build confidence in the final product.
Overall Validation Workflow
Caption: High-level workflow for phosphopeptide validation.
Logic of MS/MS Site Localization
Caption: Logic of pinpointing a phosphorylation site using MS/MS.
Experimental Protocols
Protocol 1: Rapid Purity Assessment by MALDI-TOF MS
-
Causality: This protocol is designed for a quick, semi-quantitative check of the synthesis reaction. The choice of matrix (e.g., DHB with phosphoric acid) is crucial for enhancing phosphopeptide signal and minimizing signal suppression.[5]
-
Sample Preparation:
-
Reconstitute the lyophilized synthetic peptide in 0.1% Trifluoroacetic Acid (TFA) in 50% acetonitrile/water to a final concentration of 10 pmol/µL.
-
-
Matrix Preparation:
-
Prepare a saturated solution of 2,5-Dihydroxybenzoic acid (DHB) in 50% acetonitrile/water with 1% phosphoric acid. The addition of phosphoric acid helps improve the ionization of phosphopeptides.[8]
-
-
Spotting:
-
On a MALDI target plate, spot 0.5 µL of the peptide solution.
-
Immediately add 0.5 µL of the DHB matrix solution to the peptide spot.
-
Allow the spot to air dry completely (co-crystallization).
-
-
Data Acquisition:
-
Acquire spectra in both positive linear and reflectron modes.
-
Linear Mode: Use this to confirm the presence of the intact molecular ion, as it minimizes in-source fragmentation and neutral loss.
-
Reflectron Mode: Use this to obtain a high-resolution mass for the primary peak and to observe the characteristic neutral loss peak ([M+H-98]⁺), which serves as a secondary confirmation of phosphorylation.[9]
-
-
Analysis:
-
Compare the observed m/z of the most intense peak with the theoretical m/z of the target phosphopeptide.
-
Visually inspect the spectrum for peaks corresponding to unphosphorylated peptide (-80 Da) or other impurities.
-
Protocol 2: Definitive Validation and Site Localization by LC-MS/MS
-
Causality: This protocol uses reversed-phase liquid chromatography to separate the phosphopeptide from impurities before high-resolution mass analysis and fragmentation. This ensures that the MS/MS spectrum is derived from a pure species, which is essential for confident identification.
-
Sample Preparation:
-
Reconstitute the peptide in 0.1% formic acid in water to a final concentration of 1 pmol/µL.
-
-
LC Separation:
-
Inject 1-5 pmol of the peptide onto a C18 reversed-phase nano-LC column (e.g., 75 µm ID x 15 cm length).
-
Elute the peptide using a gradient of acetonitrile with 0.1% formic acid. A typical gradient might be 2-35% Buffer B (80% ACN, 0.1% FA) over 30 minutes. Phosphopeptides often elute later than their unmodified counterparts.[14][15]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire a high-resolution full scan (e.g., in an Orbitrap at R=60,000) to detect the precursor ion of the phosphopeptide.
-
MS2 Scan: Select the most intense precursor ion for fragmentation.
-
HCD Method: Fragment using a normalized collision energy of ~27-30. Acquire the MS2 spectrum at high resolution (e.g., R=15,000).
-
(Optional) ETD Method: If available, include a decision-tree logic where charge states >2 trigger ETD fragmentation to ensure confident site localization.
-
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Mascot, Sequest, Andromeda) to match the acquired MS/MS spectra against a database containing the target peptide sequence.[14]
-
Specify phosphorylation of Ser/Thr/Tyr as a variable modification.
-
Critically evaluate the site localization score provided by the software (e.g., Mascot Delta Score, PTMscore, phosphoRS).[15][16] A high score indicates high confidence that the assigned site is correct.
-
Manual Validation: For ultimate confidence, manually inspect the MS/MS spectrum. Look for a continuous series of b- and/or y-ions that confirms the peptide backbone. Pinpoint the +80 Da mass shift between two adjacent fragment ions to confirm the modified residue, as illustrated in the logic diagram above.[17][18]
-
Conclusion: An Integrated and Self-Validating Approach
The validation of a synthetic phosphopeptide is a multi-step process that builds a pyramid of evidence. A rapid MALDI-TOF screen provides a foundational check of the synthesis outcome, confirming molecular weight and gross purity. However, for any application where the identity and precise modification site are paramount—which includes virtually all rigorous biological research—LC-MS/MS is non-negotiable. The fragmentation data it provides is a self-validating system, simultaneously confirming the peptide's sequence and the exact locus of phosphorylation. By understanding the causality behind different MS techniques and implementing these rigorous, field-proven protocols, researchers can ensure their synthetic reagents are of the highest quality, thereby guaranteeing the integrity and reproducibility of their scientific findings.
References
-
De-Smet, N., et al. (2019). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Analytical Chemistry. [Link]
-
Potel, C. M., et al. (2018). Widespread bacterial protein histidine phosphorylation revealed by mass spectrometry-based proteomics. Nature Methods. [Link]
-
Marx, H., et al. (2013). A large synthetic peptide and phosphopeptide reference library for mass spectrometry–based proteomics. Nature Biotechnology. [Link]
-
Clarke, D. J., et al. (2017). Phosphopeptide Enrichment and LC-MS/MS Analysis to Study the Phosphoproteome of Recombinant Chinese Hamster Ovary Cells. Methods in Molecular Biology. [Link]
-
Liao, P-C., et al. (2012). Enhanced MALDI-TOF MS Analysis of Phosphopeptides Using an Optimized DHAP/DAHC Matrix. Journal of Analytical Methods in Chemistry. [Link]
-
Rush, J., et al. (2005). Determining in vivo Phosphorylation Sites using Mass Spectrometry. Methods in Molecular Biology. [Link]
-
Stensballe, A., et al. (2001). Investigating quantitation of phosphorylation using MALDI-TOF mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Applied Biomics. (n.d.). Identify Phosphorylation Site. Applied Biomics Website. [Link]
-
Hoffmann, R., et al. (2009). Investigating quantitation of phosphorylation using MALDI-TOF mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
Savitski, M. M., et al. (2011). Phosphorylation site localization in peptides by MALDI MS/MS and the Mascot Delta Score. Molecular & Cellular Proteomics. [Link]
-
Humphrey, S. J., et al. (2018). Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides. Methods in Molecular Biology. [Link]
-
Lemeer, S., et al. (2013). A large synthetic peptide and phosphopeptide reference library for mass spectrometry–based proteomics. Nature Biotechnology. [Link]
-
Shimadzu Scientific. (n.d.). Phosphorylation Analysis by MALDI-TOF MS (1). Shimadzu Website. [Link]
-
Lee, Y-J., et al. (2009). Mass Spectrometry Analysis of Phosphopeptides after Peptide Carboxy Group Derivatization. Analytical Chemistry. [Link]
-
Searle, B. C., et al. (2023). A multipathway phosphopeptide standard for rapid phosphoproteomics assay development. NIST Publications. [Link]
-
Annan, R. S., & Carr, S. A. (1996). Phosphopeptide Analysis by Matrix-Assisted Laser Desorption Time-of-Flight Mass Spectrometry. Analytical Chemistry. [Link]
-
Chen, Y-J., et al. (2015). LC-MS Quantification of Site-Specific Phosphorylation Degree by Stable-Isotope Dimethyl Labeling Coupled with Phosphatase Dephosphorylation. Molecules. [Link]
-
Sugiyama, N., et al. (2019). Validation of phosphopeptide identification. Journal of Proteome Research. [Link]
-
Hasso, M., et al. (2020). Fractionation of Enriched Phosphopeptides Using pH/Acetonitrile-Gradient-Reversed-Phase Microcolumn Separation in Combination with LC–MS/MS Analysis. Molecules. [Link]
-
Swaney, D. L., et al. (2008). Importance of Manual Validation for the Identification of Phosphopeptides Using a Linear Ion Trap Mass Spectrometer. Journal of Proteome Research. [Link]
-
AnaSpec. (n.d.). Phosphopeptide Mass Spec Standards. AnaSpec Website. [Link]
-
Amunugama, R., & Glish, G. L. (2009). Characterization of Phosphorylated Proteins Using Mass Spectrometry. Current Protocols in Food Analytical Chemistry. [Link]
-
Sugiyama, N., et al. (2022). Evaluation of four phosphopeptide enrichment strategies for mass spectrometry-based proteomic analysis. Proteomics. [Link]
-
Beausoleil, S. A., et al. (2004). Comparison of MS(2)-only, MSA, and MS(2)/MS(3) methodologies for phosphopeptide identification. Journal of Proteome Research. [Link]
-
Wiśniewski, J. R., et al. (2010). Challenges in plasma membrane phosphoproteomics. Expert Review of Proteomics. [Link]
-
Bodenmiller, B., et al. (2007). Validation of phosphopeptides identified from MS 2 spectra with MS 3 spectra and Debunker. Nature Methods. [Link]
-
Marx, H., et al. (2013). A large synthetic peptide and phosphopeptide reference library for mass spectrometry-based proteomics. Request PDF on ResearchGate. [Link]
-
Larsen, M. R., et al. (2005). Techniques for phosphopeptide enrichment prior to analysis by mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]
-
Wu, R., et al. (2015). Why phosphoproteomics is still a challenge. Analytical Chemistry. [Link]
-
Creoal. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Creoal Website. [Link]
-
MacCoss, M. J., et al. (2008). Challenges and strategies for targeted phosphorylation site identification and quantification using mass spectrometry analysis. Briefings in Functional Genomics and Proteomics. [Link]
-
Bian, Y., et al. (2022). Advancements in Global Phosphoproteomics Profiling: Overcoming Challenges in Sensitivity and Quantification. Advanced Science. [Link]
Sources
- 1. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Why phosphoproteomics is still a challenge - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00024F [pubs.rsc.org]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Enhanced MALDI-TOF MS Analysis of Phosphopeptides Using an Optimized DHAP/DAHC Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Post-Translational Modification Analysis | Phosphorylation Analysis by MALDI-TOF MS (1) : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Investigating quantitation of phosphorylation using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigating quantitation of phosphorylation using MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphopeptide Enrichment and LC-MS/MS Analysis to Study the Phosphoproteome of Recombinant Chinese Hamster Ovary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A large synthetic peptide and phosphopeptide reference library for mass spectrometry-based proteomics - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 15. Sci-Hub. A large synthetic peptide and phosphopeptide reference library for mass spectrometry–based proteomics / Nature Biotechnology, 2013 [sci-hub.box]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
- 18. Importance of Manual Validation for the Identification of Phosphopeptides Using a Linear Ion Trap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Phosphoproteome: A Cost-Benefit Analysis of Phosphopeptide Synthesis Strategies
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The reversible phosphorylation of proteins is a cornerstone of cellular regulation, governing a vast array of signaling pathways implicated in health and disease. Synthetic phosphopeptides, which mimic these post-translationally modified protein segments, are indispensable tools for dissecting these intricate networks, serving as kinase substrates, phosphatase inhibitors, and probes for studying protein-protein interactions.[1][2] However, the chemical synthesis of these negatively charged molecules presents unique challenges. This guide provides a comprehensive cost-benefit analysis of the predominant phosphopeptide synthesis strategies, offering field-proven insights and experimental data to empower researchers in selecting the optimal approach for their specific needs.
The Two Major Philosophies in Phosphopeptide Synthesis
The synthesis of phosphopeptides primarily revolves around two distinct strategies, each with its own set of advantages and limitations: the "Building Block" approach utilizing pre-phosphorylated Fmoc-amino acids and the "Global Phosphorylation" approach , where the phosphate group is introduced after the peptide chain has been assembled.[3][4] A third, and complementary, approach involves the use of Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) to enhance the efficiency of either of the primary strategies.[5]
The "Building Block" Approach: Precision and Reliability
This strategy involves the direct incorporation of Fmoc-protected phosphoamino acids (Fmoc-pSer(PO(OBzl)OH)-OH, Fmoc-pThr(PO(OBzl)OH)-OH, or Fmoc-pTyr(PO(OBzl)OH)-OH) during standard solid-phase peptide synthesis.[6] This method is generally the preferred approach due to its precision and reliability, minimizing the risk of incomplete phosphorylation and associated side reactions.[6]
Causality Behind the Preference: By introducing the phosphate group as part of the amino acid building block, the phosphorylation event is guaranteed at the desired position. The use of a benzyl protecting group on the phosphate moiety is crucial as it minimizes the potential for β-elimination, a common side reaction observed with unprotected or less robustly protected phosphoamino acids, particularly during the basic conditions of Fmoc deprotection.[6][7]
Workflow Overview:
Caption: Workflow for the "Building Block" phosphopeptide synthesis strategy.
The "Global Phosphorylation" Approach: Flexibility and Economy
In this strategy, the peptide is first assembled on the solid support using standard Fmoc-amino acids, with the hydroxyl groups of serine, threonine, or tyrosine residues left unprotected. The phosphorylation is then carried out on the resin-bound peptide in a subsequent step.[3][8] This approach offers the flexibility of synthesizing both the phosphorylated and non-phosphorylated versions of a peptide from a single parent peptide.[9]
Causality Behind the Workflow: This method separates the challenges of peptide chain elongation from the complexities of phosphorylation. However, it introduces its own set of potential issues, including the risk of incomplete phosphorylation, non-specific phosphorylation at other nucleophilic side chains if not properly protected, and the potential for side reactions during the phosphorylation and subsequent oxidation steps.[9]
Workflow Overview:
Caption: Workflow for the "Global Phosphorylation" synthesis strategy.
Quantitative Comparison of Synthesis Strategies
| Parameter | "Building Block" Approach | "Global Phosphorylation" Approach | References |
| Typical Yield | Generally higher and more predictable (can exceed 30% for shorter peptides) | Highly variable, often lower due to incomplete reactions and side products (can be less than 10%) | [5] |
| Purity | Higher crude purity, simplifying purification | Lower crude purity, often with a complex mixture of phosphorylated, non-phosphorylated, and modified peptides | [9] |
| Cost | Higher initial cost due to expensive Fmoc-phosphoamino acid building blocks | Lower initial reagent cost (standard Fmoc-amino acids are cheaper) | [10] |
| Scalability | Readily scalable with predictable outcomes | Less predictable at larger scales due to the challenges of ensuring complete on-resin phosphorylation | [11][12] |
| Time Efficiency | Generally faster overall due to fewer post-synthesis steps and easier purification | Can be more time-consuming due to additional on-resin reaction steps and more complex purification | [5] |
| Flexibility | Less flexible for producing both phosphorylated and non-phosphorylated versions from one synthesis | More flexible, allowing for the generation of both peptide forms from a common intermediate | [9] |
| Side Reactions | Minimized risk of phosphorylation-related side reactions | Higher risk of incomplete phosphorylation and side-chain modification | [6][9] |
Experimental Protocols
Protocol 1: Solid-Phase Phosphopeptide Synthesis using Fmoc-Phosphoamino Acids ("Building Block" Approach)
This protocol outlines the manual synthesis of a phosphopeptide on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5-0.8 mmol/g loading)
-
Fmoc-protected amino acids
-
Fmoc-Ser/Thr/Tyr(PO(OBzl)OH)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
DIPEA (N,N-Diisopropylethylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling (Non-phosphorylated):
-
Pre-activate a solution of Fmoc-amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Phosphoamino Acid Coupling:
-
Pre-activate a solution of Fmoc-phosphoamino acid (2 eq), HATU (1.9 eq), and DIPEA (4 eq) in DMF for 5 minutes.
-
Add the activated phosphoamino acid solution to the resin and couple for 2-4 hours. The coupling of sterically hindered phosphoamino acids may require longer reaction times or double coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the phosphopeptide by mass spectrometry and analytical HPLC.
Protocol 2: Global Phosphorylation of a Resin-Bound Peptide
This protocol describes the post-synthetic phosphorylation of a serine residue on a resin-bound peptide.
Materials:
-
Peptide-resin with an unprotected serine residue
-
Dibenzyl N,N-diisopropylphosphoramidite
-
1H-Tetrazole
-
tert-Butyl hydroperoxide (t-BuOOH) in decane
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM), anhydrous
-
TFA cleavage cocktail (as in Protocol 1)
Procedure:
-
Peptide Synthesis: Assemble the peptide on the resin using standard Fmoc-SPPS, incorporating the serine residue without side-chain protection. Ensure all other reactive side chains are appropriately protected.
-
Resin Preparation: After final Fmoc deprotection, wash the peptide-resin extensively with anhydrous DCM and anhydrous ACN to remove any residual water.
-
Phosphitylation:
-
In a solution of anhydrous ACN, add 1H-tetrazole (0.45 M) followed by dibenzyl N,N-diisopropylphosphoramidite (10 eq).
-
Add this solution to the peptide-resin and react for 1-2 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Wash the resin with anhydrous ACN (3x) and anhydrous DCM (3x).
-
-
Oxidation:
-
Treat the resin with a solution of t-BuOOH (5.5 M in decane, 10 eq) in anhydrous DCM for 1 hour.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Cleavage and Deprotection: Cleave the phosphopeptide from the resin and remove side-chain protecting groups using the TFA cleavage cocktail as described in Protocol 1, step 7.
-
Purification and Characterization: Purify and characterize the phosphopeptide as described in Protocol 1, steps 8 and 9.
The Role of Microwave-Assisted Synthesis
Microwave-assisted SPPS can significantly accelerate both the "building block" and "global phosphorylation" strategies.[5] The application of microwave energy can reduce coupling and deprotection times from hours to minutes, leading to higher overall throughput.[5][7] This is particularly beneficial for the synthesis of long or difficult peptide sequences, including those containing multiple phosphorylation sites.
Caption: Microwave assistance accelerates phosphopeptide synthesis and improves outcomes.
Applications in Research and Drug Development
Synthetic phosphopeptides are pivotal in advancing our understanding of cellular signaling and in the development of novel therapeutics.
-
Kinase and Phosphatase Substrate Specificity: They serve as defined substrates to characterize the activity and specificity of protein kinases and phosphatases.[1][13]
-
Antibody Production: Phosphopeptides are used as antigens to generate phospho-specific antibodies, which are crucial tools for detecting and quantifying protein phosphorylation in complex biological samples.
-
Inhibitor Screening: They are employed in high-throughput screening assays to identify and characterize inhibitors of kinases and phosphatases.[14][15]
-
Probing Protein-Protein Interactions: Phosphopeptides can be used to study the binding of phosphoprotein-binding domains, such as SH2 and PTB domains, which are critical nodes in signaling pathways.[1]
Conclusion and Recommendations
The choice between the "building block" and "global phosphorylation" strategies for phosphopeptide synthesis is a critical decision that hinges on the specific research goals, budget, and desired scale of production.
-
For applications demanding high purity, predictable yields, and reliability, the "building block" approach using Fmoc-phosphoamino acids is the recommended strategy. While the initial investment in building blocks is higher, the reduced risk of side reactions and simplified purification often translate to long-term cost and time savings.[6][9]
-
The "global phosphorylation" approach offers a cost-effective and flexible option for smaller-scale synthesis or when both phosphorylated and non-phosphorylated peptides are required. However, researchers must be prepared for more extensive optimization and potentially more challenging purification.
-
The integration of microwave-assisted synthesis is highly recommended for both strategies , as it can significantly enhance efficiency, particularly for complex phosphopeptides.[5]
By carefully considering the cost-benefit analysis presented in this guide, researchers can confidently select the most appropriate synthesis strategy to generate high-quality phosphopeptides, thereby accelerating their research in the dynamic field of cellular signaling and drug discovery.
References
- Perich, J. W. (1997). Solid-phase synthesis of phosphopeptides. Methods in molecular biology (Clifton, N.J.), 77, 245–265.
- BenchChem. (2025). Application Notes & Protocols for Solid-Phase Synthesis of D-Phosphopeptides.
- Oliinyk, D., Will, A., Schneidmadel, F. R., Geyer, P. E., & Meier, F. (2024). µPhos: a scalable and sensitive platform for high-dimensional phosphoproteomics. Molecular systems biology, 20(8), e972.
- Oliinyk, D., Will, A., Schneidmadel, F. R., Geyer, P. E., & Meier, F. (2024). µPhos: a scalable and sensitive platform for high-dimensional phosphoproteomics. Request PDF.
- Meggio, F., Perich, J. W., Reynolds, E. C., & Pinna, L. A. (1990). Synthetic phosphopeptides are substrates for casein kinase II. FEBS letters, 261(1), 117–120.
- Coin, I., Beyermann, M., & Bienert, M. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 21(6), 433–449.
- Hurevich, M., Samarasimhareddy, M., & Gilon, C. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic process research & development, 26(7), 2004–2011.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
- Stagsted, J., & Jørgensen, K. H. (1993). Solid Phase Phosphorylation of a Peptide by the H-Phosphonate Method. Innovation and Perspectives in Solid Phase Synthesis, 385-388.
- LifeTein. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Samarasimhareddy, M., & Hurevich, M. (2020). A targeted approach for the synthesis of multi-phosphorylated peptides. Chemical communications (Cambridge, England), 56(82), 12402–12405.
- Paulo, J. A., & Gygi, S. P. (2020). Advances in quantitative high-throughput phosphoproteomics with sample multiplexing. Journal of the American Society for Mass Spectrometry, 31(12), 2407–2420.
- Perich, J. W. (2001). The synthesis of phosphopeptides. Biopolymers, 60(1), 45-64.
- Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
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- Perich, J. W., & Reynolds, E. C. (1991). Solid-Phase Synthesis of Phosphorylated Tyr-Peptides by “Phosphite Triester” Phosphorylation. International Journal of Peptide and Protein Research, 37(6), 498-505.
- Hurevich, M., Samarasimhareddy, M., & Gilon, C. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development, 26(7), 2004-2011.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diethyl N-(tert-Butoxycarbonyl)phosphoramidate
As a laboratory professional, your responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, including their disposal. Diethyl N-(tert-Butoxycarbonyl)phosphoramidate (CAS 85232-02-6), a common phosphoramidating agent, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive framework for its proper disposal, grounded in scientific principles and regulatory standards to ensure the safety of personnel and the protection of our environment.
The core principle of this guide is risk mitigation. As a derivative of an organophosphate, this compound warrants a heightened level of caution due to the potential toxicity associated with this class of chemicals.[1][2] While its specific toxicological profile is not as extensively documented as that of pesticides, its chemical nature necessitates that it be treated as hazardous waste.
Hazard Assessment and Immediate Safety Precautions
Before any handling or disposal, a thorough understanding of the compound's hazards is critical. According to its Safety Data Sheet (SDS), this compound is a known skin and eye irritant.[3][4] Adherence to strict safety protocols is non-negotiable.
Summary of Hazards and Required PPE
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Nitrile or Butyl Rubber Gloves: Ensure full coverage. Wash hands thoroughly after handling.[3][5] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Chemical Safety Goggles or Face Shield: Standard laboratory glasses are insufficient.[3][4] |
| Potential Organophosphate Toxicity | Not classified, but prudent to assume | Chemical Fume Hood: All handling, including weighing and preparing for disposal, must occur in a certified chemical fume hood to prevent inhalation.[6] |
| General Handling | N/A | Laboratory Coat: To protect from splashes and contamination. |
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[3][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Place the contaminated material into a designated, sealed hazardous waste container. The area should then be decontaminated. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (E&S) department.
The Disposal Decision Workflow
The proper disposal of this compound is not a single action but a systematic process. The following workflow provides a logical progression from waste generation to final, documented disposal, in alignment with guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
